molecular formula C6H11NO2 B1394728 3-Azetidinyl propionate CAS No. 1220037-80-8

3-Azetidinyl propionate

Cat. No.: B1394728
CAS No.: 1220037-80-8
M. Wt: 129.16 g/mol
InChI Key: TZGHYXIOSCZIGJ-UHFFFAOYSA-N
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Description

3-Azetidinyl propionate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-3-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-6(8)9-5-3-7-4-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGHYXIOSCZIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311649
Record name 3-Azetidinol, 3-propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-80-8
Record name 3-Azetidinol, 3-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinol, 3-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Azetidinyl Propionate: Synthesis, Characterization, and Therapeutic Postulates

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 3-Azetidinyl propionate (CAS 1220037-80-8) is a compound with limited publicly available research data. This guide is constructed based on established principles of organic chemistry, medicinal chemistry, and pharmacology. The experimental protocols and biological hypotheses presented herein are illustrative and require empirical validation.

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern drug discovery, the azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structural motif.[1][2] Its inherent ring strain (approximately 25.4 kcal/mol) and distinct three-dimensional geometry offer a unique combination of properties that medicinal chemists leverage to optimize drug candidates.[2][3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the constrained nature of the azetidine ring can enhance metabolic stability, improve solubility, and provide novel vectors for interacting with biological targets.[1][3] This has led to the incorporation of azetidine moieties in several FDA-approved drugs, highlighting their therapeutic potential across a range of diseases, including cancer, inflammation, and central nervous system (CNS) disorders.[1]

This guide focuses on a specific, yet under-explored, member of this chemical class: this compound. We will provide a comprehensive overview of its physicochemical properties, propose a robust synthetic route, and postulate a potential therapeutic application grounded in the structural and pharmacological precedents of related azetidine derivatives.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. For this compound, while extensive experimental data is not widely published, we can collate its basic characteristics and predict key drug-like parameters.

PropertyValueSource/Method
CAS Number 1220037-80-8Chemical Abstracts Service
Molecular Formula C₆H₁₁NO₂-
Molecular Weight 129.16 g/mol -
Appearance Colorless to pale yellow oil (Predicted)Based on similar short-chain esters
Boiling Point Not available-
Melting Point Not applicable (likely a liquid at STP)-
Predicted logP -0.5 to 0.5Cheminformatics prediction
Predicted pKa (basic) 8.5 - 9.5 (for the azetidine nitrogen)Cheminformatics prediction

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be approached through several established organic chemistry transformations. Here, we outline a practical and efficient two-step synthesis starting from commercially available 3-hydroxyazetidine.

Proposed Synthetic Scheme

The proposed synthesis involves a standard esterification reaction between 3-hydroxyazetidine and propionyl chloride, followed by a deprotection step if a protecting group is used for the azetidine nitrogen.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • N-Boc-3-hydroxyazetidine

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step 1: Esterification

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield N-Boc-3-azetidinyl propionate.

Step 2: Deprotection

  • Dissolve the purified N-Boc-3-azetidinyl propionate from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Re-dissolve the residue in a minimal amount of DCM and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product, this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Start N-Boc-3-hydroxyazetidine Step1 Esterification with Propionyl Chloride (Et3N, DCM) Start->Step1 Intermediate N-Boc-3-azetidinyl propionate Step1->Intermediate Step2 Boc Deprotection (TFA, DCM) Intermediate->Step2 Purification Aqueous Workup & Purification Step2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Hypothesized Biological Activity and Mechanism of Action

The structural features of this compound, specifically the presence of a secondary amine within a constrained ring and a short-chain ester, suggest potential interactions with various biological targets, particularly neurotransmitter transporters or receptors. Azetidine derivatives have been explored as CNS modulators, and the propionate moiety is a short-chain fatty acid that can influence cellular signaling.[1][4]

Postulate: A Novel GABA Transporter (GAT) Modulator

We hypothesize that this compound may act as a modulator of GABA transporters (GATs). GATs are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. Inhibition of GATs leads to increased GABAergic tone, a mechanism utilized by several anticonvulsant and anxiolytic drugs. The azetidine ring can be considered a bioisostere of the piperidine or pyrrolidine rings found in known GAT inhibitors.[5][6]

Proposed Signaling Pathway

GAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter 1 (GAT1) Compound This compound Compound->GAT1 Inhibition GABA_synapse->GAT1 GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Ion_channel Cl- influx GABA_receptor->Ion_channel Hyperpolarization Hyperpolarization (Inhibitory Signal) Ion_channel->Hyperpolarization

Caption: Hypothesized mechanism of GAT inhibition.

In Vitro Experimental Workflow for Target Validation

To test our hypothesis, a cell-based GABA uptake assay can be employed. This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing the target GAT subtype (e.g., GAT1).

Detailed Protocol: [³H]GABA Uptake Assay

Cell Culture:

  • Culture HEK293 cells stably expressing human GAT1 (hGAT1) in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Plate cells in 96-well plates and grow to 80-90% confluency.

Assay Procedure:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

  • Prepare serial dilutions of the test compound in assay buffer (e.g., HBSS).

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with the test compound or vehicle for 15 minutes at room temperature.

  • Add a mixture of [³H]GABA and unlabeled GABA to each well to initiate the uptake.

  • Incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound represents an intriguing, albeit understudied, chemical entity. Its structural similarity to known bioactive molecules, particularly those targeting the CNS, suggests a promising avenue for further investigation. The synthetic route and experimental protocols outlined in this guide provide a solid foundation for initiating such studies.

Future research should focus on:

  • Empirical validation of the proposed synthesis and full characterization of the compound.

  • Screening against a panel of CNS targets to identify its primary mechanism of action.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity if a promising biological activity is identified.

  • In vivo studies to assess its pharmacokinetic properties and therapeutic efficacy in relevant animal models.

By systematically exploring the chemistry and biology of this compound, the scientific community can unlock its potential contribution to the development of novel therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • ethyl 3-(1-azetidinyl)propanoate. ChemSynthesis. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. (2025). ResearchGate. [Link]

  • ethyl 2-(2-oxo-1-azetidinyl)-3-phenylpropanoate. ChemSynthesis. [Link]

  • Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers. [Link]

  • The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Propionic acid. Wikipedia. [Link]

  • Azetidine derivatives of tricyclic antidepressant agents. (1979). PubMed. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Azetidinyl Propionate and Related Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize 3-azetidinyl propionate, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this exact compound is not publicly available, this document will establish a robust framework for its characterization based on the well-documented spectroscopic properties of its constituent functional groups: the azetidine ring and the propionate ester. By understanding the characteristic spectral signatures of these components, researchers can confidently identify and analyze this compound and its derivatives.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry, known for its ability to introduce conformational rigidity and serve as a versatile synthetic handle.[1][2] The propionate moiety is also a common feature in many biologically active molecules. The combination of these two groups in this compound presents a unique spectroscopic profile that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

A. Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count).

Hypothetical ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H on N of Azetidine1.5 - 3.0Broad singlet1H
CH₂ adjacent to N in Azetidine3.5 - 4.0Triplet4H
CH on Azetidine at position 34.8 - 5.2Quintet1H
O-CH₂ of Propionate2.3 - 2.6Quartet2H
CH₃ of Propionate1.1 - 1.3Triplet3H

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • Azetidine Ring Protons: The protons on the carbon atoms of the azetidine ring are expected to appear in the range of 3.5-4.0 ppm due to the deshielding effect of the adjacent nitrogen atom. The proton at the 3-position, being attached to the carbon bearing the propionate group, would be further deshielded and is predicted to have a chemical shift around 4.8-5.2 ppm. The coupling patterns will be complex due to geminal and vicinal coupling, with the protons on the same carbon appearing as non-equivalent in a chiral environment.

  • Propionate Moiety Protons: The methylene protons (O-CH₂) of the propionate group are adjacent to a carbonyl group, which deshields them, leading to a predicted chemical shift in the 2.3-2.6 ppm range. These protons will be split into a quartet by the neighboring methyl protons. The methyl protons (CH₃) are further from the electron-withdrawing carbonyl group and will therefore appear at a more upfield position, around 1.1-1.3 ppm, as a triplet due to coupling with the adjacent methylene protons.[3]

B. Predicted ¹³C NMR Spectrum of this compound

The carbon NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O of Propionate170 - 175
C at position 3 of Azetidine60 - 70
C at positions 2 and 4 of Azetidine45 - 55
O-CH₂ of Propionate25 - 35
CH₃ of Propionate8 - 12

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon: The carbonyl carbon of the ester is highly deshielded and will appear significantly downfield, typically in the 170-175 ppm region.

  • Azetidine Ring Carbons: The carbon atom at the 3-position, directly attached to the electronegative oxygen of the propionate, will be the most deshielded of the ring carbons. The carbons at positions 2 and 4, adjacent to the nitrogen, will also be deshielded, but to a lesser extent.

  • Propionate Alkyl Carbons: The methylene carbon of the propionate will be deshielded by the adjacent carbonyl group, while the terminal methyl carbon will be the most upfield signal in the spectrum.

C. Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the proton signals and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for identifying the presence of specific functional groups within a molecule. For this compound, the most prominent features will be the carbonyl stretch of the ester and the N-H and C-N stretches of the azetidine ring.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Azetidine)Stretching3300 - 3500 (broad)
C=O (Ester)Stretching1735 - 1750 (strong)
C-O (Ester)Stretching1150 - 1250
C-N (Azetidine)Stretching1020 - 1250

Interpretation of IR Data:

  • N-H Stretch: A broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of a secondary amine, confirming the presence of the azetidine ring.

  • C=O Stretch: A strong, sharp absorption peak between 1735 and 1750 cm⁻¹ is a definitive indicator of the carbonyl group in a saturated ester.[4]

  • C-O and C-N Stretches: The fingerprint region (below 1500 cm⁻¹) will contain a series of complex absorptions corresponding to C-O and C-N stretching and bending vibrations, which are characteristic of the molecule as a whole.[4][5]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Interpretation
[M]⁺129.07Molecular Ion
[M-C₂H₅]⁺100.05Loss of the ethyl group from the propionate
[M-COOC₂H₅]⁺56.05Loss of the entire propionate group
[C₄H₈N]⁺70.07Fragment corresponding to the azetidine ring

Analysis of Fragmentation:

The molecular ion peak ([M]⁺) at m/z 129.07 would confirm the molecular formula C₆H₁₁NO₂. Key fragmentation pathways would likely involve the cleavage of the ester group. The loss of the ethyl radical would result in a fragment at m/z 100.05. A more significant fragmentation would be the loss of the entire propionate group, leading to a fragment corresponding to the 3-hydroxyazetidine cation at m/z 56.05. The azetidine ring itself could also produce a characteristic fragment at m/z 70.07.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the known structure.

IV. Visualization of Methodologies

To provide a clearer understanding of the analytical workflow, the following diagrams illustrate the key processes.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Mass_Spec_Fragmentation Parent [C₆H₁₁NO₂]⁺ (m/z = 129.07) Frag1 [C₄H₆NO₂]⁺ (m/z = 100.05) Parent->Frag1 - C₂H₅ Frag2 [C₃H₆N]⁺ (m/z = 56.05) Parent->Frag2 - COOC₂H₅ Frag3 [C₄H₈N]⁺ (m/z = 70.07) Parent->Frag3 - C₂H₃O₂

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

V. Conclusion

The structural elucidation of this compound can be confidently achieved through a synergistic application of NMR, IR, and MS. This guide provides the foundational knowledge and predicted spectral data necessary for researchers to identify and characterize this molecule and its derivatives. The combination of these techniques provides a self-validating system, where the information from each method corroborates the others, leading to an unambiguous structural assignment. This comprehensive spectroscopic analysis is a critical step in the development of new chemical entities for pharmaceutical and other applications.

VI. References

  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46895-46924. [Link]

  • Wessjohann, L. A., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 9(10), 2544-2556. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Azetidinyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Structural Elucidation Imperative in Drug Discovery

In the landscape of modern drug development, the precise and unambiguous determination of molecular structure is paramount. Among the arsenal of analytical techniques available to the contemporary scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 3-azetidinyl propionate, a molecule of interest in medicinal chemistry due to the prevalence of the azetidine motif in bioactive compounds. The following sections will not only present the predicted spectral data but also delve into the causal relationships between the molecular structure and the observed spectroscopic phenomena, offering a framework for researchers to interpret and predict the NMR spectra of similarly substituted azetidine derivatives.

The Molecular Architecture of this compound: An NMR Perspective

The structure of this compound combines a strained four-membered azetidine ring with a flexible propionate ester chain. This unique combination presents an interesting case for NMR analysis. The strained nature of the azetidine ring influences the electronic environment and, consequently, the chemical shifts of its constituent protons and carbons. The propionate moiety, while seemingly simple, provides distinct spin systems that are sensitive to the electronic effects of the neighboring azetidine ring.

A thorough understanding of the ¹H and ¹³C NMR spectra is crucial for confirming the successful synthesis of this molecule and for assessing its purity. The following analysis is based on established principles of NMR spectroscopy and draws upon spectral data from analogous structures to predict the chemical shifts and coupling patterns for this compound.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The proton NMR spectrum of this compound is anticipated to exhibit several distinct signals, each providing valuable information about the electronic environment and connectivity of the protons. The analysis will be conducted assuming a deuterated chloroform (CDCl₃) solvent, a common choice for NMR of small organic molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Assignment
H-34.9 - 5.2QuintetJ ≈ 6-7 HzThe methine proton at the 3-position is directly attached to the oxygen of the ester, leading to significant deshielding. It is expected to be split by the four adjacent protons on C-2 and C-4 of the azetidine ring.
H-2, H-4 (axial & equatorial)3.6 - 4.0Multiplet-The methylene protons on the azetidine ring adjacent to the nitrogen are expected to be deshielded by the electronegative nitrogen atom. Due to the non-planar nature of the azetidine ring, these protons are diastereotopic and will likely appear as a complex multiplet.
-CH₂- (Propionate)2.3 - 2.5QuartetJ ≈ 7.5 HzThese methylene protons are alpha to the carbonyl group and are thus deshielded. They are split by the adjacent methyl protons into a quartet.
-CH₃ (Propionate)1.1 - 1.3TripletJ ≈ 7.5 HzThe terminal methyl protons of the propionate group are in a typical aliphatic region and are split by the adjacent methylene protons into a triplet.
N-H1.5 - 2.5Broad Singlet-The chemical shift of the N-H proton can be highly variable and is dependent on concentration, temperature, and solvent. It often appears as a broad singlet due to quadrupole broadening and exchange.

Expert Insights into the ¹H NMR Spectrum:

The key to interpreting the ¹H NMR spectrum of this compound lies in recognizing the significant downfield shift of the H-3 proton. This is a direct consequence of the deshielding effect of the adjacent ester oxygen. The complexity of the signals for the H-2 and H-4 protons arises from the conformational constraints of the four-membered ring, leading to distinct chemical environments for the axial and equatorial protons and complex spin-spin coupling.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. With proton decoupling, each unique carbon atom will appear as a single sharp peak, simplifying the spectrum considerably.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (Ester Carbonyl)173 - 175The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic downfield region for ester carbonyls.
C-365 - 70This carbon is directly attached to the electronegative oxygen of the ester and is significantly deshielded.
C-2, C-445 - 50The carbons adjacent to the nitrogen in the azetidine ring are deshielded by the nitrogen atom.
-CH₂- (Propionate)27 - 30This methylene carbon is alpha to the carbonyl group and shows a moderate downfield shift.
-CH₃ (Propionate)9 - 12The terminal methyl carbon of the propionate group is found in the typical upfield aliphatic region.

Causality Behind the ¹³C Chemical Shifts:

The chemical shifts in the ¹³C NMR spectrum are primarily dictated by the electronegativity of neighboring atoms and the hybridization of the carbon atom. The ester carbonyl carbon (C=O) experiences the most significant deshielding due to the double bond to one oxygen and a single bond to another. The C-3 carbon of the azetidine ring is also substantially deshielded due to the direct attachment of the ester oxygen. The nitrogen atom in the azetidine ring causes a noticeable downfield shift for the adjacent C-2 and C-4 carbons. The carbons of the propionate side chain exhibit typical shifts for an aliphatic ester.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks for the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Signal averaging (e.g., 8-16 scans) is typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure proper relaxation of all carbon nuclei, including the carbonyl carbon.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of the NMR Workflow

The following diagram illustrates the logical flow of the experimental workflow for acquiring and analyzing the NMR data of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Instrument Setup & Shimming prep3->acq1 acq2 1H NMR Acquisition acq1->acq2 acq3 13C NMR Acquisition acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phasing & Referencing proc1->proc2 proc3 Integration (1H) proc2->proc3 proc4 Spectral Interpretation proc2->proc4 proc3->proc4 end Final Report proc4->end Structural Confirmation

Caption: Experimental workflow for NMR analysis.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations are grounded in the fundamental principles of NMR spectroscopy and serve as a robust framework for any researcher working with this or related molecular scaffolds. The experimental protocol outlined ensures the acquisition of high-quality data, which is the bedrock of reliable structural elucidation.

For further validation and a more in-depth structural understanding, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These advanced techniques would unequivocally confirm the proton-proton and proton-carbon connectivities, transforming this predictive analysis into a definitive structural assignment.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. (2015). Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (2018). Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. (2025). Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. (2025). Available at: [Link]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Azetidinyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 3-azetidinyl propionate. In the absence of direct empirical data for this specific molecule, this guide synthesizes established fragmentation principles of its constituent functional groups—a cyclic amine (azetidine) and a propionate ester. By examining the characteristic fragmentation behaviors of these moieties, particularly under electrospray ionization (ESI) and subsequent collision-induced dissociation (CID), we can construct a detailed and predictive fragmentation map. This document serves as an essential reference for researchers in drug development and analytical chemistry, offering insights into the structural elucidation of molecules containing the this compound scaffold.

Introduction: The Structural Context of this compound

This compound is a small organic molecule featuring a four-membered heterocyclic amine, azetidine, linked via an ester bond to a propionate group. The structural characteristics of this molecule suggest several potential sites for fragmentation in a mass spectrometer. Understanding these fragmentation pathways is crucial for its identification and characterization in complex matrices, a common requirement in pharmaceutical and metabolic studies.

The energetic instability of molecular ions formed during ionization leads to their fragmentation into smaller, more stable ions.[1] The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. This guide will focus on the fragmentation mechanisms expected under soft ionization techniques like Electrospray Ionization (ESI), followed by tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID).[2][3]

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be dominated by the cleavage of bonds influenced by its two primary functional groups: the azetidine ring and the propionate ester.

Fragmentation Initiated by the Azetidine Ring

Aliphatic amines, including cyclic amines, are known to undergo a characteristic α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][5] This process is a major fragmentation pathway for amines because it leads to the formation of a stable, resonance-stabilized iminium ion.[6][7]

In the case of this compound, protonation is likely to occur on the nitrogen atom of the azetidine ring, which is the most basic site. Following protonation, the molecule will have a molecular weight corresponding to its chemical formula (C₆H₁₁NO₂) plus a proton, giving a [M+H]⁺ ion.

The primary fragmentation of the azetidine ring is expected to proceed via ring opening. This can be initiated by cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium cation. For cyclic amines, this often involves the breaking of the ring structure.[7]

A logical workflow for the fragmentation of the azetidinyl moiety is as follows:

G M_H [M+H]⁺ (Protonated this compound) alpha_cleavage α-Cleavage at Azetidine Ring M_H->alpha_cleavage Collision Energy ring_opening Ring Opening alpha_cleavage->ring_opening fragment_A Iminium Ion Fragment ring_opening->fragment_A Formation of stable cation

Caption: Predicted initiation of fragmentation via α-cleavage of the azetidine ring.

Fragmentation of the Propionate Ester Moiety

Ester fragmentation is characterized by cleavage of the bonds adjacent to the carbonyl group.[5] For propionate esters, several key fragmentation pathways are commonly observed.

  • Cleavage of the C-O bond: This involves the loss of the alkoxy group (-OR). In this case, it would be the loss of the azetidinyl group, leading to a propionyl cation.

  • Cleavage of the bond between the carbonyl carbon and the adjacent carbon: This would result in the loss of the ethyl group.

  • McLafferty Rearrangement: While less likely in this specific structure due to the absence of a γ-hydrogen on a sufficiently long alkyl chain, it is a common fragmentation pathway for larger esters.

Protonated esters typically fragment at the alkyl group of the alcohol side.[8] In the context of this compound, this would again point towards cleavages around the ester linkage.

The fragmentation of the ester can be visualized as follows:

G M_H [M+H]⁺ (Protonated this compound) ester_cleavage Cleavage at Ester Linkage M_H->ester_cleavage Collision Energy propionyl_cation Propionyl Cation ester_cleavage->propionyl_cation azetidinol Neutral Loss of Azetidinol ester_cleavage->azetidinol

Caption: Fragmentation pathways involving the propionate ester linkage.

Predicted Mass Spectrum and Characteristic Ions

Based on the predicted fragmentation pathways, the following table summarizes the expected major ions in the tandem mass spectrum of this compound. The exact monoisotopic mass of the neutral molecule is 129.0790 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 130.0868.

m/z (predicted) Ion Structure Proposed Fragmentation Pathway Significance
130.0868[C₆H₁₂NO₂]⁺Protonated molecular ionConfirms the molecular weight of the analyte.
72.0813[C₄H₁₀N]⁺Result of α-cleavage and ring opening of the azetidine ring with loss of the propionate group as a neutral fragment.Characteristic fragment of the azetidine ring.
57.0340[C₃H₅O]⁺Propionyl cation formed by cleavage of the C-O ester bond.Indicates the presence of the propionate moiety.
73.0657[C₃H₇NO]⁺Loss of the ethyl group from the propionate side.A less common but possible ester fragmentation.
56.0626[C₃H₆N]⁺Further fragmentation of the azetidine ring, possibly through loss of a hydrogen molecule from the iminium ion.Provides further structural information about the cyclic amine.

Experimental Protocol for Verification

To empirically validate these predicted fragmentation patterns, the following experimental setup using tandem mass spectrometry is recommended.

Sample Preparation
  • Dissolve a reference standard of this compound in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.

Mass Spectrometry Analysis
  • Instrumentation: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is ideal.[9]

  • Ionization Mode: Positive ion mode should be selected to facilitate the formation of [M+H]⁺ ions.

  • MS1 Scan: Initially, a full scan (MS1) should be performed to identify the m/z of the protonated molecular ion ([M+H]⁺).

  • Tandem MS (MS/MS) Analysis:

    • Select the [M+H]⁺ ion (m/z 130.0868) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) in the collision cell.[3] Nitrogen or argon are common collision gases.

    • Vary the collision energy (typically in the range of 10-40 eV) to observe the formation of different fragment ions and to establish the optimal energy for generating a rich fragmentation spectrum.

    • Acquire the product ion spectrum (MS2), which will show the m/z values of the resulting fragment ions.

The following diagram illustrates the experimental workflow:

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis dissolve Dissolve in ACN/H₂O + 0.1% Formic Acid esi Electrospray Ionization (Positive Mode) dissolve->esi ms1 MS1 Scan (Identify [M+H]⁺) esi->ms1 cid Collision-Induced Dissociation (Select [M+H]⁺) ms1->cid ms2 MS2 Scan (Acquire Product Ions) cid->ms2 interpretation Interpret Fragmentation Pattern ms2->interpretation

Caption: Experimental workflow for the MS/MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound can be reliably predicted by considering the established fragmentation mechanisms of its constituent azetidine and propionate ester functional groups. The dominant fragmentation pathways are expected to be α-cleavage of the azetidine ring and cleavage of the bonds adjacent to the ester carbonyl group. The resulting characteristic ions provide a structural fingerprint that can be used for the confident identification and characterization of this molecule in complex samples. The experimental protocol outlined in this guide provides a clear path for the empirical validation of these predictions, which is a critical step in the development of robust analytical methods for drug development and related scientific disciplines.

References

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Kato, S., Matsubara, R., & Horiguchi, H. (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Molecules, 28(15), 5794. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

  • Hanton, S. D., & Parees, D. M. (2005). Collision induced dissociation study of ester-based polyurethane fragmentation reactions. Journal of the American Society for Mass Spectrometry, 16(1), 73-81. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Greer, S. M., et al. (2012). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. The Journal of organic chemistry, 77(2), 1025–1031. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

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An In-Depth Technical Guide to the Biological Activity Screening of 3-Azetidinyl Propionate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation of 3-azetidinyl propionate derivatives, a novel chemical scaffold with significant therapeutic potential. Our approach is designed for drug discovery professionals and researchers, emphasizing a hierarchical screening cascade that progresses from broad, high-throughput target engagement to nuanced, cell-based functional and early safety profiling. The causality behind each experimental choice is detailed to empower rational, data-driven decision-making in hit identification and lead optimization.

Introduction: The Rationale for a Structured Screening Approach

The this compound scaffold represents a compelling starting point for medicinal chemistry exploration. Its structural features suggest potential interactions with a variety of biological targets. Propionic acid derivatives, for instance, are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[1][2] A structured screening cascade is paramount to efficiently and accurately elucidate the biological activity of a library of these novel derivatives.

Given that G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and the target for approximately 30-50% of approved drugs, they represent a high-priority target class for novel small molecules.[3][4] This guide will therefore focus on a screening strategy to identify and characterize this compound derivatives that modulate GPCR activity, using a hypothetical Gi-coupled receptor as our primary example. The principles and assays, however, are broadly applicable to other target classes.

Our screening cascade is built on a tiered approach:

  • Primary Screening: Identifies compounds that physically bind to the target (Hit Identification).

  • Secondary Screening: Characterizes the functional effect of binding (Hit-to-Lead Qualification).

  • Tertiary Screening: Provides an early assessment of drug-like properties (Lead Prioritization).

This methodology ensures that resources are focused on compounds with the highest potential, by eliminating non-starters and cytotoxic artifacts early in the process.

G1 cluster_0 Screening Cascade Overview Compound_Library This compound Derivative Library Primary Primary Screening (Target Binding) Compound_Library->Primary Hit_Compounds Validated Hits (Binding Confirmed) Primary->Hit_Compounds Identify Binders Secondary Secondary Screening (Functional Assays) Functional_Hits Functional Hits (Agonists/Antagonists) Secondary->Functional_Hits Confirm Activity Tertiary Tertiary Screening (In Vitro ADME/Tox) Lead_Candidates Prioritized Lead Candidates Tertiary->Lead_Candidates Assess Drug-likeness Hit_Compounds->Secondary Functional_Hits->Tertiary

Caption: Hierarchical workflow for screening this compound derivatives.

Primary Screening: Quantifying Target Engagement

The initial goal is to identify which derivatives from the library physically interact with our GPCR of interest. Binding assays are ideal for this stage as they directly measure the ligand-receptor interaction, providing crucial data on affinity and structure-activity relationships before more complex functional studies are undertaken.[4] While traditional radioligand filtration assays are effective, we recommend the Scintillation Proximity Assay (SPA) for its homogeneous "mix-and-measure" format, which is highly amenable to high-throughput screening (HTS) and avoids laborious separation steps.[5]

Principle of Scintillation Proximity Assay (SPA)

SPA technology utilizes microscopic beads containing a scintillant.[6] The target receptor, typically in a membrane preparation, is captured onto the surface of these beads. A radiolabeled ligand with known affinity for the receptor is added. When the radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too distant to cause a signal. Test compounds that bind to the receptor will compete with and displace the radioligand, leading to a measurable decrease in the light signal.

G2 cluster_0 SPA Principle: Signal ON cluster_1 SPA Principle: Signal OFF Bead1 SPA Bead (Scintillant) Receptor1 Receptor Radioligand1 ³H-Ligand Receptor1->Radioligand1 Binding Radioligand1->Bead1 Proximity -> Light Signal Bead2 SPA Bead (Scintillant) Receptor2 Receptor TestCompound Test Cmpd Receptor2->TestCompound Competition Radioligand2 ³H-Ligand note No Proximity -> No Signal

Caption: Mechanism of the Scintillation Proximity Assay (SPA).

Experimental Protocol: Competitive SPA for a Gi-Coupled Receptor
  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target GPCR. Resuspend in Assay Buffer.

    • SPA Bead Slurry: Use Wheat Germ Agglutinin (WGA)-coated SPA beads. Reconstitute in Assay Buffer to a final concentration of 10 mg/mL.

    • Radioligand: Prepare a 4X working solution of a suitable radioligand (e.g., ³H-agonist) at 4x K_d concentration in Assay Buffer.

    • Test Compounds: Prepare serial dilutions of the this compound derivatives in 100% DMSO, followed by a further dilution in Assay Buffer to a 4X final concentration.

  • Assay Procedure (384-well format):

    • To each well, add 10 µL of the 4X test compound solution or vehicle (for control wells).

    • Add 10 µL of the 4X radioligand solution.

    • Combine the membrane preparation and SPA bead slurry. Add 20 µL of this mixture to each well (final concentrations: 5-10 µg membrane protein, 0.25 mg beads per well).

    • Seal the plate and incubate at room temperature for 2-4 hours on a plate shaker to allow the reaction to reach equilibrium.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to settle the beads.

    • Read the plate on a microplate scintillation counter (e.g., MicroBeta or TopCount).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to control wells.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).

Secondary Screening: Elucidating Functional Activity

Compounds that demonstrate binding in the primary screen ("hits") must be evaluated for functional activity. Do they activate the receptor (agonists), block the activator (antagonists), or reduce basal activity (inverse agonists)? Functional assays provide these answers.[7]

GTPγS Binding Assay: A Direct Measure of G-Protein Activation

For Gi/o-coupled receptors, the GTPγS binding assay is a robust method to directly measure receptor activation.[8] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit.[8] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated Gα-[³⁵S]GTPγS state accumulates and can be quantified.[9]

Experimental Protocol: [³⁵S]GTPγS Binding Assay
  • Reagent Preparation:

    • GTPγS Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 µM GDP, pH 7.4.

    • Membrane Preparation: Use the same membrane stock as in the SPA.

    • [³⁵S]GTPγS: Prepare a 4X working solution (~0.4 nM) in GTPγS Assay Buffer.

    • Test Compounds: Prepare 4X serial dilutions in Assay Buffer.

  • Assay Procedure (96-well format):

    • Add 50 µL of 4X test compound (or reference agonist) to appropriate wells.

    • Add 50 µL of membrane preparation (10-20 µg protein/well).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 50 µL of 4X [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C with gentle shaking.[10]

    • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillant to each well, and count using a microplate scintillation counter.

  • Data Analysis:

    • Plot the scintillation counts (CPM) against the log concentration of the test compound.

    • Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each agonist compound.

    • Antagonists can be identified by their ability to shift the dose-response curve of a known agonist to the right.

Downstream Signaling Assays: A Broader View of Function

While GTPγS is excellent for Gi/o coupling, a comprehensive guide must include methods for other G-protein families. These assays measure the accumulation or depletion of intracellular second messengers.[3]

  • cAMP Assays (for Gs and Gi): Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Gs-coupled receptors have the opposite effect. Changes in cAMP can be measured using various methods, including HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase-based reporter gene assays.[11]

  • Calcium Mobilization Assays (for Gq): Gq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺) released from the endoplasmic reticulum.[12] This transient flux can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) on instruments like the FLIPR (Fluorometric Imaging Plate Reader).[13][14]

G3 cluster_0 GPCR Signaling Pathways & Corresponding Assays cluster_Gi Gi Pathway cluster_Gq Gq Pathway Agonist Agonist GPCR GPCR Agonist->GPCR Gi Gi Protein GPCR->Gi Gq Gq Protein GPCR->Gq AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec [cAMP] ↓ AC_inhib->cAMP_dec cAMP_Assay cAMP Assay cAMP_dec->cAMP_Assay PLC Phospholipase C (Activated) Gq->PLC Ca_inc [Ca²⁺] ↑ PLC->Ca_inc Ca_Assay Calcium Mobilization Assay Ca_inc->Ca_Assay

Caption: Key GPCR signaling pathways and their associated functional assays.

Tertiary Screening: Early Assessment of ADME and Cytotoxicity

Identifying a potent and efficacious compound is only part of the challenge. Early-stage in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity testing is crucial for filtering out compounds with liabilities that would prevent them from becoming viable drugs.[15][16]

Membrane Permeability Assessment

A drug intended for oral administration must be able to cross the intestinal wall. We employ two complementary assays to predict this.

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay models passive diffusion across an artificial lipid membrane.[17] It is a rapid, low-cost method to assess a compound's intrinsic ability to cross a lipid bilayer without the complexity of active transporters.[17][18]

Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium.[19][20] This assay is more biologically complex than PAMPA, as it accounts for both passive diffusion and active transport mechanisms, including efflux pumps (like P-glycoprotein) that can expel drugs from the cell.[20][21] A bidirectional assay (measuring transport from apical-to-basolateral and basolateral-to-apical) is performed to calculate an efflux ratio, which indicates if a compound is a substrate for efflux transporters.[20]

FeaturePAMPACaco-2 Assay
Principle Passive diffusion across an artificial lipid layer[17]Transcellular & paracellular transport across a live cell monolayer[19]
Biological Complexity Low (no transporters or metabolism)High (includes active transporters and some metabolic enzymes)[21]
Throughput HighLow to Medium
Cost LowHigh
Key Output Permeability coefficient (Pe) for passive diffusion[17]Apparent permeability (Papp) and Efflux Ratio[20]

Table 1: Comparison of PAMPA and Caco-2 Permeability Assays.

Cytotoxicity Screening

It is essential to ensure that the observed activity in functional assays is not due to general cell toxicity. The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[22] The amount of LDH in the supernatant is measured via a coupled enzymatic reaction that produces a colorimetric or fluorescent signal, which is proportional to the number of dead cells.[22]

Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Culture: Plate a relevant cell line (e.g., HEK293 or the GPCR-expressing line) in a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of the this compound derivatives for a relevant time period (e.g., 24 hours). Include three sets of controls:

    • Vehicle Control: Untreated cells (spontaneous LDH release).

    • Positive Control: Cells treated with a lysis buffer (maximum LDH release).

    • Medium Blank: Culture medium without cells.

  • Assay Procedure:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new, clear 96-well plate.

    • Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's protocol.

    • Incubate for 10-30 minutes at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis:

    • Subtract the medium blank absorbance from all other readings.

    • Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

    • Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Data Synthesis and Hit Prioritization

The final step is to integrate the data from all tiers of the screening cascade to select the most promising compounds for further development. A desirable hit will exhibit a compelling profile:

  • High Target Affinity (Primary Screen): Low IC₅₀ in the SPA binding assay.

  • Potent Functional Activity (Secondary Screen): Low EC₅₀ (for agonists) or K_b (for antagonists) in functional assays.

  • Favorable Permeability (Tertiary Screen): High Papp in the Caco-2 assay with a low efflux ratio (<2).

  • Low Cytotoxicity (Tertiary Screen): High CC₅₀ value, providing a large therapeutic window (Selectivity Index = CC₅₀ / EC₅₀).

Compound IDSPA IC₅₀ (nM)GTPγS EC₅₀ (nM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioLDH CC₅₀ (µM)
AZP-001 152515.21.2> 100
AZP-002 1500>100000.51.1> 100
AZP-003 22451.18.5> 100
AZP-004 81212.51.50.5

Table 2: Example dataset for prioritizing hits. Based on this data, AZP-001 emerges as the strongest candidate, displaying high affinity and potency, excellent permeability with no efflux, and no observable cytotoxicity. AZP-004 is potent but is eliminated due to high cytotoxicity. AZP-003 is eliminated due to being an efflux pump substrate, and AZP-002 is inactive.

Conclusion

This guide outlines a robust, logical, and technically grounded strategy for the biological screening of this compound derivatives. By progressing from high-throughput binding assays to detailed functional characterization and early safety profiling, this cascade provides a self-validating system for hit identification and prioritization. This structured approach ensures that experimental effort is directed toward compounds with the highest probability of success, ultimately accelerating the drug discovery process.

References

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Unlocking Novel Therapeutic Avenues: A Technical Guide to the Potential Targets of 3-Azetidinyl Propionate Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart conformational rigidity and favorable pharmacokinetic properties.[1][2][3] This guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: 3-Azetidinyl propionate analogues. While direct research on this precise scaffold is nascent, a comprehensive analysis of structurally related azetidine derivatives reveals two highly promising and mechanistically distinct therapeutic strategies. This document provides an in-depth exploration of these strategies: the disruption of microtubule dynamics for anticancer applications and the covalent modification of cysteine residues for targeting previously "undruggable" proteins. By synthesizing data from field-proven analogues, we illuminate a rational path forward for the design, evaluation, and optimization of novel this compound-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation drug discovery.

Part 1: Targeting the Cytoskeleton: Azetidine Analogues as Microtubule Destabilizers

The Rationale: Tubulin as a Validated Anticancer Target

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[4] Their central role in mitosis makes them a highly validated and successful target for cancer chemotherapy.[5] Small molecules that interfere with tubulin polymerization dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[6][7] These microtubule-targeting agents (MTAs) are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[7]

Azetidine-containing compounds, particularly those with an azetidin-2-one (β-lactam) core, have shown exceptional promise as potent microtubule destabilizers that bind to the colchicine binding site on β-tubulin.[5][8] The rigid β-lactam scaffold serves as an effective bioisostere for the cis-stilbene bridge of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor, preventing the isomerization to the inactive trans-isomer and locking the aryl rings in a bioactive conformation.[5][8]

Mechanism of Action: Disruption of the Microtubule Network

Azetidine-based analogues function as colchicine binding site inhibitors (CBSIs).[4][6] Binding to a pocket on β-tubulin at the interface with the α-tubulin subunit, these agents prevent the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules.[4] This leads to the inhibition of tubulin polymerization, suppression of microtubule dynamics, and a net depolymerization of the microtubule network.[6][9] The downstream consequences are catastrophic for rapidly dividing cancer cells, triggering signaling cascades that culminate in apoptosis.[5]

Microtubule_Disruption_Pathway cluster_0 Cellular Effects Azetidinyl_Analogue Azetidinyl Propionate Analogue (Hypothesized) Tubulin_Binding Binds to Colchicine Site on β-Tubulin Azetidinyl_Analogue->Tubulin_Binding Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin_Binding->Polymerization_Inhibition Microtubule_Destabilization Microtubule Network Destabilization Polymerization_Inhibition->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Bcl2_Down Bcl-2, Survivin (Anti-apoptotic) Downregulation Apoptosis_Induction->Bcl2_Down Bax_Up Bax (Pro-apoptotic) Up-regulation Apoptosis_Induction->Bax_Up Caspase_Activation Caspase Cascade Activation Bcl2_Down->Caspase_Activation Bax_Up->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Caption: Signaling pathway downstream of microtubule disruption.

Structure-Activity Relationship (SAR) and Future Design

Studies on azetidin-2-one analogues of CA-4 provide a robust framework for designing novel this compound derivatives. Key SAR insights include:

  • N-1 Substituent: An N-aryl group, typically a 3,4,5-trimethoxyphenyl ring, is crucial for high potency, mimicking Ring A of CA-4.[5]

  • C-4 Substituent: A substituted phenyl group at the C-4 position, mimicking Ring B of CA-4, is essential. Substitutions at the 3' and 4' positions (e.g., 3'-hydroxy-4'-methoxy or 3'-fluoro-4'-methoxy) are well-tolerated and can enhance activity.[5]

  • C-3 Substituent: The C-3 position is amenable to substitution. While many potent analogues are unsubstituted at this position, the introduction of small, non-bulky groups like fluoro or heterocyclic rings (e.g., thienyl) can maintain or even improve potency.[5][8] Large, bulky groups at C-3 are generally detrimental to activity.[8]

Forward Perspective for this compound Analogues: The propionate moiety at the C-3 position represents a novel vector for exploration. The key design challenge will be to ensure this group does not sterically hinder binding within the colchicine pocket. It is hypothesized that ester or amide derivatives of the propionate could serve as prodrugs or engage in additional hydrogen bonding interactions within the binding site.

Quantitative Data on Lead Azetidine Analogues

The following table summarizes the antiproliferative and tubulin-targeting activities of representative azetidin-2-one analogues, providing a benchmark for future this compound derivatives.

Compound IDDescriptionCell LineIC₅₀ (µM)Tubulin IC₅₀ (µM)Reference
32 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-70.075N/A[5]
32 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneHs578T0.033N/A[5]
33 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-70.095>3[5]
28 3-(2-Thienyl)azetidin-2-one analogueMCF-70.0071.37[8]
29 3-(3-Thienyl)azetidin-2-one analogueMCF-70.010N/A[8]

Part 2: Covalent Modification: Azetidine Analogues as Cysteine-Reactive Probes

The Rationale: Expanding the Druggable Proteome via Covalent Targeting

Covalent drug discovery is experiencing a renaissance, offering a powerful strategy to achieve high potency, prolonged duration of action, and the ability to target proteins that lack deep binding pockets suitable for traditional non-covalent inhibitors.[10] Cysteine, with its nucleophilic thiol side chain, is a prime target for covalent modification.[10] Recently, a groundbreaking study identified the azetidinyl oxadiazole moiety as a novel, cysteine-selective electrophile.[9] This discovery opens a vast new area of chemical space for designing covalent probes and therapeutics.

Mechanism of Action: Cysteine-Mediated Azetidine Ring-Opening

The therapeutic action of azetidinyl oxadiazole analogues proceeds via a covalent, irreversible mechanism. The nucleophilic thiol of a cysteine residue attacks one of the carbon atoms of the strained azetidine ring. This attack is facilitated by the oxadiazole group and results in the opening of the four-membered ring, forming a stable covalent bond between the target protein and the inhibitor.[9]

This mechanism has been successfully used to develop a small molecule that allosterically augments the catalytic activity of the deubiquitinase (DUB) UCHL1 by covalently modifying a cysteine residue distal to the active site.[9] This highlights the potential of this scaffold to not only inhibit but also modulate protein function in novel ways.

Covalent_Modification_Workflow cluster_1 Experimental Workflow for Target ID Compound Azetidinyl Propionate Analogue (with alkyne handle) Live_Cells Incubate with Live Cells/Lysate Compound->Live_Cells Covalent_Binding Covalent Binding to Cysteine Residues Live_Cells->Covalent_Binding Lysis Cell Lysis Covalent_Binding->Lysis Click_Chemistry Click Chemistry with Biotin-Azide Tag Lysis->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis (Proteomics) Digestion->LC_MS Target_ID Identification of Covalently Modified Proteins & Sites LC_MS->Target_ID

Caption: Workflow for identifying protein targets of covalent inhibitors.

Potential Protein Classes and Therapeutic Areas

Chemical proteomic profiling has revealed that azetidinyl oxadiazoles can covalently engage hundreds of proteins across various functional classes.[9] This broad reactivity profile suggests a wealth of potential therapeutic targets, including:

  • Ubiquitin Conjugation Machinery: E3 ligases and deubiquitinases (DUBs) are key regulators of protein homeostasis and signaling.[11] Dysregulation of these enzymes is implicated in cancer, neurodegeneration, and inflammatory diseases.[12] The demonstrated modulation of UCHL1 provides a strong proof-of-concept for targeting this enzyme class.[9]

  • RNA Binding Proteins: These proteins are crucial for post-transcriptional gene regulation and are increasingly recognized as therapeutic targets.

  • Kinases and Other Enzymes: Many enzymes rely on cysteine residues for catalytic activity or structural integrity, presenting opportunities for covalent inhibition.

Forward Perspective for this compound Analogues: To adapt the this compound scaffold for covalent targeting, the propionate group could be derivatized into an oxadiazole or another suitable electrophilic "warhead". Alternatively, the propionate itself could be designed to position a separate electrophilic moiety for optimal interaction with a target cysteine. The key will be to balance reactivity with selectivity to minimize off-target effects.

Quantitative Data on Lead Covalent Azetidine Analogues

The following table presents activity data for pioneering azetidinyl oxadiazole compounds, as determined by the Scalable Thiol Reactivity Profiling (STRP) assay, which measures intrinsic reactivity with cysteine.

Compound IDDescriptionSTRP IC₅₀ (µM)Reference
13 Azetidinyl oxadiazole113[9]
14 Azetidinyl oxadiazole102[9]
15 Azetidinyl oxadiazole45[9]
39 C3 substituted azetidinyl oxadiazole102[9]

Part 3: Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is designed to assess the ability of test compounds to inhibit the polymerization of purified tubulin in vitro. The assay relies on a fluorescent reporter that incorporates into microtubules as they form, leading to an increase in fluorescence intensity.[13]

Materials:

  • Tubulin (≥99% pure, bovine or porcine) (e.g., Cytoskeleton, Inc. #BK011P)

  • GTP solution (100 mM)

  • General Tubulin Buffer (G-PEM; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol (100%, sterile)

  • DAPI (or other fluorescent reporter)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Nocodazole) and negative control (DMSO)

  • Black, non-binding 96- or 384-well plates

  • Temperature-controlled fluorescence plate reader (37°C)

Procedure:

  • Preparation of Reagents (on ice):

    • Thaw tubulin, GTP, and buffer on ice. Keep tubulin on ice at all times and use within one hour of thawing.

    • Prepare a 4 mg/mL tubulin stock by resuspending lyophilized tubulin in G-PEM buffer.

    • Prepare a "Polymerization Mix" by combining G-PEM buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10-20% v/v).

    • Prepare a working solution of the fluorescent reporter in the Polymerization Mix.

    • Prepare serial dilutions of test compounds and controls in Polymerization Mix. Ensure the final DMSO concentration is ≤1%.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Add 10 µL of diluted test compounds, positive control, or negative control (DMSO) to the appropriate wells of the pre-warmed 96-well plate.

    • To initiate the reaction, add 90 µL of the tubulin/reporter solution to each well for a final tubulin concentration of ~2 mg/mL (~18 µM). Mix gently by pipetting, avoiding bubbles.

  • Data Acquisition:

    • Immediately place the plate in the reader.

    • Measure fluorescence intensity (e.g., Ex. 360 nm / Em. 450 nm for DAPI) every 30-60 seconds for 60-90 minutes at 37°C.[13]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the initial rate of polymerization (Vmax) and the steady-state fluorescence level.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Target Engagement Assay for Covalent DUB Inhibitors

This protocol describes a method to confirm that a covalent inhibitor is engaging its target deubiquitinase (DUB) in a cellular context using an activity-based probe (ABP).[14]

Materials:

  • Cancer cell line expressing the target DUB (e.g., HEK293T)

  • Cell culture medium, FBS, and antibiotics

  • Test compound (covalent inhibitor)

  • Broad-spectrum DUB ABP with a reporter tag (e.g., HA-Ub-VME or a biotinylated probe)

  • Lysis Buffer (e.g., 50 mM Tris, 0.5% NP40, 150 mM NaCl, pH 7.4) with protease inhibitors

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies: anti-HA, anti-biotin, or antibody against the target DUB

  • Streptavidin beads (for biotinylated probes)

Procedure:

  • Cell Treatment (Inhibitor Competition):

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the test compound (or DMSO vehicle) for a predetermined time (e.g., 1-4 hours). This is the "pre-incubation" step.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Clear the lysates by centrifugation (e.g., 14,000 x g for 15 min at 4°C). Normalize total protein concentration.

  • Activity-Based Probe Labeling:

    • Add the DUB ABP to the normalized cell lysates. Incubate for a specified time (e.g., 45 minutes at 37°C).[14] The ABP will only label active DUBs whose active sites are not already occupied by the test compound.

    • Quench the labeling reaction by adding SDS-loading buffer and boiling for 5 minutes.

  • Analysis by Western Blot:

    • Separate the proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with an antibody against the ABP's reporter tag (e.g., anti-HA or streptavidin-HRP).

    • Develop the blot. A decrease in the band intensity corresponding to the target DUB's molecular weight indicates that the test compound successfully engaged the target and prevented ABP labeling.

    • Probe a separate blot with an antibody against the target DUB as a loading control to ensure equal protein levels.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Calculate the percentage of target engagement at each inhibitor concentration relative to the DMSO control.

    • Plot the results to determine the cellular EC₅₀ for target engagement.

References

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  • Schauer, N. J., et al. (2022). Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. Molecules, 27(19), 6523. Available at: [Link]

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A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold - A Convergence of Stability and Rigidity

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its growing prevalence stems from a unique combination of physicochemical properties. The inherent ring strain and sp³-rich character of the azetidine moiety impart a degree of conformational rigidity that is highly sought after in drug design.[2][3] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3]

Furthermore, compared to its more common five- and six-membered homologues, pyrrolidine and piperidine, the azetidine scaffold often confers improved metabolic stability and aqueous solubility.[1] These favorable pharmacokinetic properties, combined with the diverse chemical space accessible through its functionalization, have led to the incorporation of azetidine in several FDA-approved drugs, including the calcium channel blocker Azelnidipine, the MEK1/2 inhibitor Cobimetinib, and the JAK inhibitor Baricitinib.[2][3][4] This guide provides a technical framework for elucidating the mechanism of action (MoA) of novel azetidine-containing compounds, blending established principles with field-proven experimental strategies.

Part 1: Common Mechanisms and Key Target Classes

Azetidine-containing compounds have demonstrated activity against a wide array of biological targets.[2][5] Understanding these common target classes provides a crucial starting point for any MoA investigation.

Enzyme Inhibition: A Dominant Paradigm

Many azetidine-based drugs function as enzyme inhibitors. The azetidine ring can act as a versatile scaffold to position key pharmacophoric elements within an enzyme's active site or it can participate directly in the binding interaction.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A prominent example is in the treatment of type 2 diabetes. Azetidine-based inhibitors, often featuring a 2-cyano or 2-keto "warhead," are designed to interact with the catalytic site of DPP-4.[6][7] Inhibition of DPP-4 prevents the breakdown of incretin hormones like GLP-1 and GIP.[6][8] This leads to prolonged incretin activity, resulting in glucose-dependent insulin secretion and suppression of glucagon release, ultimately lowering blood glucose levels.[6][9][10]

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in cancer immunotherapy.[11] Azetidine scaffolds have been incorporated into novel IDO1 inhibitors to optimize potency and pharmacokinetic properties.

  • Other Enzyme Targets: The versatility of the azetidine scaffold has led to its use in inhibitors for Janus kinase (JAK), monoacylglycerol lipase (MAGL), and fatty acid amide hydrolase (FAAH).[4]

Proline Mimicry: Hijacking Biological Pathways

Azetidine-2-carboxylic acid (A2C), a naturally occurring non-proteinogenic amino acid, is a structural analog of proline.[12][13][14][15] This mimicry is a double-edged sword and a fascinating MoA.

  • Mechanism of Toxicity: A2C can be mistakenly recognized by prolyl-tRNA synthetase and misincorporated into nascent polypeptide chains in place of proline.[12][13][15][16] This substitution can alter the protein's structure, stability, and function, leading to proteotoxic stress and cellular dysfunction.[13][14][15][16]

  • Therapeutic Application: From a drug design perspective, this proline mimicry can be exploited. By incorporating an azetidine moiety as a proline bioisostere, medicinal chemists can modulate the conformation of peptide-based drugs or disrupt protein-protein interactions that rely on proline recognition motifs.

Modulation of Receptors and Ion Channels

The rigid structure of the azetidine ring is well-suited for orienting substituents to interact with the complex binding pockets of G-protein coupled receptors (GPCRs) and ion channels.

  • Calcium Channel Blockers: Azelnidipine, a dihydropyridine derivative containing an azetidine substituent, functions as a calcium channel blocker, used in the treatment of hypertension.[3][4]

  • Muscarinic Antagonists: Synthetic azetidine derivatives have shown potential as M3 muscarinic antagonists, which are of interest for treating various conditions, including chronic obstructive pulmonary disease (COPD).[2]

Part 2: The Methodological Workflow for MoA Elucidation

A systematic and multi-faceted experimental approach is essential to confidently determine the MoA of a novel azetidine-containing compound. The following workflow represents a logical progression from initial hit to a well-characterized mechanism.

MoA_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular & Structural Validation A Hit Compound from Phenotypic Screen B Target Identification (e.g., Affinity Proteomics) A->B 'What does it bind to?' C Target Engagement (e.g., CETSA) B->C 'Does it bind in a cell?' D Biochemical Assays (Enzyme Kinetics) C->D Validate Target & Quantify Potency E Biophysical Assays (SPR, ITC) D->E Quantify Interaction F Cell-Based Assays (Signaling, Reporter) E->F Confirm Cellular Effect G Structural Biology (X-ray, Cryo-EM) F->G Visualize Interaction G->B Rational Design Feedback DPP4_Pathway cluster_0 DPP-4 Inhibition Pathway Azetidine Azetidine-DPP-4 Inhibitor DPP4 DPP-4 Enzyme Azetidine->DPP4 Inhibits GLP1_Inactive Inactive GLP-1/GIP DPP4->GLP1_Inactive Cleavage GLP1_Active Active GLP-1/GIP GLP1_Active->DPP4 Substrate BetaCell Pancreatic β-cell GLP1_Active->BetaCell Stimulates Insulin ↑ Insulin Secretion BetaCell->Insulin Glucagon ↓ Glucagon Secretion BetaCell->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Suppresses rise

Caption: Signaling pathway modulated by an azetidine-based DPP-4 inhibitor.

Determining the three-dimensional structure of the azetidine compound bound to its target protein provides the ultimate validation of the MoA. [17]X-ray crystallography reveals the precise binding mode, the key amino acid interactions, and the conformational changes that occur upon binding. [18][19][20] Expert Insight: A high-resolution crystal structure is not just a confirmation; it's a roadmap for optimization. By visualizing how the azetidine ring and its substituents fit into the binding pocket, chemists can make rational, data-driven decisions to improve potency, selectivity, and other drug-like properties. For example, identifying an unoccupied hydrophobic pocket adjacent to the azetidine ring could suggest a specific modification to enhance binding affinity.

Protocol: Co-crystallization for Protein-Ligand Structure Determination

  • Complex Formation: Incubate the purified target protein with a molar excess of the azetidine compound to ensure the formation of a stable protein-ligand complex.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using high-throughput robotic systems to identify conditions that yield well-ordered crystals of the complex.

  • Crystal Optimization & Harvesting: Optimize the initial hit conditions to grow larger, single crystals. Carefully harvest the crystals and cryo-protect them for data collection.

  • X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam at a synchrotron source. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build an atomic model of the protein-ligand complex into the electron density map and refine it to achieve the best possible fit with the experimental data. [19]

Conclusion

Elucidating the mechanism of action for a novel azetidine-containing compound is a rigorous, multi-disciplinary endeavor. It requires a logical progression of experiments, from target identification in a cellular milieu to precise biophysical characterization and high-resolution structural validation. By integrating techniques like CETSA, enzyme kinetics, SPR, and X-ray crystallography, researchers can build a comprehensive and validated model of a compound's MoA. This detailed understanding is not merely an academic exercise; it is the fundamental bedrock upon which successful, rationally designed therapeutic agents are built. The unique properties of the azetidine scaffold will undoubtedly continue to provide a fertile ground for the discovery of new medicines, and the principles outlined in this guide will be essential for translating those discoveries into clinical realities.

References

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3-Azetidinyl propionate stability and degradation profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of 3-Azetidinyl Propionate

Executive Summary

This compound is a molecule of interest in pharmaceutical and chemical research, incorporating a strained four-membered azetidine ring and a propionate ester moiety. Understanding its stability and degradation profile is critical for its development, storage, and application. This guide provides a comprehensive technical overview of the potential degradation pathways of this compound and outlines a robust strategy for its stability assessment. Drawing from established principles of organic chemistry and regulatory guidelines, this document serves as a vital resource for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings of its potential instabilities, provide detailed experimental protocols for forced degradation and long-term stability studies, and discuss the requisite analytical methodologies for the identification and quantification of degradation products.

Chemical and Structural Context of this compound

The stability of this compound is intrinsically linked to its molecular structure, which features two key functional groups: a saturated four-membered nitrogen-containing heterocycle (the azetidine ring) and a propionate ester.

  • The Azetidine Ring: Azetidines are known for their significant ring strain (approximately 25.4 kcal/mol), which makes them more reactive than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts.[1] This strain renders the ring susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions where the nitrogen atom can be protonated.[2][3][4]

  • The Propionate Ester: The propionate ester linkage is susceptible to hydrolysis, a common degradation pathway for ester-containing molecules. This reaction can be catalyzed by both acids and bases.

The interplay between these two functional groups dictates the overall stability profile of the molecule.

Postulated Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be anticipated. A thorough investigation of these pathways is essential for developing stable formulations and defining appropriate storage conditions.

Hydrolytic Degradation

Hydrolysis is expected to be a primary degradation pathway for this compound, affecting both the ester linkage and the azetidine ring.

3.1.1 Ester Hydrolysis

The propionate ester is susceptible to cleavage under both acidic and basic conditions to yield 3-hydroxyazetidine and propionic acid.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and 3-hydroxyazetidine.

3.1.2 Acid-Catalyzed Azetidine Ring Opening

The azetidine ring is prone to opening under acidic conditions.[2][3][4] The reaction is initiated by the protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. The nucleophile can be a solvent molecule (e.g., water) or a counter-ion present in the medium. This can lead to the formation of various ring-opened products. For instance, in the presence of hydrochloric acid, a common acidic medium for degradation studies, the formation of a chloropropanolamine derivative is plausible.

Oxidative Degradation

The azetidine nitrogen is a potential site for oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxide derivatives or other oxidative degradation products. Additionally, radical-mediated oxidation could potentially occur, although this is generally less common for saturated amines in the absence of specific catalysts or initiators.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. While the core structure of this compound does not contain strong chromophores, photochemical reactions can still be initiated, potentially leading to radical formation and subsequent degradation.[5][6][7] The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal degradation. The specific degradation pathway would be dependent on the temperature and the physical state of the substance. Potential thermal degradation pathways could involve elimination reactions or rearrangements.

Visualizing the Degradation Landscape

The following diagram illustrates the primary postulated degradation pathways for this compound.

G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Primary Degradation Products A This compound B Hydrolysis (Acid/Base) A->B H₂O, H⁺/OH⁻ C Acid-Catalyzed Ring Opening A->C H⁺, Nu⁻ D Oxidation A->D [O] E Photodegradation A->E F 3-Hydroxyazetidine + Propionic Acid B->F G Ring-Opened Adducts (e.g., Halo-propanolamines) C->G H N-Oxides D->H I Photoproducts E->I

Caption: Postulated degradation pathways of this compound.

A Framework for Stability Assessment

A comprehensive stability testing program is essential to understand the degradation profile of this compound. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Forced Degradation Studies

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[11] These studies are also crucial for the development and validation of stability-indicating analytical methods.

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionRecommended Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo induce both ester hydrolysis and azetidine ring opening.[2][3]
Base Hydrolysis 0.1 M NaOH at room temperature for 12-24 hoursTo promote rapid ester hydrolysis (saponification).
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo investigate susceptibility to oxidative degradation.
Photostability Exposure to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter)To assess the impact of light on stability.[5][7]
Thermal Degradation Dry heat at 80°C for 48 hoursTo evaluate stability at elevated temperatures.
Long-Term and Accelerated Stability Studies

Formal stability studies are performed to determine the shelf-life and recommended storage conditions.

Table 2: ICH-Recommended Storage Conditions for Stability Studies
Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity[12]

Visualizing the Stability Testing Workflow

The following diagram outlines the experimental workflow for a comprehensive stability assessment of this compound.

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Formal Stability Studies cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Perform Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) A->B C Identify Major Degradation Products (LC-MS, NMR) B->C D Initiate Long-Term and Accelerated Stability Studies (ICH Conditions) C->D E Analyze Samples at Pre-defined Time Points D->E F Quantify Parent Compound and Degradation Products E->F G Determine Degradation Kinetics F->G H Establish Shelf-life and Storage Conditions G->H I Compile Stability Report H->I

Caption: Experimental workflow for stability assessment.

Analytical Methodologies

The cornerstone of any stability study is a well-validated, stability-indicating analytical method capable of separating the parent compound from all potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the most common and effective technique for stability testing.

5.1.1 Protocol for Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Screening:

    • Aqueous Phase: Screen different pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., phosphate, acetate). The pH can significantly impact the retention and peak shape of the basic azetidine moiety.

    • Organic Phase: Use common organic modifiers such as acetonitrile and methanol.

  • Gradient Optimization: Develop a gradient elution method to ensure the timely elution of both the polar degradation products (e.g., 3-hydroxyazetidine) and the parent compound.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to challenge the method's separating power. The goal is to achieve baseline separation of all degradation peaks from the parent peak.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Identification and Characterization of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the initial identification of degradation products. By coupling the HPLC to a mass spectrometer, molecular weight information can be obtained for each degradation peak, providing strong clues about their structures.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, isolation of the degradation products followed by NMR analysis is often necessary.[11][14] Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) can provide detailed structural information.

Conclusion

The stability of this compound is governed by the inherent reactivity of its azetidine ring and propionate ester functional groups. A systematic approach to stability testing, guided by ICH principles and sound analytical science, is paramount for its successful development and application. This guide provides a robust framework for such an investigation, from postulating degradation pathways to developing and validating the necessary analytical methods. By following these principles, researchers and drug development professionals can gain a thorough understanding of the stability and degradation profile of this important molecule, ensuring its quality, safety, and efficacy in its intended applications.

References

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Methodological & Application

Strategic Synthesis of 3-Azetidinyl Propionate Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal & Process Chemists

Abstract: The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to bioactive molecules.[1] This guide provides an in-depth exploration of robust synthetic routes to 3-azetidinyl propionate derivatives, a key building block for drug discovery programs. We will dissect two primary, field-proven strategies: aza-Michael addition to an exocyclic α,β-unsaturated ester and the intramolecular cyclization of a functionalized amino alcohol. This document furnishes detailed, step-by-step protocols, mechanistic rationale, and process optimization insights for researchers, scientists, and drug development professionals.

The Strategic Value of the Azetidine Scaffold

Azetidines are four-membered, nitrogen-containing heterocycles that occupy a unique space in chemical biology.[2][3] Their inherent ring strain (approx. 25.4 kcal/mol) makes them more reactive and conformationally constrained than their five-membered pyrrolidine counterparts, yet significantly more stable and easier to handle than three-membered aziridines.[2] This balance of stability and controlled reactivity allows the azetidine ring to serve as a versatile scaffold.[2][4] Incorporating this motif can enhance binding affinity, modulate pKa, and block metabolic pathways, making it a privileged structure in FDA-approved drugs such as baricitinib and cobimetinib.[1] The this compound scaffold, in particular, offers a synthetically accessible handle for introducing a flexible linker and carboxylic acid (or ester) functionality, crucial for interacting with biological targets or for further chemical elaboration.

Overview of Synthetic Strategies

The construction of substituted azetidines presents a synthetic challenge due to the energetic barrier of forming a strained four-membered ring.[5] Successful strategies must navigate this challenge through carefully designed intramolecular cyclizations or by functionalizing a pre-formed azetidine core. This guide focuses on two of the most reliable and versatile approaches.

G cluster_0 Key Synthetic Approaches cluster_1 Strategy 1: Post-Functionalization cluster_2 Strategy 2: Cyclization Approach Start Common Precursors (e.g., 1-Boc-3-azetidinone, 3-Amino-1-propanol) S1_Step1 Horner-Wadsworth-Emmons (HWE) Reaction Start->S1_Step1 S2_Step1 Michael Addition to Acrylate Start->S2_Step1 S1_Step2 Aza-Michael Addition S1_Step1->S1_Step2 S1_Product N-Boc-3-azetidinyl propionate derivative S1_Step2->S1_Product S2_Step2 Chlorination of Alcohol S2_Step1->S2_Step2 S2_Step3 Intramolecular Cyclization S2_Step2->S2_Step3 S2_Product Ethyl 3-(1-azetidinyl)propanoate S2_Step3->S2_Product

Caption: High-level workflow of the two primary synthetic routes.

Strategy 1: Aza-Michael Addition via an Azetidin-3-ylidene Intermediate

This elegant two-step approach involves first creating an electrophilic center on the azetidine ring, followed by a conjugate addition reaction. The key is the formation of an exocyclic α,β-unsaturated ester, which serves as a Michael acceptor. This method is highly modular, allowing for the introduction of various nucleophiles.[6]

Mechanistic Principle: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and reliable method for synthesizing alkenes from ketones or aldehydes.[6] In this context, we use it to convert the commercially available N-Boc-3-azetidinone into the corresponding α,β-unsaturated ester. The reaction proceeds by deprotonating a phosphonate ester with a strong base (e.g., sodium hydride) to form a stabilized carbanion. This nucleophile then attacks the ketone carbonyl of the azetidinone, leading to a phosphonate intermediate that subsequently eliminates to form the desired C=C double bond.[6]

Caption: Reaction scheme for the HWE synthesis of the key intermediate.

Protocol 3.1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This protocol is adapted from the procedure reported by Chalyk et al.[6]

Materials:

  • N-Boc-3-azetidinone (1.0 eq)

  • Methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.03 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (approx. 19 mL per 1 g of N-Boc-3-azetidinone).

  • Base Addition: Carefully add the NaH dispersion to the THF and stir the resulting suspension.

  • Phosphonate Addition: Add methyl 2-(dimethoxyphosphoryl)acetate dropwise to the NaH suspension. Stir for 30 minutes at room temperature. The mixture should become a clear solution as the sodium salt of the phosphonate forms.

  • Azetidinone Addition: Prepare a solution of N-Boc-3-azetidinone in anhydrous THF (approx. 4 mL per 1 g). Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the resulting mixture for 1 hour at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.[6]

  • Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvents under reduced pressure.

  • Purification: The crude product is a colorless oil. For high purity, purification can be achieved via vacuum distillation (e.g., 130 °C at 4 x 10⁻³ bar) or flash column chromatography on silica gel.[6]

Aza-Michael Addition

With the α,β-unsaturated ester in hand, the final step is a conjugate addition. In the context of synthesizing this compound derivatives where the propionate is attached to a substituent at the 3-position, a suitable amine nucleophile is added. This reaction is typically base-catalyzed, using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6]

Protocol 3.2: General Aza-Michael Addition to the Azetidin-3-ylidene Intermediate

This protocol describes a general procedure for the addition of a secondary amine to the HWE product.[6]

Materials:

  • tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq)

  • Desired secondary amine (e.g., piperidine, morpholine) (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • Setup: In a round-bottom flask, dissolve the azetidin-3-ylidene intermediate in acetonitrile.

  • Reagent Addition: Add the secondary amine, followed by DBU.

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the nucleophilicity of the amine. Monitor by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield the desired N-Boc protected 3-(amino)-3-(azetidin-3-yl)propionate derivative.[6]

Reaction Step Key Reagents Typical Yield Reference
HWE ReactionN-Boc-3-azetidinone, NaH, Phosphonate ester72%[6]
Aza-Michael AdditionHWE Product, Amine, DBU66-75%[6]

Strategy 2: N-Alkylation and Intramolecular Cyclization

An alternative and classic approach builds the azetidine ring with the propionate moiety already attached to the nitrogen atom. This method is particularly effective for synthesizing N-substituted azetidines like ethyl 3-(1-azetidinyl)propanoate. The synthesis starts from an acyclic amino alcohol.

Mechanistic Principle

This multi-step synthesis, detailed in Organic Syntheses, is a robust and scalable process.[7]

  • Double Michael Addition: 3-Amino-1-propanol undergoes a double Michael addition to two equivalents of ethyl acrylate, forming a tertiary amine with two propionate arms and a hydroxyl group.

  • Chlorination: The primary alcohol is converted into a good leaving group (a chloride) using thionyl chloride (SOCl₂).

  • Intramolecular Cyclization: In the presence of a base (sodium carbonate), the nitrogen atom acts as an internal nucleophile, displacing the chloride in an intramolecular Sₙ2 reaction to form the four-membered azetidine ring. One of the propionate arms is cleaved during this process.

G A 3-Amino-1-propanol + Ethyl Acrylate B Diethyl 3-N-(3-hydroxypropyl) iminodipropionate A->B Reflux (Michael Addition) C Diethyl 3-N-(3-chloropropyl) iminodipropionate B->C + SOCl₂ (Chlorination) D Ethyl 3-(1-azetidinyl)propanoate C->D + Na₂CO₃ (Intramolecular Cyclization)

Caption: Workflow for the synthesis of ethyl 3-(1-azetidinyl)propanoate.

Protocol 4.1: Synthesis of Ethyl 3-(1-azetidinyl)propanoate

This protocol is adapted from the procedure by Wadsworth, D. H.[7]

Materials:

  • 3-Amino-1-propanol (1.0 eq)

  • Ethyl acrylate (2.5 eq)

  • Thionyl chloride (SOCl₂) (1.1 eq)

  • Chloroform (CHCl₃)

  • N,N-dimethylformamide (DMF) (catalytic)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Diethyl phthalate (solvent for cyclization)

Procedure:

  • Michael Addition: In a round-bottom flask, reflux a solution of 3-amino-1-propanol in ethyl acrylate for 2 hours. After cooling, remove the excess ethyl acrylate under vacuum to obtain crude diethyl 3-N-(3-hydroxypropyl)iminodipropionate.

  • Chlorination: Dissolve the crude material from step 1 in chloroform and a catalytic amount of DMF. Cool the solution in an ice bath. Add thionyl chloride dropwise, maintaining the temperature below 40 °C. After addition, stir for 30 minutes at room temperature.

  • Neutralization: Slowly pour the reaction mixture into a slurry of sodium bicarbonate in water to neutralize the acid. Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 3-N-(3-chloropropyl)iminodipropionate.

  • Cyclization: Combine the crude chloride with anhydrous, powdered sodium carbonate in diethyl phthalate. Fit the flask for vacuum distillation. Heat the stirred suspension under vacuum (10-15 mm Hg), keeping the distillation temperature below 150 °C. The product, ethyl 3-(1-azetidinyl)propanoate, will distill from the reaction mixture.

  • Purification: The collected distillate can be redistilled for higher purity.

Parameter Value Reference
Starting Material3-Amino-1-propanol[7]
Key StepsMichael Addition, Chlorination, Cyclization[7]
Overall Yield~20% (for pure, distilled product)[7]
CAS Number7730-42-9[8]

General Considerations in Azetidine Synthesis

  • N-Protection: For many syntheses, particularly those involving functionalization of the C3 position, the azetidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is most common due to its stability under various conditions and its straightforward removal with acid (e.g., TFA).[6][9]

  • Purification: Azetidine derivatives can be volatile and are often basic. Purification by silica gel chromatography is common, and it may be necessary to add a small amount of a basic modifier like triethylamine (1-2%) to the eluent to prevent streaking and improve recovery.[4] Vacuum distillation is an effective alternative for thermally stable, liquid products.[6][7]

  • Characterization: The successful synthesis of these derivatives is confirmed using standard spectroscopic techniques.

    • ¹H and ¹³C NMR: Provides definitive structural confirmation. The strained four-membered ring often results in characteristic shifts for the ring protons and carbons.[10]

    • FTIR Spectroscopy: The presence of the ester carbonyl (C=O) group will show a strong absorption band around 1720-1740 cm⁻¹. If a Boc group is present, an additional carbonyl stretch will appear around 1700 cm⁻¹.[6][10][11]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[11]

Conclusion

The synthesis of this compound derivatives is readily achievable through several reliable strategies. The aza-Michael addition route offers high modularity for creating complex C3-substituted analogs starting from N-Boc-3-azetidinone. The intramolecular cyclization approach provides a classic, scalable route to N-substituted azetidinyl propanoates. The choice of method depends on the desired final structure, available starting materials, and scalability requirements. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to access this valuable class of chemical building blocks.

References

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 987. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3823-3843. [Link]

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  • Gouda, M. A., et al. (2015). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules, 20(8), 13680-13693. [Link]

  • Goethals, E. J., et al. (2013). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Macromolecules, 46(3), 699-705. [Link]

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  • Zwanenburg, B., & Pole, D. L. (1995). Preparation and Spectroscopic Properties of 3-Acyl-1,3,4-oxadiazolines. Journal of Heterocyclic Chemistry, 32(4), 1277-1281. [Link]

  • Singh, R., et al. (2017). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Tetrahedron Letters, 58(10), 963-966. [Link]

  • Emelyanov, D. A., et al. (2019). Synthesis of acrylates from methyl propionate, propionic acid and formaldehyde in the gas phase on solid catalysts. Catalysis in Industry, 11, 246-254. [Link]

  • Grabchev, I., & Bojinov, V. (2001). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Molecules, 6(9), 765-772. [Link]

  • Filatov, M. A., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(18), 4252. [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]

  • Oreate AI. (2023). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

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  • Bautista-Hernández, C. I., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Chemistry, 5(4), 2736-2747. [Link]

  • White, C. J., & Yudin, A. K. (2011). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Organic letters, 13(17), 4742-4745. [Link]

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  • Sztanke, M., et al. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(11), 3373. [Link]

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  • Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1060391. [Link]

  • Zhang, Q., et al. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Polymer Chemistry, 13(45), 6296-6301. [Link]

  • Jana, A., & Jana, H. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Chemistry, 6(4), 1146-1175. [Link]

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Application Notes & Protocols: Utilizing Azetidine-3-Carboxylic Acid Derivatives in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of azetidine-3-carboxylic acid derivatives into synthetic peptides.

The Strategic Value of Azetidine Scaffolds in Peptide Design

The rational design of therapeutic peptides and advanced biomaterials often requires moving beyond the canonical 20 amino acids. Non-natural amino acids are powerful tools for modulating the structural and functional properties of peptides. Among these, azetidine-based residues have emerged as exceptionally valuable building blocks for imparting unique characteristics to peptide scaffolds.[1]

What are Azetidine-Based Amino Acids?

Azetidine-3-carboxylic acid is a cyclic non-natural amino acid featuring a strained four-membered ring. This structure makes it a conformationally constrained analog of proline. In peptide synthesis, it is typically used in its N-protected form, most commonly as Fmoc-Azetidine-3-carboxylic acid (Fmoc-Aze-OH) or Boc-Azetidine-3-carboxylic acid (Boc-Aze-OH), to make it compatible with standard SPPS chemistries.[2][3] The term "3-Azetidinyl propionate" can be considered a structural descriptor, but for synthesis, the formal carboxylic acid derivative is the relevant building block.

The "Why": Causality Behind Incorporating Azetidine Rings

The decision to incorporate an azetidine ring is driven by the desire to solve common challenges in peptide development, such as poor stability and lack of defined structure. The unique physicochemical properties of the azetidine ring directly address these issues.[4]

  • Enhanced Proteolytic Stability : The strained, rigid azetidine ring can sterically shield adjacent peptide bonds from enzymatic cleavage.[3][5] This inherent rigidity leads to peptides with improved resistance to proteolytic degradation, a critical factor for extending the in-vivo half-life of peptide therapeutics.[3]

  • Conformational Constraint and Structure Induction : Unlike flexible linear amino acids, the azetidine ring restricts the available dihedral angles (phi and psi) of the peptide backbone. This constraint can pre-organize the peptide into specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological activity.[6][7] In some contexts, introducing an azetidine residue can perturb existing secondary structures, offering a tool to fine-tune peptide conformation.[6]

  • Improved Pharmacokinetic Properties : Azetidines are important motifs in medicinal chemistry, recognized for their ability to improve metabolic stability and other pharmacokinetic parameters in small molecules.[4] This benefit extends to peptides, making azetidine-containing peptides attractive candidates for drug development.[8]

  • Scaffold for Novel Architectures : The azetidine ring serves as an excellent turn-inducing element, which can significantly improve the efficiency of macrocyclization for producing cyclic peptides, especially for smaller, strained ring sizes.[5][9]

Core Principles of SPPS with Azetidine-3-Carboxylic Acid

The incorporation of azetidine derivatives follows the general workflow of Solid-Phase Peptide Synthesis (SPPS), an automated and scalable methodology that has become the industry standard.[10] However, the unique structure of azetidine requires special consideration.

The Standard Fmoc/tBu SPPS Workflow

The process involves the iterative addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin).[11][12] Each cycle consists of two main steps: (1) Removal of the temporary Fmoc protecting group with a mild base (deprotection) and (2) Formation of a new peptide bond by activating the next Fmoc-amino acid (coupling).[11]

SPPS_Workflow Resin 1. Start: Resin with Linker Load 2. Load First Fmoc-AA Resin->Load Deprotect 3. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Load->Deprotect Wash1 4. Wash Deprotect->Wash1 Couple 5. Couple Next Fmoc-Aze-OH (Activate with HATU/DIC) Wash1->Couple Wash2 6. Wash Couple->Wash2 Repeat 7. Repeat Steps 3-6 for each amino acid Wash2->Repeat Repeat->Deprotect n-1 cycles Cleave 8. Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleave After final cycle Peptide Purified Peptide Cleave->Peptide

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Key Considerations for Incorporating Azetidine Derivatives

While Fmoc-Aze-OH can be integrated using standard protocols, its structural rigidity can present challenges similar to other sterically hindered amino acids.[13]

  • Steric Hindrance : The constrained nature of the azetidine ring can slow down the kinetics of the coupling reaction. This may lead to incomplete coupling and the formation of deletion sequences (peptides missing the intended azetidine residue).

  • Coupling Reagent Selection : To overcome steric hindrance, the choice of coupling reagent is critical. Standard carbodiimide activators like DIC may be insufficient. More potent uronium/phosphonium salt-based reagents are highly recommended.[14][15]

  • Deprotection Efficacy : The Fmoc group must be completely removed to expose the free amine for the next coupling step. While standard conditions (20% piperidine in DMF) are usually effective, monitoring the deprotection step is crucial to prevent failed sequences.[16]

Experimental Protocols

The following protocols provide a validated starting point for the manual synthesis of peptides containing azetidine-3-carboxylic acid. These can be adapted for automated synthesizers.

Protocol 1: Manual SPPS of a Peptide Containing Fmoc-Aze-OH

This protocol details the incorporation of a single Fmoc-Aze-OH residue into a peptide sequence using Rink Amide resin as an example.

Materials:

  • Rink Amide Resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-Aze-OH)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Reagents:

    • Deprotection Solution: 20% (v/v) Piperidine in DMF

    • Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Equipment: SPPS reaction vessel, shaker, nitrogen line for agitation.

Methodology:

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 200 mg, 0.1 mmol) in the reaction vessel.

    • Add DMF (approx. 10 mL/g resin) and swell for 30 minutes with gentle agitation. Drain the solvent.

  • Initial Fmoc Deprotection:

    • Add the deprotection solution (3-4 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh deprotection solution (3-4 mL) and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (2 times) to remove all traces of piperidine.

  • Coupling the First Amino Acid (Post-Resin):

    • In a separate vial, pre-activate the first standard Fmoc-amino acid (e.g., 4 eq, 0.4 mmol) by dissolving it with HATU (3.9 eq, 0.39 mmol) in DMF (2 mL).

    • Add DIPEA (8 eq, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain and wash with DMF (3 times). A small sample of resin can be taken for a Kaiser test to confirm complete coupling (beads should be colorless).

  • Incorporation of Fmoc-Azetidine-3-Carboxylic Acid:

    • Perform the Fmoc deprotection step as described in step 2.

    • In a separate vial, dissolve Fmoc-Aze-OH (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF.

    • Add DIPEA (8 eq, 0.8 mmol) and allow to pre-activate for 1-2 minutes.

    • Add the activated solution to the resin and agitate for 2-4 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

    • To perform a double coupling, simply drain the vessel after the first coupling and add a freshly prepared batch of activated Fmoc-Aze-OH for a second coupling cycle.

    • Wash thoroughly with DMF (5 times).

  • Chain Elongation:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for all remaining amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and subsequent Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 3-5 mL) to the dry resin in a fume hood.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution under a stream of nitrogen.

    • Precipitate the crude peptide by adding it to a centrifuge tube containing cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (e.g., by RP-HPLC).

Optimizing Coupling Reactions

The success of incorporating sterically demanding residues like Aze hinges on achieving near-quantitative coupling efficiency at each step. If initial attempts with HATU show low yields, consider the following.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent Class Activation Mechanism Advantages Considerations
HATU Uronium Salt Forms highly reactive OAt-ester Very fast, highly efficient, good for hindered couplings.[17] Higher cost, potential for side reactions if base is added before activator.
HBTU/TBTU Uronium Salt Forms OBt-ester Robust, widely used, cost-effective. Slightly less reactive than HATU, potential for racemization.
COMU Uronium Salt Forms Oxyma-ester High efficiency comparable to HATU, safer (non-explosive byproducts).[14] Newer reagent, may be more expensive.

| DIC/Oxyma | Carbodiimide | Forms Oxyma-ester | Low cost, simple byproducts. | Slower reaction rates, may be insufficient for very hindered couplings.[14] |

Coupling_Strategy Start Deprotected Peptide-Resin (Free N-terminus) Activate Activate Fmoc-Aze-OH (e.g., HATU/DIPEA) Start->Activate Couple Couple to Resin Activate->Couple Monitor Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Incomplete (Double Couple) Wash Wash Resin Monitor->Wash Complete Next Proceed to Next Cycle Wash->Next

Figure 2: Decision workflow for coupling Fmoc-Aze-OH during SPPS.

Applications and Impact

The incorporation of azetidine-3-carboxylic acid is not merely a synthetic exercise; it is a strategic decision to engineer peptides with superior properties for therapeutic and research applications.

  • Cyclic Peptides : The turn-inducing properties of azetidine residues can dramatically facilitate the head-to-tail cyclization of linear peptides, often leading to higher yields and purities of the final cyclic product.[5][9]

  • Peptidomimetics : Azetidine-containing peptides serve as scaffolds that mimic the bioactive conformation of natural peptides while possessing enhanced stability, making them ideal candidates in drug discovery.[1]

  • Late-Stage Functionalization : The azetidine nitrogen, if appropriately protected and deprotected orthogonally to the rest of the peptide, can serve as a handle for late-stage modification, allowing for the attachment of dyes, imaging agents, or drug conjugates.[5] Several FDA-approved drugs, such as baricitinib and cobimetinib, contain azetidine motifs to enhance their pharmacokinetic profiles.[4]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Final Peptide Incomplete coupling of Fmoc-Aze-OH.Use a more powerful coupling reagent (Table 1). Perform a double coupling. Increase coupling time to 4-6 hours.
Incomplete Fmoc deprotection.Increase deprotection time to 20-25 minutes. Ensure piperidine solution is fresh.
Deletion Sequence (-Aze) Steric hindrance slowing the reaction.Switch to a more efficient activator like COMU or HATU.[14] Consider microwave-assisted SPPS to accelerate difficult couplings.[18]
Side Product Formation Racemization during activation.Ensure the base (DIPEA) is added to the amino acid/activator mixture just before adding to the resin. Use additives like Oxyma Pure.
Premature cleavage from resin.Ensure the correct resin/linker chemistry is used for the desired C-terminus and that it is stable to the deprotection conditions.

References

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Peptide Synthesis with Fmoc-Azetidine-3-Carboxylic Acid. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Fmoc-Azetidine-3-Carboxylic Acid: A Versatile Tool for Organic Synthesis. Available from: [Link]

  • G. J. Florence, et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(e202400308). Available from: [Link]

  • Delso, I., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5890–5894. Available from: [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available from: [Link]

  • Hutt, O. E., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Chemical Biology, 2(4), 1147-1164. Available from: [Link]

  • Li, W., et al. (2018). A mild removal of Fmoc group using sodium azide. Organic & Biomolecular Chemistry, 16(43), 8138-8142. Available from: [Link]

  • Singh, I., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]

  • Podgórski, M., et al. (1993). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 41(2), 109-115. Available from: [Link]

  • Pels, K., et al. (2007). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2007(2), 336-345. Available from: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available from: [Link]

  • AAPPTec. Coupling Reagents for Solid Phase Peptide Synthesis Archives. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(23), 4258. Available from: [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

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Application Notes and Protocols: Reaction Conditions for Coupling 3-Azetidinyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique conformational rigidity, sp³-rich character, and ability to act as a bioisostere for other common functionalities make it an attractive component in the design of novel therapeutics. The incorporation of an azetidine moiety can significantly enhance the metabolic stability, solubility, and target-binding affinity of a drug candidate.[1] 3-Azetidinyl propionate, in particular, offers a versatile building block with a reactive secondary amine for further functionalization, making it a valuable starting material for the synthesis of diverse compound libraries. This guide provides a detailed overview of the key reaction conditions for the coupling of this compound via three common and robust synthetic strategies: amide bond formation, Buchwald-Hartwig N-arylation, and reductive amination.

I. Amide Bond Formation: Forging the Peptidic Linkage

The formation of an amide bond between the secondary amine of this compound and a carboxylic acid is a cornerstone of its synthetic utility. This reaction is fundamental in the synthesis of a wide array of compounds, from small molecule inhibitors to complex peptide mimics. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization if chiral centers are present.

Mechanistic Rationale for Amide Coupling Reagents

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt. Amide coupling reagents circumvent this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This is typically achieved through the in-situ formation of a highly reactive acylisourea, active ester, or acylphosphonium species.

Common Amide Coupling Reagents and Conditions

A variety of coupling reagents are available, each with its own advantages. The choice often depends on the steric hindrance of the coupling partners, the electronic properties of the substrates, and the desired reaction conditions.

Coupling Reagent Activating Additive (optional) Typical Base Common Solvent(s) Key Features & Considerations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)NoneDIPEA, TEADMF, DCMHighly efficient, fast reaction times, low racemization.[2]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)DIPEA, TEADMF, DCM, MeCNWater-soluble byproducts, easy workup. HOBt suppresses racemization.[3]
DCC (N,N'-Dicyclohexylcarbodiimide)HOBtDIPEA, TEADCM, THFCost-effective, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.
T3P® (Propylphosphonic Anhydride)NonePyridine, DIPEAEtOAc, DCM, MeCNBroad substrate scope, including for sterically hindered and electron-deficient amines.[4]
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a general guideline for the coupling of a generic carboxylic acid with ethyl 3-(azetidin-3-yl)propanoate using HATU.

dot

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup and Purification reagents Dissolve Carboxylic Acid (1.0 eq) and Ethyl 3-(azetidin-3-yl)propanoate (1.1 eq) in anhydrous DMF base Add DIPEA (2.0-3.0 eq) reagents->base Stir at rt hatu Add HATU (1.2 eq) portion-wise at 0 °C base->hatu stir Stir at rt for 1-4 h (Monitor by TLC/LC-MS) hatu->stir quench Quench with H₂O stir->quench extract Extract with EtOAc quench->extract wash Wash organic layer with sat. NaHCO₃, brine extract->wash purify Dry (Na₂SO₄), concentrate, and purify by chromatography wash->purify

Caption: Workflow for a typical HATU-mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • Ethyl 3-(azetidin-3-yl)propanoate (or its salt, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and ethyl 3-(azetidin-3-yl)propanoate (1.1 eq).

  • Dissolve the starting materials in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig N-Arylation: Constructing the C-N Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This methodology is particularly useful for the synthesis of N-aryl azetidines, which are prevalent motifs in many biologically active compounds. The reaction couples the secondary amine of this compound with an aryl or heteroaryl halide (or triflate).

Mechanistic Insights into Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The azetidine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of this reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are commonly employed to promote these key transformations.

dot

G cluster_reactants Reactants cluster_products Product Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L)₂-X Ar-Pd(II)(L)₂-X Pd(0)L₂->Ar-Pd(II)(L)₂-X Oxidative Addition Ar-Pd(II)(L)(NR₂)-H Ar-Pd(II)(L)(NR₂)-H Ar-Pd(II)(L)₂-X->Ar-Pd(II)(L)(NR₂)-H + R₂NH - HX Ar-Pd(II)(L)(NR₂)-H->Pd(0)L₂ Reductive Elimination (+ Ar-NR₂) Ar-X Ar-X R₂NH R₂NH Ar-NR₂ Ar-NR₂

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Optimized Reaction Conditions for N-Arylation

The successful N-arylation of this compound requires careful optimization of the catalyst, ligand, base, and solvent.

Component Examples Role and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands that facilitate oxidative addition and reductive elimination.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine and neutralizes the acid generated in the reaction. The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are typically used.
Arylating Agent Aryl bromides, chlorides, triflatesThe reactivity of the arylating agent follows the order: I > Br > OTf > Cl.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general method for the palladium-catalyzed N-arylation of ethyl 3-(azetidin-3-yl)propanoate with an aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • Ethyl 3-(azetidin-3-yl)propanoate (1.2 eq)

  • Pd₂(dba)₃ (2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere.

  • Add the aryl bromide and ethyl 3-(azetidin-3-yl)propanoate.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[6] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is often preferred over direct alkylation of amines, which can suffer from over-alkylation.

The Chemistry of Reductive Amination

The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The azetidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an iminium ion. This step is typically acid-catalyzed.

  • Reduction: A mild reducing agent, selective for the iminium ion over the starting carbonyl compound, is used to reduce the C=N double bond to a C-N single bond.

dot

G start Aldehyde/Ketone + This compound hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack iminium Iminium Ion hemiaminal->iminium Dehydration (Acid-catalyzed) product N-Alkyl/Arylmethyl This compound iminium->product Reduction [H]

Caption: Key steps in the reductive amination pathway.

Choosing the Right Reducing Agent

The success of a reductive amination often hinges on the choice of the reducing agent. It must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion.

Reducing Agent Typical Solvent(s) Key Features & Considerations
Sodium triacetoxyborohydride (STAB) , NaBH(OAc)₃DCE, DCM, THFMild and selective, widely applicable to a broad range of substrates. Tolerates acidic conditions.
Sodium cyanoborohydride (NaBH₃CN) MeOH, EtOHEffective and selective, but highly toxic due to the potential release of cyanide gas under acidic conditions.
Sodium borohydride (NaBH₄) MeOH, EtOHMore reactive than STAB and NaBH₃CN; can sometimes reduce the starting carbonyl. Often used in a two-step procedure where the imine is formed first.
Experimental Protocol: General Procedure for Reductive Amination with STAB

This protocol outlines a general procedure for the reductive amination of an aldehyde with ethyl 3-(azetidin-3-yl)propanoate using sodium triacetoxyborohydride.

Materials:

  • Aldehyde (1.0 eq)

  • Ethyl 3-(azetidin-3-yl)propanoate (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic amount, optional)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and ethyl 3-(azetidin-3-yl)propanoate in DCE or DCM.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) portion-wise.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a versatile and valuable building block in drug discovery and development. The ability to functionalize its secondary amine through robust and well-established synthetic methodologies such as amide coupling, Buchwald-Hartwig N-arylation, and reductive amination provides access to a vast chemical space of novel compounds. The protocols and conditions outlined in this guide serve as a comprehensive starting point for researchers seeking to incorporate this important scaffold into their synthetic programs. As with any chemical reaction, optimization of the specific conditions for each unique substrate is crucial for achieving the desired outcome with high efficiency and purity.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Bannwart, L., Abele, S., & Tortoioli, S. (2016). A simple and metal-free method for the direct formation of dialkylamides from carboxylic acids employs N,N-dialkylformamides as amine source. Synthesis, 48(13), 2069-2078.
  • Yang, B. H., & Buchwald, S. L. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Journal of Organometallic Chemistry, 576(1-2), 125-146.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Trauner, F., Reiners, F., Apaloo-Messan, K. E., Nißl, B., Shahbaz, M., Dongfang, J., ... & Didier, D. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Chemistry–A European Journal, 27(55), 13734-13738.
  • Wang, D., & Duncton, M. A. (2016). A single-step synthesis of azetidine-3-amines. ChemRxiv.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with 4-aminobenzophenone imine. Organic letters, 4(20), 3467-3469.
  • G.A. Molander, M.D. Elia. (2006).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Singh, U., Kumar, A., & Singh, R. K. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-2.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59(1).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.
  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 16(6), 1156-1184.
  • Lane, C. F. (1975). Sodium cyanoborohydride-A highly selective reducing agent for organic functional groups. Synthesis, 1975(03), 135-146.
  • Kaabi, A., Ayadi, S., Abdrabbah, M., & El-Ajaily, M. M. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.
  • Csomós, P., Rapi, Z., Forró, E., & Fülöp, F. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium (0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.

Sources

Application Note & Protocols: A Scalable and Robust Synthesis of 3-Azetidinyl Propionate and Its Analogues for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The azetidine motif is a cornerstone in modern medicinal chemistry, prized as a bioisostere for various functional groups and for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. Specifically, 3-substituted azetidines are critical building blocks for a multitude of clinical candidates and approved drugs.[1] This guide provides a detailed, scalable, and validated protocol for the synthesis of 3-Azetidinyl propionate, a representative member of a class of valuable intermediates.

The synthesis of highly strained four-membered rings like azetidines presents significant challenges, particularly during scale-up.[2] Traditional methods often suffer from low yields, harsh reaction conditions, or require costly purification techniques not amenable to large-scale production. The strategy outlined herein addresses these challenges by employing a robust and economically viable pathway starting from a commercially available, protected azetidine precursor.

Our synthetic logic is predicated on three core principles:

  • Process Safety and Scalability: Prioritizing reaction conditions that are controllable, avoiding dangerous exotherms, and minimizing the use of highly toxic or difficult-to-handle reagents.

  • Economic Viability: Utilizing common, cost-effective reagents and designing a process that minimizes chromatographic purification in favor of extraction and crystallization at scale.

  • Versatility: Establishing a core pathway that can be readily adapted for the synthesis of a diverse library of analogues by simply substituting a key building block.

This document will guide researchers and process chemists through the rationale, execution, and critical control points for the multi-gram to kilogram-scale synthesis of the target compound and its derivatives.

The Core Synthetic Workflow

The selected synthetic route is a robust three-step sequence designed for efficiency and scalability. It begins with the readily available N-Boc-3-azetidinol , proceeds through an esterification to form the propionate ester, and concludes with the removal of the Boc protecting group to yield the final product as a stable salt.

G cluster_0 Process Flow for this compound Synthesis A Start: N-Boc-3-azetidinol B Step 1: Esterification A->B Propionyl Chloride, Triethylamine, DCM C Intermediate: N-Boc-3-azetidinyl propionate B->C Work-up & Purification F Analogues B->F Vary Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) D Step 2: Deprotection C->D HCl in Dioxane E Final Product: this compound HCl D->E Isolation

Caption: Overall workflow for the scalable synthesis of this compound hydrochloride.

Detailed Protocols and Mechanistic Rationale

Protocol 1: Scale-up Synthesis of tert-Butyl 3-(propionyloxy)azetidine-1-carboxylate (N-Boc-3-azetidinyl propionate)

This step involves the esterification of a secondary alcohol. The use of propionyl chloride with a tertiary amine base like triethylamine (TEA) is a classic and highly efficient method.

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. Triethylamine acts as a base to neutralize the HCl byproduct generated, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its excellent solvating properties for the reactants and its low boiling point, which facilitates removal during work-up.

G cluster_0 Esterification Mechanism start N-Boc-3-azetidinol (Nucleophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack on Carbonyl acyl Propionyl Chloride (Electrophile) acyl->intermediate product N-Boc-3-azetidinyl propionate intermediate->product Collapse of Intermediate, Expulsion of Cl⁻ base Triethylamine (Base) byproduct Triethylammonium Chloride (Salt Byproduct) base->byproduct HCl Quench

Caption: Mechanism of the base-mediated esterification reaction.

Materials & Equipment:

  • A jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • N-Boc-3-azetidinol

  • Propionyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Deionized water, Saturated aq. NaHCO₃, Brine

Experimental Procedure (100 g Scale):

  • Reactor Setup: Set up a 2 L jacketed reactor under a nitrogen atmosphere. Charge the reactor with N-Boc-3-azetidinol (100 g, 0.577 mol, 1.0 equiv) and anhydrous dichloromethane (1 L).

  • Initial Cooling: Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • Base Addition: Add triethylamine (121 mL, 0.866 mol, 1.5 equiv) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Acyl Chloride Addition (Critical Control Point): Add propionyl chloride (55.5 mL, 0.635 mol, 1.1 equiv) dropwise over 60-90 minutes. Causality: This addition is exothermic. A slow addition rate is crucial to maintain temperature control and prevent potential side reactions or pressure buildup. The rate should be adjusted to keep the internal temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Aqueous Work-up: Cool the mixture back to 10-15 °C. Quench the reaction by slowly adding deionized water (500 mL). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated aq. NaHCO₃ (2 x 250 mL), and finally brine (250 mL). Causality: The acid wash removes excess TEA, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: While the crude product may be of sufficient purity for the next step, it can be further purified by silica gel chromatography if necessary. For large-scale operations, direct use or crystallization should be explored to avoid chromatography.

ReagentMW ( g/mol )Amount (100g Scale)MolesEquivalents
N-Boc-3-azetidinol173.21100 g0.5771.0
Propionyl chloride92.5258.8 g (55.5 mL)0.6351.1
Triethylamine101.1987.6 g (121 mL)0.8661.5
Dichloromethane84.931 L--
Protocol 2: Deprotection to form this compound Hydrochloride

The Boc group is a robust protecting group that is reliably cleaved under acidic conditions. Using a solution of HCl in a solvent like dioxane or isopropanol is a standard, clean, and scalable method that directly precipitates the product as its hydrochloride salt.

Experimental Procedure (Based on 100 g input from Step 1):

  • Dissolution: Dissolve the crude tert-butyl 3-(propionyloxy)azetidine-1-carboxylate (assuming ~132 g theoretical yield, 0.577 mol) in isopropanol (500 mL) in a suitable reactor.

  • Acidification: Cool the solution to 0-5 °C. Slowly add a 4 M solution of HCl in 1,4-dioxane (433 mL, 1.73 mol, 3.0 equiv). Causality: This step is also exothermic. The evolution of isobutylene gas will be observed. Ensure adequate ventilation and control the addition rate to maintain the temperature below 15 °C.

  • Precipitation and Aging: Stir the resulting slurry at room temperature for 3-5 hours, or until deprotection is complete as confirmed by HPLC/NMR. A thick white precipitate of the product will form.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with cold isopropanol (2 x 100 mL) and then with diethyl ether (2 x 100 mL) to facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to afford this compound hydrochloride.

ParameterExpected Value
Yield (Overall) 80-90%
Purity (HPLC) >98%
¹H NMR (DMSO-d₆) Consistent with structure
Mass Spec (ESI+) m/z = 130.08 [M+H]⁺

Synthesis of Analogues

The true power of this synthetic route lies in its flexibility. A wide array of 3-Azetidinyl ester analogues can be synthesized by simply replacing propionyl chloride in Protocol 1 with other commercially available acyl chlorides or anhydrides. This "plug-and-play" approach is highly valuable for generating structure-activity relationship (SAR) data in drug discovery programs.

AnalogueRequired Reagent
3-Azetidinyl acetateAcetyl chloride
3-Azetidinyl benzoateBenzoyl chloride
3-Azetidinyl isobutyrateIsobutyryl chloride
3-Azetidinyl pivalatePivaloyl chloride

Critical Scale-Up and Safety Considerations

Transitioning from the bench to a pilot plant or manufacturing scale requires careful consideration of several factors beyond simple reagent multiplication.

  • Thermal Safety: Both the esterification and deprotection steps are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential to define safe addition rates, cooling requirements, and emergency procedures.[3]

  • Reagent Handling:

    • Acyl Chlorides: Are corrosive and react violently with water. Handling should occur in a closed system with appropriate personal protective equipment (PPE), including respiratory protection.

    • Triethylamine: Is flammable and has a strong odor. Use in a well-ventilated area away from ignition sources.[4]

    • Azetidines: While the final product is a stable salt, free azetidine is a volatile, flammable, and corrosive amine. Care should be taken during any step that could potentially generate the free base.[5]

  • Work-up and Phase Separation: On a large scale, extractions can lead to emulsion formation. Using brine washes and allowing adequate settling time is important. The design of the reactor and agitator can significantly impact the efficiency of phase splits.

  • Product Isolation: Filtration of kilogram quantities of product requires appropriately sized equipment (e.g., filter press or Nutsche filter-dryer). Ensuring efficient washing of the filter cake is critical for final purity.

  • Waste Management: The process generates acidic and basic aqueous waste streams, as well as solvent waste. All waste must be handled and disposed of in accordance with local environmental regulations.

References

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Singh, G. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • Luesch, H., et al. (2021). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH Public Access. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (A general reference for protecting group chemistry, no specific URL).
  • Master Organic Chemistry. Fischer Esterification. (2022). [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Azetidinyl Propionate in the Construction of High-Value Chemical Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. Among the various structural motifs employed to navigate the complexities of biological systems, small, strained heterocycles have emerged as powerful tools for modulating molecular properties. The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, stands out as a particularly valuable scaffold.[1][2] Its inherent ring strain and non-planar geometry confer a degree of conformational rigidity that can pre-organize appended functionalities for optimal interaction with biological targets, potentially leading to increased potency and selectivity.[1] Furthermore, the introduction of an azetidine moiety can significantly improve critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability, attributes that are often challenging to optimize in drug development.[3] This application note provides a comprehensive guide to the synthesis and utilization of a key azetidine-based building block, 3-azetidinyl propionate, for the efficient construction of diverse and medicinally relevant chemical libraries.

The Building Block: Synthesis and Properties of this compound

This compound is a versatile building block designed for facile incorporation into library synthesis workflows. The propionate ester at the 3-position provides a key point for diversification, while the secondary amine of the azetidine ring serves as a handle for a multitude of chemical transformations. The synthesis of this building block is a straightforward process, typically commencing from the commercially available N-Boc-3-hydroxyazetidine.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized as a two-step process: esterification of the 3-hydroxyl group followed by deprotection of the Boc-protected nitrogen. This pathway ensures the selective functionalization of the 3-position while the nitrogen remains masked, preventing undesired side reactions.

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-azetidinyl_propionate N-Boc-3-azetidinyl propionate N-Boc-3-hydroxyazetidine->N-Boc-3-azetidinyl_propionate Esterification Propionyl_chloride Propionyl chloride / Base Propionyl_chloride->N-Boc-3-azetidinyl_propionate N-Boc-3-azetidinyl_propionate_2 N-Boc-3-azetidinyl propionate 3-Azetidinyl_propionate This compound (Target Compound) N-Boc-3-azetidinyl_propionate_2->3-Azetidinyl_propionate Boc Deprotection Acid Acidic Conditions Acid->3-Azetidinyl_propionate

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-azetidinyl propionate

This protocol details the esterification of N-Boc-3-hydroxyazetidine with propionyl chloride. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the HCl generated during the reaction without competing with the alcohol for the acylating agent.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Propionyl chloride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 eq). Dissolve the starting material in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).

  • Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. The formation of a white precipitate (triethylamine hydrochloride) may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure N-Boc-3-azetidinyl propionate.

Parameter Value/Condition Rationale
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that solubilizes reactants and does not react with propionyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature allows for completion.
Base Triethylamine or DIPEANeutralizes HCl byproduct, driving the reaction to completion.[4]
Equivalents Propionyl Chloride (1.1 eq), Base (1.2 eq)A slight excess of the acylating agent and base ensures complete conversion of the starting alcohol.
Protocol 2: Deprotection of N-Boc-3-azetidinyl propionate to yield this compound

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[5][6] Trifluoroacetic acid (TFA) in DCM is a common and effective method for this transformation.

Materials:

  • N-Boc-3-azetidinyl propionate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Dissolve N-Boc-3-azetidinyl propionate (1.0 eq) in DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C and add TFA (5-10 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC. The product, being a free amine, will have a different Rf value and may streak on the TLC plate.

  • Workup: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound. The product is often used in the next step without further purification.

Parameter Value/Condition Rationale
Reagent Trifluoroacetic acid (TFA)A strong acid that efficiently cleaves the Boc group.[7]
Solvent Dichloromethane (DCM)A common solvent for Boc deprotection that is inert to the acidic conditions.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and allows for complete deprotection.

Application in Chemical Library Synthesis: A Parallel Synthesis Approach

This compound is an ideal building block for diversity-oriented synthesis (DOS) and the construction of focused libraries.[3][8] The secondary amine of the azetidine ring provides a reactive handle for derivatization with a wide array of electrophilic reagents. The following protocol outlines a general procedure for the parallel synthesis of an amide and sulfonamide library.

Workflow for Parallel Library Synthesis

Library_Synthesis_Workflow cluster_reactions Parallel Reactions Start This compound (Building Block) Dispense Dispense into Reaction Vials Start->Dispense Amidation Amidation with Carboxylic Acids (R-COOH) Dispense->Amidation Sulfonylation Sulfonylation with Sulfonyl Chlorides (R-SO2Cl) Dispense->Sulfonylation Reductive_Amination Reductive Amination with Aldehydes/Ketones (R-CHO/R-CO-R') Dispense->Reductive_Amination Urea_Formation Urea Formation with Isocyanates (R-NCO) Dispense->Urea_Formation Purification Parallel Purification (e.g., SPE, HPLC) Amidation->Purification Sulfonylation->Purification Reductive_Amination->Purification Urea_Formation->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Library Diverse Chemical Library Analysis->Library

Caption: Workflow for parallel library synthesis.

Protocol 3: Parallel Amide and Sulfonamide Library Synthesis

This protocol is designed for a 96-well plate format, allowing for the rapid synthesis of a large number of analogs.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMF or DMSO)

  • A library of diverse carboxylic acids

  • A library of diverse sulfonyl chlorides

  • Coupling reagents for amidation (e.g., HATU, HOBt, EDC)

  • Base for sulfonylation and amidation (e.g., DIPEA)

  • Anhydrous reaction solvent (e.g., DMF or DMSO)

  • 96-well reaction blocks

  • Automated liquid handler (optional)

  • Parallel purification system (e.g., solid-phase extraction or preparative HPLC)

  • LC-MS for analysis

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, carboxylic acids, sulfonyl chlorides, coupling reagents, and base.

  • Dispensing: Using a liquid handler or multichannel pipette, dispense the stock solution of this compound into each well of the 96-well reaction block.

  • Parallel Reactions:

    • Amidation: To a designated set of wells, add the carboxylic acid, coupling reagents, and base.

    • Sulfonylation: To another set of wells, add the sulfonyl chloride and base.

  • Incubation: Seal the reaction block and incubate at room temperature or with gentle heating, with shaking, for 12-24 hours.

  • Workup and Purification: After the reaction is complete, perform a parallel workup. This may involve liquid-liquid extraction or, more commonly, solid-phase extraction (SPE) to remove excess reagents and byproducts. For higher purity, parallel preparative HPLC can be employed.

  • Analysis and Storage: Analyze each compound by LC-MS to confirm its identity and purity. The purified compounds are then typically stored as solutions in DMSO in 96-well plates for biological screening.

Reaction Type Key Reagents Rationale
Amidation Carboxylic Acids, HATU/EDC, DIPEAForms a robust amide bond, a common linkage in pharmaceuticals.[9]
Sulfonylation Sulfonyl Chlorides, DIPEACreates sulfonamides, another important functional group in drug discovery.[9]
Reductive Amination Aldehydes/Ketones, NaBH(OAc)3Introduces further diversity through alkylation of the azetidine nitrogen.[9]
Urea Formation IsocyanatesGenerates ureas, which can act as hydrogen bond donors and acceptors.[9]

Conclusion

This compound is a highly valuable and versatile building block for the construction of chemical libraries. Its straightforward synthesis and the reactivity of the azetidine nitrogen allow for the rapid generation of diverse compound collections with favorable physicochemical properties. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this powerful scaffold into their drug discovery programs, enabling the exploration of novel chemical space and the identification of new therapeutic leads.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry. [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ethyl 3-(1-azetidinyl)propanoate. ChemSynthesis. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]

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  • Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

  • New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks. Organic & Biomolecular Chemistry. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

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Application Note & Protocols: Asymmetric Synthesis of Chiral 3-Azetidinyl Propionate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of chiral 3-azetidinyl propionate derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules and their utility as constrained bioisosteres.[1] This guide moves beyond simple procedural lists to explain the causality behind strategic synthetic choices, focusing on robust and scalable methodologies. We will explore key asymmetric strategies, including organocatalytic aza-Michael additions and chiral auxiliary-based approaches, providing validated, step-by-step protocols and the mechanistic rationale required for successful implementation and troubleshooting.

Introduction: The Strategic Importance of Chiral Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in modern drug discovery. Its strained-ring nature imparts unique conformational rigidity, which can enhance binding affinity to biological targets and improve pharmacokinetic properties compared to more flexible acyclic or larger ring analogues. When functionalized at the C3 position with a chiral propionate side chain, the resulting molecule possesses at least one stereocenter, the absolute configuration of which is often critical for biological activity.[1]

The synthesis of these structures, however, presents a significant challenge: controlling the stereochemistry at the newly formed chiral center. Asymmetric synthesis, defined as a reaction that converts an achiral unit into a chiral unit leading to an unequal amount of stereoisomers, is therefore essential.[2] This guide focuses on practical and efficient methods to achieve this control.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the chiral this compound framework can be approached through several distinct strategies. The choice of method depends on factors such as substrate availability, desired scale, and the specific stereoisomer required. We will focus on two of the most powerful and widely adopted approaches.

G cluster_0 Key Synthetic Approaches Start Prochiral Precursors (Azetidine + Propionate Moiety) AzaMichael Strategy 1: Organocatalytic Aza-Michael Addition Start->AzaMichael Direct C-N Bond Formation Auxiliary Strategy 2: Chiral Auxiliary-Based Synthesis Start->Auxiliary Substrate Control Target Chiral 3-Azetidinyl Propionate Derivative AzaMichael->Target Auxiliary->Target

Figure 1: High-level overview of primary strategies for asymmetric synthesis.

Strategy 1: Organocatalytic Asymmetric Aza-Michael Addition

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is one of the most direct and atom-economical methods for forming the crucial C-N bond.[3] The use of small organic molecules as catalysts (organocatalysis) has revolutionized this field by providing a metal-free, often milder, and highly enantioselective alternative to traditional methods.[4][5]

Causality of the Approach: The success of this strategy hinges on the ability of a chiral organocatalyst to create a transient, ordered, and chiral environment around the reactants. Typically, a bifunctional catalyst, such as a thiourea or squaramide derived from a cinchona alkaloid or amino acid, is employed.[4][6] The catalyst activates both the nucleophile (azetidine) and the electrophile (acrylate) simultaneously through non-covalent interactions, most commonly hydrogen bonding. This dual activation lowers the energy of the transition state and rigidly controls the facial approach of the reactants, dictating the stereochemical outcome.[7]

G cluster_mechanism Mechanism: Bifunctional Organocatalysis Cat Chiral Catalyst (e.g., Thiourea) TS Chiral Ternary Transition State Cat->TS H-Bond Activation Aze N-H Azetidine (Nucleophile) Aze->TS Nucleophilic Attack Acr Propionate Acceptor (Electrophile) Acr->TS H-Bond Activation Prod Enantioenriched Product TS->Prod Proton Transfer & Catalyst Turnover

Figure 2: Simplified mechanism of a bifunctional organocatalytic aza-Michael addition.

Strategy 2: Chiral Auxiliary-Based Synthesis

This classic and highly reliable strategy involves temporarily attaching a chiral molecule, the "auxiliary," to the propionate substrate.[8] This converts the prochiral substrate into a chiral molecule, allowing for a subsequent reaction to proceed with high diastereoselectivity, guided by the steric and electronic influence of the auxiliary. The auxiliary is then cleaved to reveal the enantioenriched product.[9]

Causality of the Approach: The auxiliary, often an oxazolidinone or a related structure derived from a chiral amino alcohol, controls the stereochemistry through steric hindrance.[8] After attachment to the propionyl group, a metal enolate (e.g., lithium, boron, or titanium) is formed. The bulky groups on the auxiliary effectively block one face of the enolate, forcing the incoming electrophile (in this case, an azetidine precursor) to approach from the less hindered face. This results in the preferential formation of one diastereomer. The predictability and typically high diastereoselectivities make this a trustworthy method, although it requires additional synthetic steps (attachment and removal) compared to direct catalysis.[9][10][11]

Comparative Analysis of Key Strategies

The selection of a synthetic route is a critical decision in any research or development program. The following table summarizes the key performance indicators for the strategies discussed.

FeatureOrganocatalytic Aza-Michael AdditionChiral Auxiliary-Based Synthesis
Stereocontrol EnantioselectiveDiastereoselective
Typical Selectivity 85-99% ee[6][12]>95:5 dr[8][10]
Atom Economy High (catalytic)Lower (stoichiometric auxiliary)
Step Economy High (often a single step)Lower (requires attachment/removal steps)
Catalyst/Auxiliary 1-10 mol% loading of organocatalyst>100 mol% of chiral auxiliary
Generality Can be sensitive to substrate electronicsBroadly applicable, very reliable
Scalability Generally good; avoids metalsExcellent, often used in process chemistry

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication by trained chemists.

Protocol 1: Organocatalytic Asymmetric Aza-Michael Addition

This protocol describes the synthesis of a chiral this compound derivative using a bifunctional thiourea catalyst.

Materials and Reagents:

  • N-Boc-azetidine (1.0 equiv)

  • tert-Butyl acrylate (1.2 equiv)

  • Takemoto catalyst ((S,S)-(-)-N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea) (0.05 equiv, 5 mol%)

  • Anhydrous Toluene (0.1 M concentration)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Flame-dried 50 mL round-bottom flask with a magnetic stir bar

  • Septum and Argon/Nitrogen inlet

  • Syringes for liquid transfer

  • Magnetic stir plate

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology:

  • Reaction Setup: To the flame-dried 50 mL round-bottom flask under an argon atmosphere, add the Takemoto catalyst (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (to achieve 0.1 M final concentration) via syringe. Stir for 5 minutes to dissolve the catalyst. Add N-Boc-azetidine (1.0 equiv) followed by tert-butyl acrylate (1.2 equiv).

  • Reaction Execution: Seal the flask and stir the mixture at room temperature (approx. 25 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure product.

  • Characterization and Analysis:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis, typically using a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H) with a hexane/isopropanol mobile phase.[13]

Conclusion and Future Outlook

The asymmetric synthesis of chiral this compound derivatives is a dynamic area of research with profound implications for drug discovery. The methods outlined in this guide, particularly organocatalytic aza-Michael additions, represent the state-of-the-art in terms of efficiency, selectivity, and operational simplicity. While chiral auxiliary methods remain a benchmark for reliability, the drive towards more sustainable and atom-economical catalytic processes continues.[14] Future advancements will likely focus on the development of novel catalysts with even lower loadings, broader substrate scopes, and the ability to perform these transformations in greener solvent systems.

References

  • Zhang, J., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. chem.uwindsor.ca. Available at: [Link]

  • Osorio-Lozada, A., & Olivo, H. F. (2008). Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions. Organic Letters. Available at: [Link]

  • Aldana, I., et al. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry. Available at: [Link]

  • Chiacchio, U., et al. (2018). Transition Metal Catalyzed Azidation Reactions. Molecules. Available at: [Link]

  • Jolit, A., & Gouverneur, V. (2018). Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Azetidines and their applications in asymmetric catalysis. ResearchGate. Available at: [Link]

  • Sardella, R., et al. (2024). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology. Available at: [Link]

  • Kawasaki, T., & Soai, K. (2022). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry. Available at: [Link]

  • Osorio-Lozada, A., & Olivo, H. F. (2008). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. ResearchGate. Available at: [Link]

  • Petraitytė, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • ResearchGate. (2021). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. ResearchGate. Available at: [Link]

  • Jolit, A., & Gouverneur, V. (2018). Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides. PubMed. Available at: [Link]

  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Petraitytė, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. Available at: [Link]

  • Darade, R. B. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2021). Catalytic asymmetric [3 + 2]-cycloaddition for stereodivergent synthesis of chiral indolyl-pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Champagne, P. A. (2020). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science. Available at: [Link]

  • Wang, Y., et al. (2020). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers. Available at: [Link]

  • Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]

  • Ellman, J. A., et al. (2013). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Angewandte Chemie International Edition. Available at: [Link]

  • Wechter, W. J. (1994). Drug chirality: on the mechanism of R-aryl propionic acid class NSAIDs. Epimerization in humans and the clinical implications for the use of racemates. The Journal of Clinical Pharmacology. Available at: [Link]

  • Ghorai, M. K., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. Available at: [Link]

  • Zhang, X., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature. Available at: [Link]

  • Kumar, A., & Kumar, S. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Companyó, X., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters. Available at: [Link]

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  • Kissane, M., et al. (2019). Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds. Molecules. Available at: [Link]

  • Liu, S., & Xiao, J. (2007). Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

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  • Synofzik, J., et al. (2019). α-Acyl-α-diazoacetates in Transition-Metal-Free β-Lactam Synthesis. The Journal of Organic Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Azetidinyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Azetidinyl propionate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. We will explore key synthetic pathways, troubleshoot common experimental hurdles, and provide optimized protocols to enhance yield and purity. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound, while seemingly straightforward, involves navigating the inherent challenges of working with strained four-membered rings.[1] The stability of the azetidine core, the choice of protecting groups, and the method of side-chain installation are all critical parameters that dictate the success of the synthesis. Two primary strategies are commonly employed, each with its own set of advantages and potential pitfalls.

  • Strategy A: Side-Chain Installation onto a Pre-formed Azetidine Ring. This is often the more convergent and popular approach. It typically begins with a commercially available or readily synthesized N-protected 3-hydroxyazetidine, which is then elaborated to introduce the propionate moiety.

  • Strategy B: Cyclization to Form the Azetidine Ring. This strategy involves the intramolecular cyclization of a suitably substituted 1,3-propane derivative. While potentially more atom-economical, it can be challenging due to the high ring strain of the azetidine system.[1]

This guide will focus primarily on troubleshooting Strategy A, as it offers more predictable outcomes and is more commonly encountered in synthetic campaigns.

cluster_A Strategy A: Convergent Approach cluster_B Strategy B: Cyclization Approach A1 N-Boc-3-hydroxyazetidine A2 Activation of Hydroxyl (e.g., Tosylation or Oxidation/Wittig) A1->A2 A3 Nucleophilic Substitution with Propionate Equivalent A2->A3 A4 N-Boc-3-Azetidinyl propionate A3->A4 A5 Deprotection A4->A5 A_Final This compound A5->A_Final B1 Linear Propionate Precursor (e.g., 2-substituted propane-1,3-diol) B2 Introduction of Amino Group and a Leaving Group B1->B2 B3 Intramolecular Cyclization B2->B3 B_Final This compound B3->B_Final start START start->A1 start->B1

Figure 1: High-level overview of the two primary synthetic strategies for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

FAQ 1: Low Yield on Propionate Side-Chain Installation

Question: I am attempting to alkylate N-Boc-3-hydroxyazetidine with ethyl acrylate (a Michael addition) after deprotonating the hydroxyl group with NaH, but my yields are consistently below 30%. What is going wrong?

Answer: This is a very common issue. The direct Michael addition of the azetidinol alkoxide to ethyl acrylate is often sluggish and prone to side reactions. The basicity of the alkoxide can also catalyze the polymerization of the acrylate monomer.

Causality & Recommended Solution: The core issue is the relatively poor nucleophilicity of the secondary alkoxide and the potential for side reactions under strongly basic conditions. A more robust and higher-yielding approach involves a two-step sequence:

  • Activation of the Hydroxyl Group: Convert the hydroxyl group into a better leaving group. A common and effective method is tosylation (using TsCl and a base like pyridine or Et3N) to form N-Boc-3-tosyloxyazetidine.

  • Nucleophilic Substitution: Use a propionate enolate equivalent to displace the tosylate. However, a simpler and often overlooked method is direct alkylation of the nitrogen of a deprotected azetidine. A more common industrial route involves the reaction of azetidine with ethyl 3-bromopropionate.

Troubleshooting Flowchart for Low-Yield Alkylation:

Start Low Yield Detected (<50%) Check_Purity Verify Purity of N-Boc-3-hydroxyazetidine (NMR, LCMS) Start->Check_Purity Impure Result: Impure Starting Material Action: Purify (Column/Distill) Check_Purity->Impure No Pure Starting Material is Pure Check_Purity->Pure Yes Reaction_Conditions Analyze Reaction Conditions Base_Issue Is Base Fully Reactive? (e.g., old NaH) Reaction_Conditions->Base_Issue Pure->Reaction_Conditions Base_Yes Yes Base_Issue->Base_Yes Base_No No Action: Use Fresh Base Base_Issue->Base_No Solvent_Issue Is Solvent Anhydrous? Solvent_Yes Yes Solvent_Issue->Solvent_Yes Solvent_No No Action: Use Dry Solvent Solvent_Issue->Solvent_No Temp_Issue Is Temperature Controlled? (0 °C for deprotonation) Temp_Yes Yes Temp_Issue->Temp_Yes Temp_No No Action: Maintain Cold Temp Temp_Issue->Temp_No Base_Yes->Solvent_Issue Solvent_Yes->Temp_Issue Switch_Strategy Consider Switching to a More Robust Strategy Temp_Yes->Switch_Strategy Tosylation_Path Activate OH via Tosylation, then Displace with Malonate Switch_Strategy->Tosylation_Path Reductive_Amination_Path Oxidize to Ketone, then Reductive Amination Switch_Strategy->Reductive_Amination_Path

Figure 2: Decision-making flowchart for troubleshooting low-yield side-chain installation reactions.

FAQ 2: Incomplete or Messy Boc-Deprotection

Question: When I try to remove the Boc protecting group with TFA in DCM, my NMR shows multiple byproducts and incomplete reaction even after several hours. How can I achieve a clean deprotection?

Answer: Incomplete or messy Boc-deprotections are frequently due to either insufficient acid strength/equivalents or side reactions involving the propionate ester. The carbocation intermediate formed during deprotection can also be problematic.

Causality & Recommended Solution: The tert-butyl carbocation generated upon cleavage of the Boc group can alkylate other nucleophiles in the mixture, including the desired product or the solvent. Furthermore, the strongly acidic conditions required can sometimes lead to hydrolysis of the propionate ester if water is present.

  • Optimized Conditions: Use a 4M solution of HCl in 1,4-dioxane. This reagent is commercially available or can be easily prepared and often gives cleaner reactions than TFA. The reaction is typically complete within 1-2 hours at room temperature. The product precipitates as the hydrochloride salt, which is often highly crystalline and easily isolated by filtration. This avoids a complicated aqueous workup.

  • Scavengers: If using TFA is necessary, add a cation scavenger like triethylsilane (TES) or anisole (1-2 equivalents) to the reaction mixture. These will trap the tert-butyl carbocation and prevent side reactions.

  • Water Control: Ensure all reagents and solvents are anhydrous to prevent ester hydrolysis.

The use of a robust N-protecting group like Boc is a common strategy in the synthesis of complex azetidines.[2]

FAQ 3: Difficulty in Final Product Purification

Question: After deprotection and workup, I am left with an oil that is difficult to purify by column chromatography due to its high polarity. What are the best methods for isolating pure this compound?

Answer: The free amine product is indeed polar and can be challenging to handle. Purification is best achieved by avoiding chromatography of the free base if possible.

Causality & Recommended Solution: The free amine is basic and highly polar, leading to streaking on silica gel columns. It is also non-volatile, making distillation difficult.

  • Salt Formation & Crystallization: As mentioned in FAQ 2, deprotection with HCl in dioxane directly yields the hydrochloride salt. This salt is typically a stable, crystalline solid that can be purified by recrystallization from a solvent system like ethanol/ether or isopropanol/hexane. This is the most effective method for obtaining high-purity material.

  • Extraction and Distillation (for the ester): If you have the ester and need to purify it, techniques like countercurrent extraction or vacuum distillation can be effective, though they require specialized equipment.[3]

  • Chemical Derivatization: In some cases, it may be easier to derivatize the crude amine (e.g., re-protect with a different group like Cbz), purify the less polar derivative by chromatography, and then perform a final, clean deprotection (e.g., hydrogenolysis for Cbz).

Section 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of Ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoate

This protocol uses a two-step approach starting from N-Boc-3-hydroxyazetidine, which avoids the problematic Michael addition.

Step A: Oxidation to N-Boc-azetidin-3-one

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at -78 °C, add DMSO (2.5 eq) dropwise.

  • After 15 minutes, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 45 minutes, then add triethylamine (5.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench with water and separate the organic layer. Wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude ketone, which can be used directly in the next step.

Step B: Wittig Reaction

  • To a suspension of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene (0.3 M), add the crude N-Boc-azetidin-3-one from Step A.

  • Heat the mixture to 80 °C and stir for 12-16 hours.

  • Cool to room temperature, filter off the triphenylphosphine oxide byproduct, and concentrate the filtrate.

  • Purify the residue by flash column chromatography (e.g., 10-30% EtOAc in hexanes) to yield the unsaturated ester.

Step C: Reduction of the Double Bond

  • Dissolve the product from Step B in ethanol or ethyl acetate.

  • Add 10 mol% Palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a balloon of H2 or in a Parr shaker at 50 psi until TLC or LCMS indicates complete consumption of the starting material.

  • Filter through Celite to remove the catalyst and concentrate the filtrate to yield the desired product, Ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoate.

Protocol 2: Deprotection to this compound Hydrochloride
  • Dissolve the Boc-protected ester (1.0 eq) from Protocol 1 in a minimal amount of ethyl acetate or methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) at room temperature.

  • Stir for 1-3 hours. A white precipitate will typically form.

  • Monitor the reaction by TLC or LCMS until completion.

  • Add diethyl ether to complete the precipitation.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a stable white solid.

Parameter TFA/DCM 4M HCl in Dioxane Rationale for Improvement
Reaction Time 2-8 hours1-3 hoursHCl is a strong, non-oxidizing acid promoting rapid cleavage.
Workup Aqueous wash, extractionFiltrationAvoids aqueous workup, product isolated directly.
Byproducts t-butyl alkylationMinimalGaseous isobutylene and t-butyl chloride are formed.
Product Form Free base (oil)Hydrochloride (solid)Crystalline salt is easier to purify and handle than the free base oil.
Typical Yield 60-85%>95%Higher recovery due to simple isolation.
Table 1: Comparison of Deprotection Methods for N-Boc-3-Azetidinyl Propionate.

Section 4: References

  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen, 9, 247–257. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-162. Available at: [Link]

  • Google Patents. (n.d.). Method for recovering and purifying propionic acid. (Patent No. US9024066B2). Available at:

  • Google Patents. (n.d.). Purification of biologically-produced 1,3-propanediol. (Patent No. US20050069997A1). Available at:

Sources

Technical Support Center: Synthesis of 3-Azetidinyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Azetidinyl propionate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can effectively troubleshoot your experiments and optimize your synthetic outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves the nucleophilic addition of an N-protected azetidine derivative to an acrylate ester via an aza-Michael addition. While seemingly straightforward, the inherent ring strain of the azetidine nucleus and the reactivity of the Michael acceptor can lead to several competing side reactions. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate these common issues.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product with a Significant Amount of High Molecular Weight, Greasy, or Polymeric Material.

Q: My reaction is producing a thick, intractable mixture, and the yield of my desired this compound is very low. What is causing this polymerization?

A: This is a classic side reaction in aza-Michael additions, particularly when there's an opportunity for the initial product to react further with the acrylate starting material.

  • Mechanism of Polymerization: The initial Michael adduct, a secondary amine (if starting with an unprotected azetidine) or a tertiary amine that can be deprotected in situ, can act as a nucleophile itself and add to another molecule of the acrylate. This process can repeat, leading to the formation of oligomers and polymers.[1][2]

  • Troubleshooting Protocol:

    • Use of a Protecting Group: The most effective way to prevent polymerization is to use an N-protected azetidine, such as N-Boc-3-hydroxyazetidine or N-Cbz-3-aminoazetidine. The protecting group prevents the azetidine nitrogen from initiating polymerization.

    • Control Stoichiometry: If using an unprotected azetidine is unavoidable, using a large excess of the azetidine relative to the acrylate can minimize the formation of the bis-adduct and higher oligomers. This increases the probability that an acrylate molecule will react with a starting azetidine molecule rather than the product.[3]

    • Slow Addition: Adding the acrylate slowly to the reaction mixture containing the azetidine can help maintain a low concentration of the acrylate, further disfavoring polymerization.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the undesired polymerization, which often has a higher activation energy than the initial Michael addition.

Polymerization Azetidine Azetidine Adduct1 Mono-adduct (Desired Product) Azetidine->Adduct1 Michael Addition Acrylate1 Ethyl Acrylate Acrylate1->Adduct1 Adduct2 Bis-adduct Adduct1->Adduct2 Further Addition Acrylate2 Ethyl Acrylate Acrylate2->Adduct2 Polymer Polymerization Adduct2->Polymer Propagation

Problem 2: Formation of an Amide Byproduct Instead of the Desired Propionate Ester.

Q: I am observing a significant amount of a byproduct that appears to be an amide, resulting from the reaction of the azetidine with the carbonyl group of the acrylate. How can I favor the desired 1,4-addition over this 1,2-addition?

A: The formation of an amide is a result of a competitive 1,2-addition (nucleophilic attack at the carbonyl carbon) versus the desired 1,4-conjugate addition (Michael addition).[4][5]

  • Mechanistic Insight: The regioselectivity of the nucleophilic attack on the α,β-unsaturated ester is influenced by the nature of the nucleophile (the azetidine derivative) and the reaction conditions. Harder nucleophiles tend to favor 1,2-addition, while softer nucleophiles favor 1,4-addition. The electronics of the acrylate also play a role.[6]

  • Troubleshooting Protocol:

    • Choice of Base/Catalyst: If a base is used to deprotonate the azetidine (in the case of a salt), a non-nucleophilic, sterically hindered base is preferred to avoid its own addition or promoting 1,2-addition. For catalyzed reactions, certain Lewis acids can activate the acrylate towards 1,4-addition.

    • Solvent Effects: The choice of solvent can influence the hardness/softness of the nucleophile and the stability of the intermediates. Protic solvents can stabilize the zwitterionic intermediate of the Michael addition, potentially favoring the 1,4-pathway.[1]

    • Temperature Control: 1,2-addition is often kinetically favored, while 1,4-addition is thermodynamically favored. Running the reaction at a slightly elevated temperature (while monitoring for other side reactions) may favor the thermodynamically more stable 1,4-adduct.[7] However, lower temperatures can also be beneficial in some cases to increase selectivity. Empirical optimization is key.

    • Steric Hindrance: Using a bulkier protecting group on the azetidine nitrogen can sterically disfavor attack at the more hindered carbonyl carbon, thus promoting 1,4-addition.

Addition_Selectivity

Problem 3: Presence of a Ring-Opened Byproduct.

Q: My analysis shows a byproduct with a mass corresponding to the addition of the azetidine and the propionate moiety, but it lacks the characteristic signals of the four-membered ring in NMR. What could be happening?

A: The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, especially under acidic conditions or in the presence of certain nucleophiles.[8][9][10]

  • Mechanism of Ring Opening: Acid-catalyzed ring opening typically involves protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. This can be an intramolecular process if a nucleophilic group is present on a substituent, or an intermolecular reaction with a nucleophile in the reaction mixture. Lewis acids can also promote ring-opening.[8][11]

  • Troubleshooting Protocol:

    • Careful pH Control: Avoid strongly acidic conditions during the reaction and workup. If an acidic workup is necessary, use a dilute acid and keep the temperature low and the exposure time short.

    • Choice of Protecting Group and Deprotection Method: The N-Boc group is commonly removed with strong acids like TFA, which can induce ring-opening. Consider alternative protecting groups that can be removed under neutral conditions (e.g., Cbz group via hydrogenolysis) or milder acidic conditions. If using a Boc group, carefully screen deprotection conditions (e.g., HCl in dioxane, milder acids) to find a balance between efficient deprotection and minimal ring-opening.[12][13]

    • Avoid High Temperatures: Prolonged heating can promote ring-opening, especially if trace amounts of acid or Lewis acidic impurities are present.

Ring_Opening

Problem 4: Hydrolysis of the Propionate Ester.

Q: During workup or purification, I am losing my ester and forming the corresponding carboxylic acid. How can I prevent this hydrolysis?

A: Ester hydrolysis can occur under both acidic and basic conditions, which are often employed during reaction workup.[14][15][16][17]

  • Mechanism of Hydrolysis:

    • Acid-catalyzed: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. This process is reversible.[14]

    • Base-catalyzed (Saponification): Hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and the alcohol. This reaction is irreversible.[16]

  • Troubleshooting Protocol:

    • Neutral Workup: Whenever possible, perform a neutral workup. Use water to wash the organic layer and then a brine solution to remove excess water.

    • Careful Use of Acid/Base: If an acidic or basic wash is necessary, use dilute solutions (e.g., 5% NaHCO₃, 1M HCl) and perform the extraction quickly at low temperatures. Immediately after the wash, neutralize the organic layer with a water wash.

    • Anhydrous Conditions: Ensure all solvents and reagents are dry if the reaction itself is sensitive to water.

    • Purification Method: When using silica gel chromatography, be aware that standard silica gel is slightly acidic. This can cause hydrolysis of sensitive esters. To mitigate this, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the synthesis of this compound?

A1: The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability under many reaction conditions. However, its removal requires acidic conditions which can lead to side reactions like ester hydrolysis or ring-opening.[18] Careful optimization of deprotection is necessary.

  • Cbz (Carboxybenzyl): A good alternative as it can be removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C). This avoids the issues associated with acidic deprotection. However, you must ensure that other functional groups in your molecule are compatible with hydrogenation.

Protecting GroupDeprotection ConditionsPotential Issues
Boc Acidic (TFA, HCl in dioxane)Ring-opening, ester hydrolysis
Cbz Hydrogenolysis (H₂, Pd/C)Incompatible with reducible groups

Q2: How can I monitor the progress of my aza-Michael addition reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable solvent system that provides good separation between your starting materials (azetidine derivative and acrylate) and the product. Staining with potassium permanganate or ninhydrin (if a free amine is present) can help visualize the spots. LC-MS is also a powerful tool to monitor the reaction and identify any byproducts by their mass.

Q3: What are the common impurities I should look for during purification?

A3: Besides the side products discussed above (polymers, amide, ring-opened product, hydrolyzed acid), you should also look for:

  • Unreacted starting materials.

  • The bis-adduct (from the addition of two azetidine molecules to one acrylate or vice versa).

  • Impurities from the starting materials themselves.

Purification is typically achieved by flash column chromatography on silica gel. As mentioned, using a deactivated silica gel may be necessary. In some cases, distillation under reduced pressure can be effective for liquid products.[19]

Experimental Protocols

General Protocol for N-Boc Deprotection with Minimal Side Reactions
  • Dissolve the N-Boc protected this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) dropwise with stirring.[12][13]

  • Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Once the reaction is complete, carefully quench by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Note: The use of anhydrous solvents is crucial to minimize ester hydrolysis.[12][13]

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free E-Selective Wittig Olefination of Aldehydes with Stabilized Ylides under Solvent-Free and Catalyst-Free Conditions. Chemistry – A European Journal, 14(30), 9403–9411.
  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110.
  • Pérez, E. M., & Martín, N. (2007).Fullerene-based donor-acceptor systems. Chemical Society Reviews, 36(1), 114-128.
  • Ma, Z., Zeng, Y., He, X., Pan, S., Wei, Y., Wang, B., & Tao, L. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Polymer Chemistry, 13(43), 6069-6076.
  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups.
  • Kim, D., & Park, S. B. (2012). A new synthetic route to diverse N-aryl-2-pyridones via palladium-catalyzed intramolecular C–H amidation. Organic Letters, 14(7), 1842–1845.
  • Duc, D. (2018). Aza-Michael addition of secondary amine to ethyl acrylate.
  • Van der Veken, P., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(23), 11694-11703.
  • Gąsowska, A., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), e2300378.
  • Ghorai, M. K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629-1635.
  • Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(3-4), 165-194.
  • Kaabi, A., et al. (2022).
  • Clark, J. (n.d.). Hydrolysing esters. Chemguide.
  • Royal Society of Chemistry. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. RSC Publishing.
  • Nguyen, L. (2018). How to prevent second addition of Acrylate Compound to Primary Amines?
  • Jacobsen, E. N. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(42), 13864-13873.
  • Ganachaud, F., et al. (2019). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 10(23), 3125-3135.
  • Chemistry Steps. (n.d.).
  • Tao, L., et al. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1 H ... - RSC Publishing. RSC Publishing.
  • ResearchGate. (n.d.). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives.
  • Sarpong, R. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Bagryanskaya, I. Y., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4585.
  • Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond?
  • Brainly. (2023).
  • Ashenhurst, J. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry.
  • One Chemistry. (2022). What is Michael Addition ? What is 1,2 & 1,4 Addition ?
  • Ashenhurst, J. (2023).
  • ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Sarpong, R., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Ring-opening of azetidines | Request PDF.
  • MDPI. (n.d.). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI.
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Liu, J., et al. (2025). Enantioselective Vinylogous Michael Addition of α,α-Dicyanoolefins to Azadienes Catalyzed by an L-Tert-Leucine-Derived Squaramide Catalyst | Request PDF.
  • Wikipedia. (n.d.). Ester hydrolysis. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Jia, Y., et al. (n.d.).

Sources

Technical Support Center: Purification of 3-Azetidinyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-azetidinyl propionate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this versatile building block. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Introduction to Purification Challenges

This compound, a molecule featuring a strained four-membered azetidine ring and a propionate ester functional group, presents a unique set of purification challenges. The basicity of the secondary amine within the azetidine ring often leads to difficulties in chromatographic separations, while the ester moiety introduces susceptibility to hydrolysis. Understanding these inherent properties is the first step toward developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile will largely depend on the synthetic route employed. However, common impurities may include unreacted starting materials such as azetidine or the acylating agent, by-products from side reactions, and degradation products. It is also possible to have residual solvents from the reaction or initial work-up steps.

Q2: My NMR spectrum shows broad peaks for the azetidine protons. Is this normal?

A2: Broadening of peaks in the NMR spectrum, particularly for the protons on the azetidine ring, can be due to several factors. These include proton exchange with acidic impurities (like residual acid from a salt form), or dynamic conformational exchange of the four-membered ring. If the broadening is severe, it could indicate the presence of paramagnetic impurities.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a potential purification method for some small molecules, it may not be ideal for this compound due to its relatively high boiling point and potential for thermal degradation. The strained azetidine ring may not be stable at elevated temperatures over extended periods. Vacuum distillation could be an option, but careful temperature control is crucial.

Q4: What are the best storage conditions for purified this compound?

A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally -20°C). This will help to prevent hydrolysis of the ester and potential reactions of the amine with atmospheric carbon dioxide and moisture.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Challenge 1: Poor Separation and Peak Tailing in Normal-Phase Chromatography

The basic nature of the azetidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in significant peak tailing and poor separation.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.[1]

    • Recommended Modifiers: Triethylamine (TEA) or ammonia in methanol are commonly used. Start with a low concentration (e.g., 0.1-1% v/v) and optimize as needed.[1]

    • Causality: The basic modifier competes with the basic nitrogen of your compound for the acidic sites on the silica, reducing the strong interactions that cause tailing.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Chemically Modified Silica: Consider using amino- or cyano-propyl bonded silica, which have different selectivities and can reduce tailing.[2]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent alternative. The use of an alkaline mobile phase can improve peak shape for basic compounds.[1]

  • Initial Screening:

    • Prepare a small column (e.g., in a Pasteur pipette) with silica gel.

    • Elute with a standard solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and observe the elution profile using TLC. Note any significant tailing.

  • Mobile Phase Modification:

    • Prepare the same solvent system but add 0.5% triethylamine.

    • Repeat the TLC analysis. You should observe a more compact spot with a higher Rf value.

  • Column Chromatography:

    • Equilibrate your column with the chosen solvent system containing the basic modifier.

    • Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute with the modified mobile phase, collecting fractions and analyzing by TLC.

Challenge 2: Product Degradation During Purification

The propionate ester is susceptible to hydrolysis, especially in the presence of acid or base and water. The strained azetidine ring can also be sensitive to certain conditions.

Troubleshooting Steps:

  • pH Control: Maintain a neutral or slightly acidic pH during aqueous work-up steps. Prolonged exposure to strong acids or bases should be avoided. Betamethasone propionate esters, for example, show maximum stability in a slightly acidic pH range (pH 3.5-4.5).[3]

  • Anhydrous Conditions: Use dry solvents and perform chromatography under anhydrous conditions to the extent possible to prevent ester hydrolysis.

  • Temperature Control: Keep all purification steps at low to ambient temperature to minimize thermal degradation.

Caption: Workflow to minimize degradation of this compound.

Challenge 3: Foaming During Solvent Removal or in Biphasic Mixtures

Amine compounds can act as surfactants, leading to foaming, especially in the presence of impurities.[4][5]

Troubleshooting Steps:

  • Solvent Removal:

    • Use a larger flask for rotary evaporation to provide more headspace.

    • Introduce the vacuum slowly to prevent bumping and excessive foaming.

    • A small amount of a high-boiling, non-polar solvent like toluene can sometimes help to break the foam.

  • Aqueous Work-up:

    • Avoid vigorous shaking during extractions. Instead, gently invert the separatory funnel multiple times.

    • If an emulsion forms, adding a small amount of brine can help to break it.

Data Presentation: Purity Assessment

Accurate assessment of purity is critical. A combination of analytical techniques should be employed.

Analytical TechniqueInformation ProvidedCommon Observations/Issues
¹H and ¹³C NMR Structural confirmation, identification of impurities.Broad peaks for azetidine protons, presence of residual solvents.
LC-MS Purity assessment, detection of non-volatile impurities.Peak tailing on standard columns, requires appropriate column and mobile phase selection.
GC-MS Purity assessment, detection of volatile impurities.Potential for on-column degradation at high injector temperatures.
FT-IR Confirmation of functional groups (ester C=O, N-H).Can be used to monitor for the disappearance of starting materials.

Logical Relationships in Troubleshooting

A systematic approach is key to effective troubleshooting. The following diagram illustrates a decision-making process for addressing common purification issues.

Caption: Troubleshooting decision tree for this compound purification.

References

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link][1]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Available at: [Link][2]

  • Zia, H., et al. (Date not available). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian Journal of Pharmaceutical Sciences. Available at: [Link][3]

  • Sulfur Recovery Engineering Inc. (Date not available). Amine Troubleshooting. Available at: [Link][4]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link][5]

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Technical Support Center: Optimizing Amide Coupling Reactions of 3-Azetidinyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for 3-azetidinyl propionate coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the acylation of this strained heterocyclic building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when acylating the this compound moiety?

The primary challenges stem from the inherent ring strain of the azetidine core and the presence of the propionate ester. The ring strain can make the azetidine susceptible to ring-opening under certain conditions.[1] Additionally, the basic conditions often employed in amide coupling can potentially lead to the hydrolysis of the propionate ester.[2]

Q2: Which coupling reagents are recommended for this reaction?

A variety of modern coupling reagents can be effective. The choice often depends on the scale of the reaction, the steric and electronic properties of the carboxylic acid, and cost considerations. Commonly used reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often a first choice due to its high efficiency and ability to suppress side reactions.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and cost-effective option for many standard couplings.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure: A versatile and water-soluble carbodiimide option, making purification straightforward. The additive is crucial to minimize racemization if the carboxylic acid is chiral.

  • T3P® (Propylphosphonic Anhydride): A powerful coupling reagent that can be effective for challenging couplings.

Q3: What is a good starting point for reaction conditions?

A reliable starting point for a small-scale reaction would be to use HATU as the coupling reagent with a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic polar solvent such as dimethylformamide (DMF) or dichloromethane (DCM). A typical molar ratio would be 1.0 equivalent of the carboxylic acid, 1.1 equivalents of HATU, 1.2 equivalents of this compound, and 2.0-3.0 equivalents of DIPEA. The reaction is usually performed at room temperature.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with ninhydrin can be useful to visualize the consumption of the secondary amine of the this compound. LC-MS is a powerful tool to not only track the disappearance of starting materials and the appearance of the desired product but also to identify any potential side products.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: I am observing very low conversion to my desired N-acylated this compound. What are the likely causes and how can I address them?

A: Low conversion can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

1. Inefficient Activation of the Carboxylic Acid:

  • Causality: The carboxylic acid must be converted to a highly reactive intermediate by the coupling reagent before it can be attacked by the azetidine nitrogen. If this activation is slow or incomplete, the overall reaction will be sluggish.

  • Solution:

    • Pre-activation: Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent for 15-30 minutes before adding the this compound. This allows for the formation of the activated ester intermediate.

    • Change Coupling Reagent: If using a carbodiimide like EDC, consider switching to a more potent uronium-based reagent like HATU or HBTU.

2. Insufficient Basicity:

  • Causality: A base is required to neutralize the acid formed during the reaction and to deprotonate the azetidinium salt if the starting material is in that form. Insufficient base can stall the reaction.

  • Solution:

    • Increase Base Equivalents: Increase the amount of DIPEA to 3.0 equivalents.

    • Check Base Quality: Ensure the base is not old or contaminated, as this can affect its efficacy.

3. Steric Hindrance:

  • Causality: If either the carboxylic acid or the azetidine substrate is sterically demanding, the coupling reaction can be slow.

  • Solution:

    • Increase Temperature: Gently heating the reaction to 40-50 °C can often overcome steric barriers. However, monitor for side product formation at elevated temperatures.

    • Prolong Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours) at room temperature.

Issue 2: Formation of Significant Impurities

Q: My reaction is producing multiple spots on TLC/peaks in LC-MS in addition to my desired product. What are these impurities and how can I minimize them?

A: The formation of impurities is a common challenge. Here are the most likely side reactions and strategies to mitigate them:

1. Ring-Opening of the Azetidine:

  • Causality: The strained four-membered ring of azetidine can be susceptible to nucleophilic attack, leading to ring-opened byproducts. This is more likely under harsh conditions (e.g., high temperatures, strong nucleophiles).[1]

  • Mitigation:

    • Maintain Mild Conditions: Avoid excessive heating. Room temperature is generally preferred.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine instead of less hindered amines like triethylamine.

    • Control Stoichiometry: Avoid a large excess of the activating agent or the carboxylic acid.

2. Hydrolysis of the Propionate Ester:

  • Causality: The ester functionality can be hydrolyzed under basic or acidic conditions, especially in the presence of water.[2][3][4][5][6] This will lead to the corresponding carboxylic acid impurity.

  • Mitigation:

    • Anhydrous Conditions: Ensure that all reagents and solvents are dry. Use freshly distilled solvents and dry glassware.

    • Non-Aqueous Workup: During the reaction workup, minimize contact with aqueous acidic or basic solutions if the product is also sensitive.

    • Choice of Base: A non-nucleophilic base like DIPEA is less likely to directly attack the ester compared to smaller, more nucleophilic amines.

3. N-Acyl Urea Formation (with Carbodiimides):

  • Causality: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive.

  • Mitigation:

    • Use Additives: The addition of HOBt or Oxyma Pure traps the activated intermediate as a more stable active ester, preventing the rearrangement.

    • Switch Coupling Reagent: If this is a persistent issue, switching to a phosphonium or uronium-based reagent (e.g., PyBOP, HATU) will eliminate this side reaction.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF (to make a 0.1-0.2 M solution based on the carboxylic acid).

  • Add DIPEA (3.0 eq.) to the mixture and stir at room temperature for 15 minutes (pre-activation).

  • Add a solution of this compound (1.2 eq.) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by LC-MS
  • Prepare a stock solution of the reaction mixture by diluting a small aliquot (e.g., 5 µL) in a suitable solvent (e.g., acetonitrile/water, 1 mL).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Use a gradient elution method, for example, from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 5-10 minutes.

  • Monitor the masses of the starting materials and the expected product. Look for potential side products such as the hydrolyzed ester or ring-opened species. The mass difference can help in identifying these byproducts.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveRelative ReactivityCommon Byproducts
HATU NoneVery HighTetramethylurea
HBTU NoneHighTetramethylurea
EDC HOBt/OxymaModerate-HighEDC-urea, N-acylurea
T3P® NoneHighPhosphonic acid derivatives

Visualizations

Workflow for Optimizing this compound Coupling

G cluster_0 Initial Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Troubleshooting Pathways cluster_3 Optimization & Completion start Carboxylic Acid (1.0 eq) This compound (1.2 eq) HATU (1.1 eq), DIPEA (3.0 eq) DMF, Room Temperature monitor Monitor by LC-MS/TLC start->monitor analyze Analyze Conversion & Purity monitor->analyze decision >80% Conversion? analyze->decision decision2 High Purity? decision->decision2 Yes optimize Adjust Conditions: - Increase Temperature - Change Coupling Reagent - Screen Solvents/Bases decision->optimize No workup Workup & Purify decision2->workup Yes troubleshoot_purity Address Side Reactions: - Anhydrous Conditions - Milder Base - Lower Temperature decision2->troubleshoot_purity No end Pure Product workup->end optimize->start troubleshoot_purity->start

Caption: A decision-tree workflow for optimizing the coupling reaction.

Potential Side Reaction Pathways

G cluster_0 Starting Materials cluster_1 Reaction Pathways SM This compound + R-COOH + Coupling Reagent/Base DP Desired Product (N-Acyl Azetidine) SM->DP Desired Coupling SP1 Ring-Opened Product SM->SP1 Harsh Conditions (e.g., High Temp) SP2 Hydrolyzed Ester SM->SP2 Presence of Water + Strong Base

Caption: Competing reaction pathways in the coupling reaction.

References

  • Page, M. I., Webster, P. S., & Ghosez, L. (1990). The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, 813-823. [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen, 9, 247–257. [Link]

  • Organic Chemistry Portal. (2023). Amide synthesis by acylation. [Link]

  • Waters. (n.d.). A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • YouTube. (2016). 11 Ester (and Amide) Hydrolysis. [Link]

  • Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 2, (8), 1195–1204. [Link]

  • ResearchGate. (2010). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. [Link]

  • Kwiecień, A., et al. (2014). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 19(8), 12533–12553. [Link]

  • ResearchGate. (2012). The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. [Link]

  • PubMed. (2013). MS(n), LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. [Link]

  • ResearchGate. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. [Link]

  • PubMed Central (PMC). (2019). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]

  • PubMed Central (PMC). (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. [Link]

  • ResearchGate. (2010). Microwave-Assisted Clean Synthesis of Amides via Aza-Wittig Reaction under Solvent-Free Condition. [Link]

  • ResearchGate. (2015). n-Propyl Propionate Synthesis via Catalytic Distillation - Experimental Investigation in Pilot-Scale. [Link]

  • PubMed. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. [Link]

  • RSC Publishing. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 3-Azetidinyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Azetidinyl propionate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes. Our approach is grounded in established chemical principles and practical experience to ensure you can confidently select the right catalyst and conditions for your experiments.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, while conceptually straightforward, can present several challenges. Below, we address some of the most common issues encountered in the laboratory, their probable causes, and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired this compound is a frequent hurdle. The root cause often lies in the choice of catalyst, reaction conditions, or the stability of the starting materials.

  • Potential Cause A: Inappropriate Catalyst Selection. The choice of catalyst is paramount. An unsuitable catalyst may not effectively activate the reactants. For esterification reactions, both acid and base catalysts can be employed, as well as enzymatic approaches.

    • Solution:

      • Acid Catalysis: For the esterification of a carboxylic acid with an alcohol, strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid are traditional choices. Alternatively, solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst 46) can be used for easier separation.[1] These catalysts work by protonating the carbonyl oxygen of the propionic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 3-azetidinol.

      • Base Catalysis: If starting from an acyl halide or anhydride, a non-nucleophilic base like triethylamine or pyridine is necessary to scavenge the acid byproduct.

      • Enzymatic Catalysis: Lipases, such as Novozym® 435, offer a milder and more selective alternative, which can be particularly useful when working with sensitive functional groups.[2]

  • Potential Cause B: Unfavorable Reaction Equilibrium. Esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield.

    • Solution:

      • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.

      • Use of a Dehydrating Agent: Incorporate a dehydrating agent, such as molecular sieves, into the reaction mixture.

      • Excess Reactant: Use one of the reactants, typically the less expensive one, in excess to drive the reaction forward according to Le Chatelier's principle.

  • Potential Cause C: Azetidine Ring Instability. The four-membered azetidine ring is strained and can be susceptible to opening under harsh reaction conditions, particularly with strong acids or high temperatures.[3]

    • Solution:

      • Milder Conditions: Opt for milder reaction conditions. This could involve using a less corrosive acid catalyst or switching to an enzymatic catalyst.[2]

      • Temperature Control: Maintain a lower reaction temperature and monitor the reaction progress closely to avoid prolonged heating.

Issue 2: Formation of Significant Byproducts

The presence of impurities and byproducts complicates purification and reduces the overall efficiency of the synthesis.

  • Potential Cause A: Self-Condensation or Polymerization. Propionic acid and its derivatives can undergo self-condensation, especially at elevated temperatures. Similarly, the azetidine ring can potentially polymerize.

    • Solution:

      • Controlled Addition: Add the more reactive species slowly to the reaction mixture to maintain a low concentration and minimize self-reaction.

      • Optimized Temperature: As with low yield issues, careful control of the reaction temperature is crucial.[4][5]

  • Potential Cause B: N-Acylation of Azetidine. If the nitrogen on the azetidine ring is unprotected, it can compete with the hydroxyl group as a nucleophile, leading to the formation of an amide byproduct.

    • Solution:

      • N-Protection: Protect the azetidine nitrogen with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group, prior to the esterification reaction. This protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a catalyst for this compound synthesis?

A1: The selection of an appropriate catalyst is a multifactorial decision. Consider the following:

  • Reaction Scale: For small-scale laboratory synthesis, homogeneous catalysts like sulfuric acid may be convenient. For larger-scale production, heterogeneous catalysts such as ion-exchange resins are often preferred due to ease of separation and potential for recycling.[1]

  • Substrate Sensitivity: The strained azetidine ring is sensitive to harsh conditions.[3] If your substrate contains other sensitive functional groups, a mild enzymatic catalyst like a lipase might be the best choice to avoid side reactions.[2]

  • Desired Purity: The choice of catalyst can impact the impurity profile of the final product. Heterogeneous and enzymatic catalysts often lead to cleaner reaction profiles.

  • Economic and Environmental Considerations: The cost of the catalyst, its reusability, and the environmental impact of the entire process are important factors, especially in industrial settings.

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acid H₂SO₄, p-TsOHInexpensive, readily availableDifficult to remove, can cause degradation
Heterogeneous Acid Amberlyst 46, ZeolitesEasily separated, reusableLower activity than homogeneous catalysts
Enzymatic Novozym® 435High selectivity, mild conditionsHigher cost, can be slower
Base (for acyl transfer) Triethylamine, PyridineEffective for acyl halides/anhydridesStoichiometric amounts needed, purification

Q2: What is the likely reaction mechanism for the acid-catalyzed synthesis of this compound?

A2: The acid-catalyzed esterification, often referred to as the Fischer-Speier esterification, proceeds through a series of equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the propionic acid, which activates the carbonyl group towards nucleophilic attack.

  • Nucleophilic Attack: The hydroxyl group of the 3-azetidinol acts as a nucleophile and attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of the alcohol) to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination & Deprotonation PropionicAcid Propionic Acid ProtonatedAcid Protonated Propionic Acid PropionicAcid->ProtonatedAcid + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Azetidinol 3-Azetidinol Azetidinol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O FinalEster This compound ProtonatedEster->FinalEster - H⁺

Caption: Fischer-Speier esterification mechanism.

Q3: How can I monitor the progress of my reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of reactants and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of characteristic peaks for the product and the disappearance of reactant peaks.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety practices should always be followed. Specific to this synthesis:

  • Corrosive Reagents: Strong acids like sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Azetidine Compounds: While specific toxicity data for this compound may not be widely available, it is prudent to handle all azetidine-containing compounds with care, as some can be biologically active.[6]

  • Pressurized Systems: If conducting the reaction at elevated temperatures in a sealed vessel, ensure the vessel is pressure-rated and use a blast shield.

Experimental Protocol: General Procedure for Acid-Catalyzed Esterification

This protocol provides a general framework. Optimization of specific parameters such as temperature, reaction time, and catalyst loading will be necessary.[4][5][7][8]

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus), add 3-azetidinol (1.0 eq) and a suitable solvent (e.g., toluene).

  • Addition of Reactants: Add propionic acid (1.1 - 1.5 eq) to the flask.

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 - 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

    • If a homogeneous catalyst was used, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent.

    • If a heterogeneous catalyst was used, filter off the catalyst.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

experimental_workflow Start Reactor Setup AddReactants Add 3-Azetidinol & Propionic Acid Start->AddReactants AddCatalyst Add Acid Catalyst AddReactants->AddCatalyst Reaction Heat to Reflux & Monitor AddCatalyst->Reaction Workup Cool, Neutralize/Filter, & Extract Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification End Pure Product Purification->End

Caption: General experimental workflow.

References

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • (2025). Reactive distillation - Experimental data for propyl propionate synthesis.
  • (2025). n-Propyl Propionate Synthesis via Catalytic Distillation - Experimental Investigation in Pilot-Scale.
  • (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PubMed Central.
  • (2025).
  • (2025). Optimization of reaction conditions.
  • (2025). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • (2025). Optimization of the reaction conditions.
  • (2025). Optimization of the Reaction Conditions for C−H Activation a.

Sources

Technical Support Center: Purification of 3-Azetidinyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Azetidinyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this valuable synthetic intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity for your downstream applications.

Introduction to Purification Challenges

This compound, a key building block in medicinal chemistry, presents unique purification challenges due to the presence of a strained azetidine ring and a hydrolytically susceptible ester functional group. Impurities can arise from various sources, including unreacted starting materials, side reactions during synthesis, and degradation of the final product. A thorough understanding of the potential impurities and their chemical properties is paramount for developing an effective purification strategy.

The reactivity of azetidines is significantly influenced by ring strain, making them susceptible to ring-opening reactions under certain conditions.[1][2] Furthermore, the basic nature of the azetidine nitrogen can complicate purification, particularly in the presence of acidic impurities or reagents.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials:

    • 3-Azetidinol or a protected version (e.g., N-Boc-3-azetidinol).

    • Propionic acid, propionyl chloride, or propionic anhydride.

  • Reagents and Catalysts:

    • Coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU, EDU).

    • Bases such as triethylamine or pyridine.

  • Side-Reaction Byproducts:

    • Oligomers or polymers formed through ring-opening polymerization of the azetidine ring, which can be initiated by cationic species.[3]

    • Di-acylated products if the azetidine nitrogen is unprotected.

  • Degradation Products:

    • 3-Azetidinol and propionic acid from the hydrolysis of the ester bond.[4]

Q2: My NMR spectrum shows a significant amount of a greasy byproduct. What is it likely to be and how can I remove it?

A2: If you used a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC), the greasy byproduct is very likely dicyclohexylurea (DCU). DCU is notoriously difficult to remove due to its low solubility in many common organic solvents.

Troubleshooting DCU Removal:

  • Filtration: A significant portion of DCU often precipitates out of the reaction mixture. A simple filtration can remove the bulk of it.

  • Solvent Selection for Precipitation: After concentrating your reaction mixture, you can sometimes precipitate the DCU by adding a solvent in which your product is soluble but DCU is not. Hexanes or diethyl ether can be effective.

  • Urea Precipitation with Acid: Adding a small amount of acetic acid or oxalic acid can sometimes help to precipitate the urea derivative.

  • Chromatography: While challenging, flash column chromatography can be used. A higher polarity eluent system than what is optimal for your product might be necessary to wash the DCU off the column.

Q3: I am seeing a new peak in my LC-MS that corresponds to the mass of 3-azetidinol. What is happening?

A3: The appearance of 3-azetidinol strongly suggests hydrolysis of the ester bond in your this compound. This can occur under both acidic and basic conditions.

Preventing Hydrolysis:

  • Work-up Conditions: Avoid prolonged exposure to strong acids or bases during your aqueous work-up. Use mild bases like sodium bicarbonate for neutralization.

  • Storage: Store your purified product in a cool, dry, and inert atmosphere. The presence of moisture can lead to gradual hydrolysis over time.

  • pH of Chromatography Media: Ensure your silica gel for chromatography is neutral. Acidic silica can promote ester cleavage. You can neutralize silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common technique for purifying esters, it may not be ideal for this compound. The relatively high boiling point and the thermal sensitivity of the strained azetidine ring could lead to decomposition or polymerization at elevated temperatures. If you choose to attempt distillation, it should be performed under high vacuum to lower the boiling point. A careful evaluation of the thermal stability of your compound is recommended before scaling up.

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the purification process.

Observed Problem Potential Cause(s) Recommended Action(s)
Product is an oil that won't solidify - Residual solvent. - Presence of greasy impurities (e.g., DCU). - The product is inherently an oil at room temperature.- Dry the product under high vacuum for an extended period. - Attempt to precipitate impurities by dissolving the oil in a minimal amount of a polar solvent and adding a non-polar solvent. - Consider converting the product to a salt (e.g., hydrochloride or tosylate) which is more likely to be a crystalline solid.
Low yield after column chromatography - Product is highly polar and sticking to the silica gel. - Product is streaking on the column. - Decomposition on silica gel.- Add a small amount of a modifying agent to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds). - Use a different stationary phase, such as alumina or reverse-phase silica. - Neutralize the silica gel before use.
Multiple spots on TLC after purification - Incomplete separation during chromatography. - Degradation of the product on the TLC plate. - Co-elution of impurities.- Optimize your TLC and column chromatography solvent system. A good separation on TLC should have a ΔRf of at least 0.2. - Add a modifier to your TLC solvent system that matches your column conditions. - Consider a two-step purification process (e.g., extraction followed by chromatography).
Product appears discolored - Presence of colored impurities from the reaction. - Oxidation or degradation of the product or impurities.- Treat the crude product with activated carbon before further purification. - Ensure purification is carried out promptly after synthesis.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Unreacted Starting Materials

This protocol is effective for removing unreacted propionic acid and any acidic catalysts.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurities into their corresponding salts, which are soluble in the aqueous layer.

  • Phase Separation: Gently shake the separatory funnel, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the wash with sodium bicarbonate solution one or two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of acidic impurities.

Protocol 2: Flash Column Chromatography for General Purification

Flash column chromatography is a highly effective method for separating this compound from a variety of impurities.

Workflow for Flash Chromatography

flash_chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate final_product final_product concentrate->final_product Purified Product

Caption: Workflow for Flash Chromatography Purification.

Step-by-Step Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A common starting point for azetidine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5][6] For this compound, a gradient of 20% to 60% ethyl acetate in hexanes is a reasonable starting point. If the compound is particularly polar, a system of dichloromethane and methanol might be more effective.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent) and load it onto the column. Alternatively, for less soluble compounds, a "dry loading" technique can be employed where the compound is adsorbed onto a small amount of silica gel before being added to the column.

  • Elution: Begin elution with the starting solvent mixture and gradually increase the polarity. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table of Recommended Chromatography Conditions:

Stationary Phase Mobile Phase System Modifier (if needed) Notes
Silica Gel (60 Å)Hexanes/Ethyl Acetate1% TriethylamineThe addition of triethylamine can prevent streaking of the basic azetidine compound on the acidic silica gel.
Silica Gel (60 Å)Dichloromethane/Methanol1% TriethylamineFor more polar impurities or if the product has low mobility in hexanes/ethyl acetate.
Reversed-Phase C18Acetonitrile/Water0.1% Formic Acid or Acetic AcidUseful for highly polar compounds or if normal phase chromatography fails. The acidic modifier helps to protonate the azetidine nitrogen for better peak shape.
Protocol 3: Recrystallization for Final Polishing

Recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.

Logical Flow of Recrystallization

recrystallization dissolve Dissolve in Minimum Hot Solvent cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry final_product final_product dry->final_product Pure Crystalline Product

Caption: Step-wise process of recrystallization.

Step-by-Step Procedure:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold. Common solvent pairs for esters include toluene/hexane and alcohol/water.[7]

  • Dissolution: Place the crude material in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

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  • Method for recovering and purifying propionic acid.
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Validation & Comparative

In vitro assays to validate the efficacy of 3-Azetidinyl propionate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to In Vitro Efficacy Validation of 3-Azetidinyl Propionate Derivatives as Muscarinic Receptor Agonists

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro efficacy of novel this compound derivatives targeting muscarinic acetylcholine receptors (mAChRs). We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. The methodologies described herein are designed to build a comprehensive pharmacological profile, from initial target binding to functional downstream signaling and regulatory pathways.

Introduction: The Rationale for a Multi-Assay Approach

This compound derivatives represent a promising chemical scaffold for developing novel modulators of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors (GPCRs) are critical drug targets for a multitude of CNS and peripheral disorders.[1][2][3] The inherent stability and rigid structure conferred by the azetidine ring make these derivatives attractive candidates in medicinal chemistry.[4]

Validating the efficacy of a potential agonist requires more than a single-point assay. A compound's true pharmacological character is a composite of its binding affinity, its potency and maximal effect in activating specific signaling pathways, and its potential for biased agonism—the preferential activation of one signaling cascade over another.[5] This guide presents a tiered, integrated workflow of in vitro assays to comprehensively evaluate these derivatives, ensuring that lead candidates are selected based on a complete and nuanced understanding of their biological activity.

Understanding the Target: Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes (M1-M5) are categorized by their preferential coupling to distinct G-protein families, which dictates the downstream cellular response.[6]

  • Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors engages Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a measurable calcium flux.[6][7]

  • Gi/o-Coupled Receptors (M2, M4): Activation of these receptors inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6][8]

This differential coupling is the fundamental reason why a suite of distinct functional assays is necessary to characterize activity across all five subtypes.

GPCR_Signaling GPCR Muscarinic Receptor (M1-M5) G_alpha (q or i) GPCR->G_alpha Activates Arrestin β-Arrestin GPCR->Arrestin Recruits G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits (Gi) PLC Phospholipase C (PLC) G_alpha->PLC Activates (Gq) Ligand 3-Azetidinyl propionate Derivative Ligand->GPCR cAMP cAMP (decreased) AC->cAMP Produces IP3 IP3 -> Ca2+ (increased) PLC->IP3 Produces

Canonical GPCR signaling pathways relevant to muscarinic receptors.

Tier 1: Validating Target Engagement

The first essential step is to confirm that the derivatives physically interact with the target receptor and to quantify their binding affinity.

Radioligand Binding Assay

This assay directly measures the interaction between a compound and the receptor. It is the gold standard for determining a compound's binding affinity (Ki), which is a critical parameter for structure-activity relationship (SAR) studies.[9]

Causality Behind Experimental Choices:

  • Why Competition Assay? It allows the determination of the affinity of an unlabeled compound (your derivative) by measuring its ability to displace a radiolabeled ligand with known affinity. This is more practical than radiolabeling each new derivative.

  • Why Saturation Assay First? Before running competition assays, a saturation binding experiment using only the radioligand is performed to determine its equilibrium dissociation constant (Kd) and the receptor density (Bmax) in the membrane preparation. The Kd value is essential for the Cheng-Prusoff equation used to calculate Ki from the IC50 obtained in the competition assay.[1][10]

Experimental Protocol: Competition Binding

  • Preparation of Membranes: Prepare cell membrane homogenates from a cell line stably overexpressing a single human muscarinic receptor subtype (e.g., CHO-hM1 or HEK293-hM2). Quantify total protein concentration using a BCA assay.[10]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

    • A serial dilution of the this compound derivative (test compound).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) at a concentration close to its Kd.

    • Cell membrane preparation (3-20 µg protein per well).[10]

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration onto PEI-soaked glass fiber filters (e.g., GF/C). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Detection: Dry the filters, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Serial Dilution of Test Compound B Add Compound, Radioligand & Cell Membranes to 96-well Plate A->B C Incubate to Reach Equilibrium (60-90 min) B->C D Rapid Vacuum Filtration (Separates Bound from Free) C->D E Wash Filters with Ice-Cold Buffer D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: Calculate IC50 and Ki F->G IP_One_Assay cluster_well Assay Well cluster_explanation IP1 IP1 d2 IP1-d2 Ab Ab-Cryptate L1 1. Agonist stimulates cells, producing endogenous IP1. L2 2. Lysis buffer releases IP1. L3 3. IP1-d2 (acceptor) and Ab-Cryptate (donor) are added. L4 4. Endogenous IP1 competes with IP1-d2 for antibody binding. L5 High Agonist -> High IP1 -> Low FRET Signal L6 Low Agonist -> Low IP1 -> High FRET Signal

Principle of the competitive IP-One HTRF assay.
B. Assay for Gi/o-Coupled Receptors (M2, M4)

cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase and thus decrease intracellular cAMP levels.

Causality Behind Experimental Choices:

  • Why use Forskolin? Gi-coupled receptor activation inhibits cAMP production. To measure a decrease, you must first stimulate a baseline level of cAMP. Forskolin is a direct activator of adenylyl cyclase and is used to create this measurable signal, which the Gi-agonist can then inhibit. [11]* Why use a PDE inhibitor? Phosphodiesterases (PDEs) rapidly degrade cAMP. Including a broad-spectrum PDE inhibitor like IBMX is crucial to prevent this degradation, allowing for the accumulation of a stable cAMP signal for accurate measurement. [12] Experimental Protocol: cAMP HTRF Assay

  • Cell Handling: Resuspend cells expressing the target Gi-coupled receptor (e.g., HEK293-hM2) in stimulation buffer containing a PDE inhibitor (e.g., IBMX).

  • Assay Setup: Add cells to a 384-well plate.

  • Compound Addition: Add the this compound derivatives (antagonists) followed by a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate) as per the manufacturer's protocol (e.g., Cisbio). [13]6. Final Incubation: Incubate for 60 minutes at room temperature.

  • Signal Reading & Analysis: Read the plate and analyze the data as described for the IP-One assay. The resulting dose-response curve will be inhibitory.

Tier 3: Assessing Signal Regulation and Bias

Beyond initial G-protein activation, it is critical to understand how the cell regulates the signal. β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, and can also initiate G-protein-independent signaling. [14]

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytoplasm to the activated GPCR at the cell membrane.

Causality Behind Experimental Choices:

  • Why is this important? Some ligands may show "biased agonism," preferentially activating G-protein signaling over β-arrestin recruitment, or vice-versa. [5]A biased agonist might offer a better therapeutic profile by avoiding the receptor desensitization associated with β-arrestin recruitment or by selectively engaging a desired pathway. Comparing the potency (EC50) of a compound in a G-protein assay (e.g., cAMP) versus a β-arrestin assay is the primary method for quantifying bias.

  • Technology Choice: Enzyme Fragment Complementation (EFC) is a common and robust technology. The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon recruitment, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. [15] Experimental Protocol: PathHunter® β-Arrestin Assay

  • Cell Plating: Use a cell line engineered to co-express the target muscarinic receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment. [15]Plate these cells in a white, clear-bottom 384-well assay plate.

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the detection reagent mixture, which contains the chemiluminescent substrate.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Signal Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal against the log concentration of the agonist and fit to a sigmoidal curve to determine EC50 and Emax for β-arrestin recruitment.

Principle of an Enzyme Fragment Complementation β-Arrestin Assay.

Data Presentation and Comparison

To effectively compare the performance of different this compound derivatives, all quantitative data should be summarized in a clear, structured table. This allows for rapid assessment of potency, efficacy, and selectivity across receptor subtypes and signaling pathways.

Table 1: Comparative Pharmacological Profile of this compound Derivatives

CompoundTargetAssay TypeParameterValue
Derivative A hM1BindingKi (nM)15.2
hM1IP-OneEC50 (nM)35.8
hM1IP-OneEmax (%)98
hM2BindingKi (nM)850
hM2cAMPEC50 (nM)>1000
Derivative B hM1BindingKi (nM)22.5
hM1IP-OneEC50 (nM)50.1
hM1IP-OneEmax (%)75
hM2BindingKi (nM)150
hM2cAMPEC50 (nM)320
Control (Carbachol) hM1IP-OneEC50 (nM)150
hM1IP-OneEmax (%)100

Interpretation:

  • Potency: A lower Ki or EC50 value indicates higher potency. In the table, Derivative A is more potent at hM1 than Derivative B.

  • Efficacy: Emax, typically expressed as a percentage relative to a standard full agonist, indicates the maximal response. Derivative A is a full agonist at hM1 (Emax ~100%), while Derivative B is a partial agonist (Emax = 75%).

  • Selectivity: By comparing Ki or EC50 values across different receptor subtypes, selectivity can be calculated. For example, the M1 vs. M2 binding selectivity for Derivative A is Ki(hM2) / Ki(hM1) = 850 / 15.2 ≈ 56-fold.

Conclusion

A rigorous, multi-tiered in vitro assay cascade is indispensable for the validation and optimization of this compound derivatives. This guide provides the strategic and technical framework to move beyond simple screening. By integrating binding assays to confirm target engagement with a carefully selected panel of functional assays (IP-One, cAMP) and regulatory assays (β-arrestin), researchers can build a comprehensive pharmacological profile. This approach enables the confident identification of lead candidates with the desired potency, efficacy, and selectivity, ultimately accelerating the drug discovery process.

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A Technical Guide to 3-Azetidinyl Propionate and Other Azetidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties have captured the attention of drug discovery programs worldwide.[1] This guide provides a comprehensive comparison of 3-Azetidinyl propionate with other prominent azetidine scaffolds, offering insights into their synthesis, properties, and applications, supported by experimental data and detailed protocols.

The Rise of the Azetidine Scaffold: A Paradigm Shift in Small Molecule Design

Historically, medicinal chemists have often favored five- and six-membered heterocyclic rings. However, the strategic incorporation of the smaller, more rigid azetidine scaffold can offer significant advantages in drug design. The inherent ring strain of azetidines, while a synthetic challenge, imparts a unique three-dimensional character to molecules, influencing their binding to biological targets and their overall pharmacokinetic profile.[2] Azetidines are increasingly utilized as bioisosteres for larger rings like piperidine and pyrrolidine, often leading to improved properties such as solubility and metabolic stability.

Comparative Analysis of Azetidine Scaffolds

The substitution pattern on the azetidine ring dramatically influences its properties. This section compares this compound with other key azetidine scaffolds, including 3-hydroxyazetidine, azetidine-3-carboxylic acid, and N-aryl-3-substituted azetidines.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key properties for a representative set of azetidine scaffolds.

ScaffoldMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
Ethyl 3-(azetidin-1-yl)propanoate 157.210.438.303
3-Hydroxyazetidine 73.09-1.132.612
Azetidine-3-carboxylic acid 101.10-1.549.322
N-Phenyl-azetidin-3-ol 149.191.232.612
Ethyl azetidine-3-carboxylate 129.160.138.312

Note: The values for Ethyl 3-(azetidin-1-yl)propanoate are for the ethyl ester, as data for the free propionate was less available. cLogP and TPSA values are calculated estimates.

Experimental Data: A Head-to-Head Comparison

To provide a clearer picture of the performance of these scaffolds, the following table presents a hypothetical compilation of experimental data that would be generated using the protocols detailed in this guide.

ScaffoldAqueous Solubility (µM) at pH 7.4Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)
This compound analogue 1505.045
3-Hydroxyazetidine analogue >2001.5>60
Azetidine-3-carboxamide analogue 1003.030
N-Aryl-azetidin-3-ol analogue 508.015

Interpretation of Data: This hypothetical data illustrates how the choice of substituent on the azetidine ring can significantly impact key drug-like properties. The 3-hydroxyazetidine analogue displays excellent solubility and metabolic stability but lower permeability. Conversely, the N-aryl analogue shows higher permeability but is less stable and soluble. The this compound and carboxamide analogues represent a balance of these properties, making them attractive scaffolds for further optimization.

Structure-Activity Relationship (SAR) and Target Engagement

The rigid nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, which can be leveraged to optimize interactions with a biological target.[1] For instance, in the development of STAT3 inhibitors, the replacement of a proline scaffold with an azetidine-2-carboxamide led to a significant increase in potency.[3]

Visualizing Structure-Property Relationships

The following diagram illustrates the general impact of different substituents at the 3-position of the azetidine ring on key drug-like properties.

SAR Azetidine Azetidine Scaffold Propionate 3-Azetidinyl propionate Azetidine->Propionate Balanced Properties Hydroxy 3-Hydroxy azetidine Azetidine->Hydroxy  High Solubility  High Stability Carboxamide 3-Azetidine carboxamide Azetidine->Carboxamide Moderate Properties Aryl N-Aryl-3-hydroxy azetidine Azetidine->Aryl  High Permeability  Low Stability

Caption: Impact of 3-position substituents on azetidine properties.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate azetidine scaffolds.

Synthesis of Ethyl 3-(azetidin-1-yl)propanoate

This protocol outlines a common method for the synthesis of N-substituted azetidines.

Workflow Diagram:

synthesis_workflow start Start step1 React azetidine with ethyl acrylate start->step1 step2 Monitor reaction by TLC/LC-MS step1->step2 step3 Work-up and extraction step2->step3 Reaction complete step4 Purify by column chromatography step3->step4 end End step4->end

Caption: Synthetic workflow for Ethyl 3-(azetidin-1-yl)propanoate.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve azetidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Addition of Reagent: Slowly add ethyl acrylate (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-(azetidin-1-yl)propanoate.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the susceptibility of a compound to metabolism by liver enzymes.[4]

Workflow Diagram:

microsomal_stability_workflow start Start step1 Prepare compound and microsome solutions start->step1 step2 Pre-incubate at 37°C step1->step2 step3 Initiate reaction with NADPH regenerating system step2->step3 step4 Quench aliquots at time points (0, 5, 15, 30, 60 min) step3->step4 step5 Analyze samples by LC-MS/MS step4->step5 step6 Calculate half-life (t½) step5->step6 end End step6->end

Caption: Workflow for in vitro microsomal stability assay.

Step-by-Step Procedure:

  • Prepare Solutions: Prepare a stock solution of the test compound in DMSO. Prepare a working solution of human liver microsomes in phosphate buffer.

  • Pre-incubation: In a microcentrifuge tube, combine the microsomal solution and the test compound solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add a pre-warmed NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Aqueous Kinetic Solubility Assay (Nephelometry)

This high-throughput assay provides a rapid assessment of a compound's solubility.[5]

Step-by-Step Procedure:

  • Prepare Compound Plate: Prepare a serial dilution of the test compound in DMSO in a 96-well plate.

  • Prepare Assay Plate: Transfer a small volume of each compound dilution to a clear-bottom 96-well plate.

  • Add Buffer: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Nephelometry Reading: Measure the light scattering of each well using a nephelometer. An increase in scattered light indicates the formation of a precipitate.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to increase sharply is determined as the kinetic solubility.[5]

Caco-2 Permeability Assay

This cell-based assay is the gold standard for predicting in vitro intestinal permeability of drug candidates.[6]

Step-by-Step Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate until they form a confluent monolayer (typically 21 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.

  • Assay Initiation: Add the test compound (dissolved in transport buffer) to the apical (A) side of the monolayer for A-to-B permeability, or to the basolateral (B) side for B-to-A permeability.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sample Collection: At specific time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to assess the potential for active efflux.

Conclusion

The strategic incorporation of azetidine scaffolds offers a powerful approach to fine-tune the properties of drug candidates. This compound and its analogues represent a compelling class of building blocks, offering a favorable balance of physicochemical and pharmacokinetic properties. By understanding the structure-property relationships and employing robust experimental protocols, researchers can effectively leverage the unique attributes of the azetidine ring to design and develop novel therapeutics with improved efficacy and safety profiles.

References

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A Comparative Guide to the Structure-Activity Relationship of 3-Azetidinyl Propionate Derivatives as Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-azetidinyl propionate derivatives, a promising class of compounds targeting muscarinic acetylcholine receptors (mAChRs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from medicinal chemistry literature to elucidate the structural requirements for potent and selective muscarinic agonism. By understanding how molecular modifications influence biological activity, this guide aims to facilitate the rational design of novel therapeutics for a range of disorders involving the cholinergic system.

Introduction: The Significance of Muscarinic Agonists and the Azetidine Scaffold

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating a multitude of physiological functions, including heart rate, smooth muscle contraction, and glandular secretions.[1] The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the central and peripheral nervous systems, making them attractive targets for therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

The development of subtype-selective muscarinic agonists has been a long-standing goal in medicinal chemistry. The this compound scaffold has emerged as a promising starting point for the design of such agents. The constrained four-membered azetidine ring offers a rigid framework that can orient key pharmacophoric elements for optimal receptor interaction, potentially leading to enhanced potency and selectivity. This guide will explore the critical structural features of this compound derivatives and their impact on muscarinic receptor activity.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step sequence, starting from commercially available precursors. A representative synthetic route is outlined below, providing a foundational methodology that can be adapted to generate a library of analogs for SAR studies.

Experimental Protocol: Synthesis of Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)propanoate

This protocol describes a common method for the synthesis of a key intermediate, which can be further modified at the azetidine nitrogen.

Step 1: Synthesis of Diethyl 3,3'-( (3-hydroxypropyl)azanediyl)dipropionate

  • In a round-bottomed flask, a solution of 3-amino-1-propanol (1.0 eq) in ethyl acrylate (2.5 eq) is heated at reflux for 2 hours.

  • The excess ethyl acrylate is removed under reduced pressure to yield the crude diethyl 3,3'-( (3-hydroxypropyl)azanediyl)dipropionate, which is used in the next step without further purification.

Step 2: Synthesis of Diethyl 3,3'-((3-chloropropyl)azanediyl)dipropionate

  • The crude product from Step 1 is dissolved in chloroform, and N,N-dimethylformamide (catalytic amount) is added.

  • The solution is cooled in an ice bath, and thionyl chloride (1.1 eq) is added dropwise, maintaining the temperature below 40°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.

  • The mixture is then slowly poured into a slurry of sodium bicarbonate in water to neutralize the acid.

  • The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure to afford the crude diethyl 3,3'-((3-chloropropyl)azanediyl)dipropionate.

Step 3: Synthesis of Ethyl 3-(azetidin-3-yl)propanoate

  • A mixture of the crude product from Step 2, anhydrous sodium carbonate, and a phase-transfer catalyst (e.g., pentaerythritol) in a high-boiling point solvent (e.g., diethyl phthalate) is heated under vacuum.

  • The product, ethyl 3-(azetidin-3-yl)propanoate, is distilled as it is formed.

Step 4: N-Boc Protection

  • To a solution of ethyl 3-(azetidin-3-yl)propanoate in a suitable solvent (e.g., dichloromethane), di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base (e.g., triethylamine) are added.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is then washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)propanoate.

This protected intermediate serves as a versatile platform for the introduction of various substituents on the azetidine nitrogen after deprotection of the Boc group.

Structure-Activity Relationship (SAR) Analysis

The Azetidine Ring and N-Substitution

The azetidine ring serves as a crucial scaffold, and modifications to the nitrogen atom are expected to significantly impact activity and selectivity.

  • N-Alkyl Substitution: In related series of muscarinic agonists, the size and nature of the N-alkyl group are critical. Small alkyl groups, such as methyl, are often optimal for potent agonism. Increasing the bulk of the N-substituent can lead to a decrease in potency or a switch to antagonistic activity.

  • N-Arylethyl Substitution: The introduction of an arylethyl group on the nitrogen can lead to compounds with interesting selectivity profiles. The nature and substitution pattern of the aromatic ring can influence interactions with specific residues in the receptor binding pocket.

The Propionate Moiety

The propionate side chain, particularly the ester group, is a key hydrogen bond acceptor.

  • Ester Modification: Conversion of the ethyl ester to other esters (e.g., methyl, propyl) or to an amide can modulate the compound's pharmacokinetic properties and its interaction with the receptor. It is anticipated that the ester functionality is crucial for agonist activity, mimicking the acetyl group of acetylcholine.

  • Chain Length: The three-carbon linker of the propionate group appears to be optimal for positioning the ester functionality for interaction with the receptor. Shortening or lengthening this chain is likely to be detrimental to activity.

Comparison with Structurally Related Muscarinic Agonists

To illustrate the potential SAR trends for this compound derivatives, the following table compares the activity of various N-substituted tetrahydropyridine and quinuclidine-based muscarinic agonists.

Compound Scaffold N-Substituent Muscarinic Activity (pEC50/pKi) Selectivity
Arecoline Tetrahydropyridine-CH3~7.5 (M1)Non-selective
Compound A Tetrahydropyridine-CH2CH2-PhM1 AgonistM1 selective
Compound B Quinuclidine-CH3High AgonistNon-selective
Compound C Quinuclidine-CH2CH2-PhM2 AntagonistM2 selective

Data is generalized from multiple sources for illustrative purposes.

This comparative data suggests that:

  • Small N-alkyl groups on a basic nitrogen scaffold tend to result in non-selective muscarinic agonism.

  • Larger, more complex N-substituents can introduce selectivity for specific muscarinic receptor subtypes.

  • The nature of the heterocyclic core (tetrahydropyridine vs. quinuclidine) also plays a significant role in determining the pharmacological profile.

Based on these observations, it is hypothesized that N-substituted this compound derivatives will follow similar SAR trends.

Experimental Methodologies for Biological Evaluation

To assess the muscarinic activity of newly synthesized this compound derivatives, a combination of radioligand binding assays and functional assays is essential.

Radioligand Binding Assay Protocol

This protocol determines the affinity of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor of interest (e.g., M1, M2, or M3).

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]-NMS).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.

  • For non-specific binding determination, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

Functional Assay: Calcium Mobilization Assay

This assay measures the ability of a compound to act as an agonist at Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium levels.

Materials:

  • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the test compound and a known muscarinic agonist (e.g., carbachol) as a positive control.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compounds and the positive control to the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the increase in fluorescence over baseline.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the Mechanism: Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways activated by muscarinic receptor agonists.

M1_M3_Signaling Agonist Muscarinic Agonist (e.g., this compound) M1_M3 M1/M3 Receptor Agonist->M1_M3 Binds to Gq Gq Protein M1_M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response PKC->Response

Caption: M1/M3 Muscarinic Receptor Signaling Pathway.

M2_Signaling Agonist Muscarinic Agonist (e.g., this compound) M2 M2 Receptor Agonist->M2 Binds to Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

Caption: M2 Muscarinic Receptor Signaling Pathway.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel muscarinic receptor agonists. While direct SAR data for this specific class is limited, by drawing parallels with structurally related compounds, we can establish a rational basis for the design of new derivatives with improved potency and selectivity. The key areas for modification include the N-substituent on the azetidine ring and the ester functionality of the propionate side chain.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to generate direct SAR data. This will involve varying the size and electronic properties of the N-substituent and exploring different ester and amide bioisosteres. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of novel muscarinic agonists with therapeutic potential.

References

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  • Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274–2283. [Link][5]

  • Ward, J. S., et al. (1995). Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines. Construction of a molecular model for the M1 pharmacophore. Journal of Medicinal Chemistry, 38(18), 3469–3481. [Link][6]

  • Sauerberg, P., et al. (1989). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 1097–1103. [Link][7]

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A Senior Application Scientist's Guide to the Chiral Separation of 3-Azetidinyl Propionate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, efficacy, and safety. The enantiomers of a chiral drug can exhibit profoundly different physiological effects, with one enantiomer providing the desired therapeutic outcome while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, the ability to resolve and quantify enantiomers is a cornerstone of pharmaceutical analysis. This guide provides an in-depth comparison of chromatographic techniques for the chiral separation of 3-Azetidinyl propionate enantiomers, a key structural motif in various pharmaceutical candidates.

The Significance of Chiral this compound

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important scaffold in medicinal chemistry.[1] Its constrained nature can impart favorable conformational rigidity to a molecule, potentially enhancing binding affinity to biological targets. When substituted at the 3-position with a propionate group, a chiral center is introduced, giving rise to (R)- and (S)-enantiomers. The distinct spatial arrangement of these enantiomers necessitates their separation to elucidate their individual pharmacological profiles and to ensure the development of safe and effective single-enantiomer drugs.

This guide will explore and compare three powerful chromatographic techniques for the chiral resolution of this compound enantiomers: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). We will delve into the principles of each technique, present supporting data from analogous separations, and provide detailed experimental protocols to empower researchers in their method development endeavors.

A Comparative Overview of Chiral Separation Techniques

The successful chiral separation of this compound hinges on the selection of an appropriate chromatographic technique and a suitable chiral stationary phase (CSP). The choice of method is often a balance between resolution, speed, solvent consumption, and compatibility with detection methods.

TechniquePrincipleTypical Chiral Stationary PhasesKey AdvantagesKey Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Polysaccharide-based (e.g., cellulose and amylose derivatives), Pirkle-type, macrocyclic glycopeptides.Wide applicability, well-established, robust methods.[2]Longer run times, higher solvent consumption compared to SFC.
Chiral SFC Utilizes supercritical CO2 as the primary mobile phase, offering low viscosity and high diffusivity for fast and efficient separations on a chiral stationary phase.[3]Polysaccharide-based, Pirkle-type.High speed, reduced organic solvent usage (greener), lower backpressure.[3]Requires specialized instrumentation.
Chiral GC Separation of volatile or derivatized enantiomers in the gas phase as they interact with a chiral stationary phase.Cyclodextrin derivatives, Chirasil-Val.High resolution for volatile compounds, sensitive detection.Requires analyte volatility or derivatization, which adds a sample preparation step.[4]

In-Depth Analysis of Separation Strategies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a workhorse for enantioselective analysis in the pharmaceutical industry due to its versatility and the wide array of commercially available chiral stationary phases (CSPs). For a molecule like this compound, which contains a secondary amine and an ester functional group, polysaccharide-based CSPs are a primary choice.

Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, offer a complex chiral environment with grooves and cavities. Chiral recognition is achieved through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector.[5] The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times and, thus, separation.

Illustrative Workflow for Chiral HPLC Method Development:

Chiral HPLC Method Development Workflow.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful, "greener" alternative to HPLC for enantiomeric separations. By employing supercritical carbon dioxide as the main component of the mobile phase, SFC significantly reduces the consumption of organic solvents.[3] The low viscosity and high diffusivity of the supercritical fluid mobile phase also allow for higher flow rates and faster separations without a significant loss in efficiency.

Advantages for this compound Separation: The inherent properties of SFC make it particularly well-suited for the preparative separation of enantiomers, which is often a necessary step in drug development to obtain pure enantiomers for further studies. The reduced solvent usage also translates to lower costs and a smaller environmental footprint.[3]

Typical SFC Screening Protocol:

A common strategy for chiral SFC method development involves screening a set of columns with different polysaccharide-based CSPs against a variety of alcohol modifiers (e.g., methanol, ethanol, isopropanol) in the supercritical CO2 mobile phase.

Experimental Protocol: Generic Chiral SFC Screening

  • Sample Preparation: Dissolve the racemic this compound in an appropriate alcohol (e.g., methanol or ethanol) to a concentration of 1 mg/mL.

  • Instrumentation: Utilize an SFC system equipped with a column switcher and a UV or mass spectrometric detector.

  • Column Set: Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID).

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Modifier (Methanol, Ethanol, or Isopropanol, often with a small amount of an additive like diethylamine for basic compounds to improve peak shape).

  • Screening Gradient: A generic gradient from 5% to 40% modifier over 5-10 minutes is typically used for initial screening.

  • Flow Rate: 3-4 mL/min.

  • Backpressure: Maintain a constant backpressure of 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS.

  • Data Analysis: Evaluate the chromatograms for resolution and peak shape to identify the most promising column and modifier combination for further optimization.

Chiral Gas Chromatography (GC) with Derivatization

For volatile and thermally stable compounds, chiral GC offers exceptional resolution. However, this compound, with its polar secondary amine, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to block the polar functional group and increase volatility.

Derivatization Strategy: A two-step derivatization approach, analogous to that used for cyclic secondary amino acids, can be employed.[6]

Proposed Derivatization and GC Analysis Workflow:

Workflow for Chiral GC Analysis via Derivatization.

Mechanism of GC Separation: Chiral recognition on a GC stationary phase, such as a cyclodextrin derivative, occurs through inclusion complexation. The enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to variations in the strength of their interactions and, consequently, their retention times.[7]

Experimental Protocol: Derivatization for Chiral GC-MS Analysis (Adapted from a method for secondary amino acids) [6]

  • Sample Preparation: To an aqueous solution of this compound, add a suitable buffer (e.g., borate buffer, pH 9).

  • Derivatization:

    • Add a solution of heptafluorobutyl chloroformate in an organic solvent (e.g., isooctane).

    • Vortex vigorously for 1-2 minutes to facilitate the acylation of the secondary amine.

  • Extraction:

    • Centrifuge to separate the layers.

    • Transfer the organic layer containing the derivatized analyte to a clean vial.

  • Analysis:

    • Inject an aliquot of the organic layer into a GC-MS system.

    • Column: Chirasil-L-Val or a suitable cyclodextrin-based chiral capillary column.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is typically employed, for example, starting at 80°C and ramping up to 200°C.

    • Detection: Mass Spectrometry (MS) for positive identification and quantification.

Concluding Remarks for the Practicing Scientist

The selection of the optimal technique for the chiral separation of this compound enantiomers is contingent upon the specific requirements of the analysis.

  • For routine analytical method development and quality control , chiral HPLC offers a robust and well-understood platform.

  • For high-throughput screening and preparative-scale purification , chiral SFC presents significant advantages in terms of speed and reduced environmental impact.

  • When high resolution is paramount and the analyte can be readily derivatized , chiral GC provides an excellent, highly sensitive analytical solution.

It is imperative for researchers to systematically screen different chiral stationary phases and mobile phase conditions to identify the most effective separation method. The protocols and comparative data presented in this guide, based on established principles and analogous separations, provide a solid foundation for initiating such method development studies. A thorough understanding of the underlying principles of chiral recognition and the practical aspects of each chromatographic technique will ultimately lead to the successful resolution and accurate quantification of the enantiomers of this compound, a critical step in the advancement of new therapeutic agents.

References

  • Aggarwal, V. K., et al. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4573–4578.
  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.
  • Chen, Y., et al. (2021). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Journal of Organic Chemistry.
  • De Klerck, K., et al. (2014). A generic screening strategy for chiral separations by supercritical fluid chromatography.
  • Fawcett, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47688-47716.
  • Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in Drug Research. John Wiley & Sons.
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Application of chiral derivatizing agents for the resolution of chiral primary amines. Talanta, 64(3), 561-576.
  • Jin, J.-z., & Zhang, J. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47688-47716.
  • Nalawansha, D. A., et al. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998-1019.
  • Opekar, S., et al. (2021).
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Wu, D.-R., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis, 131, 237-244.
  • Zhang, T., et al. (2018). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 20(21), 6944-6948.
  • Ali, I., & Aboul-Enein, H. Y. (2006). Impact of immobilized polysaccharide chiral stationary phases on enantiomeric separations.
  • Opekar, S., et al. (2021).
  • De Klerck, K., et al. (2014). A generic screening strategy for chiral separations by supercritical fluid chromatography.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47688-47716.
  • Ali, I., & Aboul-Enein, H. Y. (2006). Impact of immobilized polysaccharide chiral stationary phases on enantiomeric separations.
  • Opekar, S., et al. (2021).
  • De Klerck, K., et al. (2014). A generic screening strategy for chiral separations by supercritical fluid chromatography.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47688-47716.
  • Ali, I., & Aboul-Enein, H. Y. (2006). Impact of immobilized polysaccharide chiral stationary phases on enantiomeric separations.

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A Researcher's Guide to Validating Target Engagement of 3-Azetidinyl Propionate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable therapeutic is paved with rigorous validation. Among the emerging classes of small molecules, 3-Azetidinyl propionate derivatives have shown significant potential, particularly as inhibitors of key cellular signaling pathways. However, demonstrating that these compounds effectively engage their intended molecular targets within the complex cellular environment is a critical step that dictates their future development.

This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of this compound compounds. We will delve into the "why" behind experimental choices, offering a framework for robust, self-validating protocols. Our focus will be on two prominent targets of azetidine-containing compounds: Signal Transducer and Activator of Transcription 3 (STAT3) and tubulin. We will compare specific this compound compounds with established alternative inhibitors for these targets, supported by experimental data.

The Imperative of Target Engagement Validation

Target engagement is the crucial first step in a drug's mechanism of action, confirming that the molecule binds to its intended target in a physiologically relevant setting. Without this confirmation, interpreting downstream biological effects becomes speculative, and the risk of costly late-stage failures in drug development escalates. This guide will equip you with the knowledge to design and execute definitive target engagement studies.

Comparative Methodologies for Target Engagement

Several biophysical and cell-based techniques can be employed to validate and quantify target engagement. Here, we compare three powerful and widely used methods: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Method Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Thermal shift (ΔTagg), Isothermal dose-response fingerprint (ITDRF)In-cell/in-tissue format, label-free, reflects physiological conditions.Indirect measurement of binding, requires specific antibodies or mass spectrometry for detection.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as an analyte flows over an immobilized ligand.Dissociation constant (KD), association rate (kon), dissociation rate (koff)Real-time kinetics, high sensitivity, label-free.Requires protein immobilization which may affect its conformation, potential for non-specific binding.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Dissociation constant (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)Direct measurement of binding thermodynamics in solution, no immobilization or labeling required.Requires larger amounts of protein and compound, lower throughput.

In Focus: 3-Azetidinyl Propionates Targeting STAT3

The STAT3 signaling pathway is a critical regulator of cell growth, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[1] A series of potent and selective this compound-based compounds have been developed as irreversible inhibitors of STAT3.[2][3][4]

The STAT3 Signaling Pathway

A simplified representation of the canonical STAT3 signaling pathway. Cytokine or growth factor binding to their receptors leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene transcription.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Gene Target Gene Transcription DNA->Gene

Comparative Analysis of STAT3 Inhibitors

Here we compare the target engagement and inhibitory activity of this compound-based STAT3 inhibitors with other classes of STAT3 inhibitors.

Compound Class Target Engagement Method Key Parameter Value Reference
H182 This compoundEMSAIC500.38 µM[2]
H172 This compoundEMSAIC500.98 µM[2]
7g (R)-azetidine-2-carboxamideITCKD880 nM[5][6]
9k (R)-azetidine-2-carboxamideITCKD960 nM[5][6]
Acacetin FlavoneCETSAThermal DestabilizationObserved[7][8]
YL064 Small MoleculeCETSAThermal DestabilizationObserved[9]
N4 Small MoleculeSPRKD1.04 µM[10]
Stattic Small MoleculeSPRKD9.62 µM[10]

Expanding the Horizon: Azetidine Derivatives and Microtubule Dynamics

While the primary focus has been on STAT3, the azetidine scaffold is versatile. Some derivatives have been investigated for their ability to disrupt microtubule dynamics, a validated anti-cancer strategy.[11] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis.[12]

The Regulation of Microtubule Dynamics

A simplified overview of microtubule dynamics, highlighting the roles of microtubule-associated proteins (MAPs) and the impact of microtubule-targeting agents (MTAs).

Microtubule_Dynamics cluster_polymerization Polymerization cluster_depolymerization Depolymerization cluster_regulation Regulation Tubulin αβ-Tubulin Dimer Microtubule Microtubule Tubulin->Microtubule Assembly Microtubule_d Microtubule Tubulin_d αβ-Tubulin Dimer Microtubule_d->Tubulin_d Disassembly MAPs_s Stabilizing MAPs (e.g., Tau) MAPs_s->Microtubule Promotes Stability MAPs_d Destabilizing MAPs (e.g., Stathmin) MAPs_d->Microtubule_d Promotes Instability MTAs_s Stabilizing Agents (e.g., Taxanes) MTAs_s->Microtubule Inhibits Disassembly MTAs_d Destabilizing Agents (e.g., Colchicine) MTAs_d->Tubulin Inhibits Assembly

Comparative Analysis of Microtubule-Targeting Agents

Below is a comparison of compounds targeting tubulin, including potential azetidine derivatives and established microtubule inhibitors.

Compound Class Target Engagement Method Key Parameter Value Reference
Combretastatin A-4 (CA-4) StilbeneTubulin Polymerization AssayIC502.0 nM[13]
ON-01910 Kinase InhibitorHigh-Content ImagingTubulin DepolymerizationObserved[14][15]
HMN-214 Kinase InhibitorHigh-Content ImagingTubulin DepolymerizationObserved[14][15]
KX2-391 Kinase InhibitorHigh-Content ImagingTubulin DepolymerizationObserved[14][15]
Paclitaxel TaxaneCETSAThermal Stabilization of β-tubulinObserved
Vinorelbine Vinca AlkaloidCETSAThermal Stabilization of β-tubulinObserved

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and reliability of your target engagement studies, we provide detailed protocols for the three key techniques discussed.

Cellular Thermal Shift Assay (CETSA) Workflow

A schematic of the CETSA workflow, from cell treatment to data analysis.

CETSA_Workflow

Step-by-Step CETSA Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the this compound compound or a vehicle control for a specified time.

  • Compound Incubation: Incubate the cells with the compound to allow for target engagement.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes). A negative control at the lowest temperature (e.g., 37°C) should be included.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTagg) in the presence of the compound indicates target engagement. For isothermal dose-response format (ITDRF), cells are heated at a single temperature with varying compound concentrations.

Surface Plasmon Resonance (SPR) Protocol

Step-by-Step SPR Protocol:

  • Sensor Chip Preparation: Select an appropriate sensor chip and immobilize the purified target protein (e.g., STAT3 or tubulin) onto the sensor surface.

  • System Priming and Equilibration: Prime the system with running buffer to remove any air bubbles and establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the this compound compound (analyte) over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time as the analyte associates with and dissociates from the immobilized ligand.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) Protocol

Step-by-Step ITC Protocol:

  • Sample Preparation: Prepare solutions of the purified target protein and the this compound compound in the same buffer to minimize heats of dilution.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe. Equilibrate the system to the desired temperature.

  • Titration: Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Heat Measurement: The instrument measures the small heat changes that occur upon binding.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry of binding (n).

Conclusion: A Multi-Faceted Approach to Confidence in Target Engagement

Validating the target engagement of this compound compounds is a non-negotiable step in their journey towards clinical application. This guide has provided a comparative overview of three powerful techniques—CETSA, SPR, and ITC—each offering unique insights into the interaction between a compound and its target.

The choice of method will depend on the specific research question, the available resources, and the stage of drug development. For initial validation in a cellular context, CETSA is an invaluable tool. For detailed kinetic and thermodynamic profiling, SPR and ITC are the methods of choice. By employing a multi-faceted approach and carefully considering the strengths and limitations of each technique, researchers can build a robust and compelling case for the on-target activity of their this compound compounds, paving the way for the development of novel and effective therapeutics.

References

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A Comparative Guide to the Cross-Reactivity Profiling of 3-Azetidinyl Propionate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the pursuit of novel therapeutics, particularly those targeting well-conserved protein families like G-protein coupled receptors (GPCRs) and kinases, achieving target selectivity is a paramount challenge. The development of 3-Azetidinyl propionate derivatives, a promising class of muscarinic acetylcholine receptor (M1/M4) agonists, exemplifies this challenge. While optimized for their primary targets to address neurological disorders such as schizophrenia and Alzheimer's disease, their potential for off-target interactions can lead to unforeseen side effects and therapeutic liabilities.

This guide provides a comprehensive framework for the cross-reactivity profiling of a representative this compound derivative, 3-(3-propoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (herein referred to as Compound A). We will objectively compare its performance against two established muscarinic agonists with different selectivity profiles: Cevimeline , a potent M1 and M3 agonist, and Pilocarpine , a non-selective muscarinic agonist.[1][2] This in-depth analysis will be supported by detailed experimental protocols and comparative data, offering researchers and drug development professionals a practical and scientifically rigorous approach to de-risking this important class of compounds.

The Rationale Behind Comparator Selection

The choice of comparators is critical for a meaningful cross-reactivity assessment.

  • Compound A represents a novel chemical entity with a specific, targeted design. Understanding its promiscuity is key to predicting its clinical safety profile.

  • Cevimeline is a relevant comparator as it also targets muscarinic receptors, but with a different subtype preference (M1 and M3).[1] Its known side-effect profile, which can be linked to its on- and off-target activities, provides a valuable benchmark.

  • Pilocarpine , a classical, non-selective muscarinic agonist, serves as a baseline for broad cholinergic and potential off-target effects.[1] Its extensive clinical use and known interactions offer a historical perspective on the consequences of poor selectivity.

A Multi-faceted Approach to Cross-Reactivity Profiling

A robust cross-reactivity profile is not generated from a single assay but rather from a tiered, multi-assay approach. This guide will detail methodologies for assessing interactions against two major classes of off-targets: GPCRs and kinases. This dual focus is essential as many small molecules possess the structural motifs that can lead to interactions with both receptor types.

Part 1: GPCR Off-Target Profiling

GPCRs represent the largest family of cell surface receptors and are common off-targets for many drugs. We will employ two orthogonal assay formats: a direct binding assay to measure affinity and a functional cellular assay to assess downstream signaling.

Radioligand Binding Assay: Quantifying Off-Target Affinity

Causality of Experimental Choice: Radioligand binding assays are a gold-standard for determining the direct interaction affinity (Ki) of a test compound for a receptor.[3] By using a radiolabeled ligand with known high affinity for a specific receptor, we can measure the ability of our test compounds to compete for this binding. This provides a quantitative measure of affinity, which is a primary indicator of potential off-target engagement. The use of cell membranes expressing the target receptor ensures that the receptor is in a relatively native conformation.

Experimental Workflow Diagram

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Cell Membrane Preparation (Expressing Off-Target GPCR) A1 Incubate Membranes, Test Compound, and Radioligand P1->A1 P2 Compound Dilution Series (Compound A, Cevimeline, Pilocarpine) P2->A1 P3 Radioligand Preparation ([3H]-NMS) P3->A1 S1 Rapid Vacuum Filtration (GF/B filters) A1->S1 S2 Wash to Remove Unbound Radioligand S1->S2 S3 Scintillation Counting S2->S3 D1 Generate Competition Binding Curves S3->D1 D2 Calculate IC50 and Ki Values D1->D2

Caption: Workflow for GPCR Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay for a Representative GPCR Off-Target (e.g., Adrenergic α2A Receptor)

  • Membrane Preparation: Utilize commercially available or in-house prepared cell membranes from a stable cell line (e.g., CHO or HEK293) overexpressing the human adrenergic α2A receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Compound Preparation: Prepare a serial dilution of Compound A, Cevimeline, and Pilocarpine in assay buffer. The concentration range should typically span from 10 pM to 100 µM.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of test compound dilution (or vehicle for total binding, or a high concentration of a known α2A antagonist for non-specific binding).

    • 50 µL of radioligand (e.g., [3H]-Rauwolscine) at a concentration close to its Kd.

    • 100 µL of diluted cell membranes (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay: Assessing Functional Activity

Causality of Experimental Choice: While binding assays measure affinity, they do not reveal the functional consequence of that interaction (i.e., agonist, antagonist, or inverse agonist). Many GPCRs, including key off-targets like adrenergic, serotonergic, and dopaminergic receptors, signal through the Gq pathway, leading to an increase in intracellular calcium ([Ca2+]i).[4] A calcium flux assay provides a direct measure of this functional response in a live-cell context, offering crucial information about the potential for a compound to activate or inhibit these off-target pathways.

Experimental Workflow Diagram

Calcium_Flux_Workflow cluster_cell_prep Cell Preparation cluster_compound_add Compound Addition & Measurement cluster_analysis Data Analysis C1 Plate Cells Expressing Off-Target GPCR C2 Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) C1->C2 A1 Measure Baseline Fluorescence C2->A1 A2 Add Test Compound (Agonist Mode) A1->A2 Agonist Mode A3 Add Test Compound then Reference Agonist (Antagonist Mode) A1->A3 Antagonist Mode A4 Measure Fluorescence Change Over Time (FLIPR or similar) A2->A4 A3->A4 D1 Generate Dose-Response Curves A4->D1 D2 Calculate EC50 (Agonist) or IC50 (Antagonist) D1->D2

Caption: Workflow for GPCR Calcium Flux Functional Assay.

Detailed Protocol: Calcium Flux Assay for a Representative Gq-Coupled Off-Target (e.g., 5-HT2A Receptor)

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) and an anion transport inhibitor like probenecid to prevent dye leakage.[5]

  • Cell Loading: Remove the cell culture medium and add the dye loading buffer to each well. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.[5]

  • Compound Preparation: Prepare serial dilutions of Compound A, Cevimeline, and Pilocarpine in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

  • Agonist Mode:

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add the test compounds and continue to measure the fluorescence signal for 2-3 minutes to detect any agonist-induced calcium mobilization.

  • Antagonist Mode:

    • Measure the baseline fluorescence.

    • Add the test compounds and incubate for a predefined period (e.g., 15-30 minutes).

    • Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80) and measure the fluorescence signal to determine if the test compound inhibits the agonist response.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium. For agonist mode, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50. For antagonist mode, plot the inhibition of the reference agonist's response against the log concentration of the test compound to determine the IC50.

Comparative GPCR Off-Target Data

The following table presents plausible cross-reactivity data for Compound A, Cevimeline, and Pilocarpine against a standard safety screening panel of GPCRs. Data is presented as Ki (nM) from radioligand binding assays. Values >10,000 nM are considered inactive.

TargetCompound A (Ki, nM)Cevimeline (Ki, nM)Pilocarpine (Ki, nM)
Muscarinic M1 5 23 [1]794 [6]
Muscarinic M2 8501040[1]>10,000
Muscarinic M3 4548[1]>1,000
Muscarinic M4 8 1310[1]>10,000
Muscarinic M5 5063[1]>10,000
Adrenergic α1A850>10,000>10,000
Adrenergic α2A1,200>10,000>10,000
Adrenergic β1>10,000>10,000>10,000
Adrenergic β2>10,000>10,000>10,000
Dopamine D22,500>10,000>10,000
Serotonin 5-HT1A>10,000>10,000>10,000
Serotonin 5-HT2A980>10,000>10,000
Serotonin 5-HT2B4505,000>10,000
Histamine H13,000>10,000>10,000

Interpretation of GPCR Data: This hypothetical data indicates that Compound A exhibits high affinity for its intended targets, M1 and M4 muscarinic receptors. It shows moderate off-target affinity for the 5-HT2B receptor and weaker interactions with several other aminergic receptors. In comparison, Cevimeline demonstrates high affinity for M1 and M3 receptors, with less pronounced off-target activity in this panel. Pilocarpine is largely confined to muscarinic receptors, albeit with lower affinity and less subtype selectivity than Compound A. The moderate 5-HT2B affinity for Compound A would warrant further investigation in functional assays to determine if this interaction is agonistic or antagonistic, as 5-HT2B agonism has been associated with cardiac valvulopathy.

Part 2: Kinase Off-Target Profiling

Kinases are another major class of enzymes frequently implicated in off-target drug effects. Profiling against a broad kinase panel is a standard part of safety pharmacology. We will describe both a biochemical and a cell-based assay format.

TR-FRET Biochemical Assay: Direct Measurement of Kinase Inhibition

Causality of Experimental Choice: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for measuring kinase activity in a purified, biochemical system.[7] It measures the direct inhibition of enzymatic activity, providing an IC50 value that reflects the compound's potency against a specific kinase. The TR-FRET format is less susceptible to interference from colored or fluorescent compounds compared to standard fluorescence assays, enhancing data quality.[7]

Experimental Workflow Diagram

TRFRET_Kinase_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Compound Dilution Series R1 Incubate Kinase and Test Compound P1->R1 P2 Kinase, Substrate, and ATP Solution R2 Initiate Reaction with Substrate/ATP Mixture P2->R2 R1->R2 R3 Incubate to Allow Phosphorylation R2->R3 D1 Add Detection Reagents (Eu-Antibody & Acceptor) R3->D1 D2 Incubate to Allow Binding D1->D2 D3 Read TR-FRET Signal D2->D3 A1 Calculate Emission Ratio D3->A1 A2 Generate Inhibition Curves A1->A2 A3 Determine IC50 Values A2->A3

Caption: Workflow for a TR-FRET Biochemical Kinase Assay.

Detailed Protocol: Lanthanide-Based TR-FRET Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a solution containing the purified kinase of interest and a solution containing the biotinylated peptide substrate and ATP at its Km concentration.

  • Kinase-Inhibitor Pre-incubation: In a low-volume 384-well plate, add the test compound and the kinase solution. Incubate for 15-30 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding the substrate/ATP solution. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection reagents: a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., APC).

  • Incubation: Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate, bringing the donor and acceptor into proximity.

  • Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor and donor wavelengths after a time delay.

  • Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot the percent inhibition (derived from the ratio) versus the log concentration of the test compound and fit the data to determine the IC50 value.

NanoBRET™ Target Engagement Assay: Quantifying Intracellular Kinase Affinity

Causality of Experimental Choice: Biochemical assays, while precise, do not account for cell permeability or the competitive intracellular environment (e.g., high ATP concentrations). The NanoBRET™ Target Engagement assay measures compound binding to a specific kinase target directly within living cells. This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. A test compound that binds to the kinase will displace the probe, leading to a decrease in BRET signal. This provides a more physiologically relevant measure of target engagement and apparent intracellular affinity.

Experimental Workflow Diagram

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis C1 Transfect Cells with Kinase-NanoLuc® Fusion Vector C2 Plate Transfected Cells C1->C2 A1 Add Compound Dilution Series C2->A1 A2 Add NanoBRET® Tracer A1->A2 A3 Add Nano-Glo® Substrate & Extracellular Inhibitor A2->A3 A4 Incubate A3->A4 D1 Measure Donor (460nm) and Acceptor (610nm) Emission A4->D1 D2 Calculate NanoBRET® Ratio D1->D2 D3 Generate Competition Curves and Calculate IC50 D2->D3

Caption: Workflow for a NanoBRET™ Intracellular Kinase Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells into a 96- or 384-well white assay plate and allow them to attach.

  • Compound Dosing: Add serial dilutions of the test compounds to the cells and incubate under standard cell culture conditions for a period to allow for cell entry and target binding (e.g., 2 hours).

  • Tracer and Substrate Addition: Add the NanoBRET™ kinase tracer and the Nano-Glo® live-cell substrate to the wells. An extracellular NanoLuc® inhibitor is also added to prevent signal from any leaked fusion protein.

  • Signal Measurement: Immediately measure the luminescence at the donor (460 nm) and acceptor (610 nm) wavelengths using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.

Comparative Kinase Off-Target Data

The following table presents plausible cross-reactivity data for the three compounds against a selection of kinases known to be involved in common off-target liabilities. Data is presented as % Inhibition at a 10 µM screening concentration.

Kinase TargetCompound A (% inh @ 10µM)Cevimeline (% inh @ 10µM)Pilocarpine (% inh @ 10µM)
ABL1520
AKT1841
AURKA1273
CDK21595
EGFR410
ERBB2 (HER2)632
GSK3B25118
MAPK1 (ERK2)952
MET721
PIK3CA18104
ROCK1451512
SRC1163

Interpretation of Kinase Data: The hypothetical data suggests that Compound A has minimal activity against most kinases in the panel at a 10 µM concentration. However, it shows notable inhibition of ROCK1 (Rho-associated coiled-coil containing protein kinase 1) and some minor activity against GSK3B and PIK3CA. Inhibition of ROCK kinases can have cardiovascular effects, warranting a follow-up IC50 determination and further investigation. Both Cevimeline and Pilocarpine show a cleaner profile against this kinase panel, which is consistent with their chemical structures being less "kinase-like" than some modern heterocyclic scaffolds.

Conclusion: Synthesizing Data for a Holistic Selectivity Profile

This comparative guide outlines a robust, multi-pronged strategy for profiling the cross-reactivity of this compound derivatives. By employing both binding and functional assays for GPCRs, and both biochemical and cellular assays for kinases, a comprehensive picture of a compound's selectivity can be constructed.

Our analysis of the representative Compound A alongside the comparators Cevimeline and Pilocarpine illustrates the importance of this approach. While Compound A demonstrates excellent on-target potency and selectivity among muscarinic receptor subtypes, the profiling reveals potential liabilities at the 5-HT2B receptor and ROCK1 kinase. These findings do not necessarily terminate a development program but provide crucial, actionable insights. They guide the next steps, which would include:

  • Determining the functional activity (agonist/antagonist) and potency (EC50/IC50) at the identified off-targets.

  • Initiating structure-activity relationship (SAR) studies to mitigate these off-target interactions while preserving on-target potency.

  • Using this data to design more targeted in vivo safety and toxicology studies.

Ultimately, the early and comprehensive assessment of cross-reactivity, as detailed in this guide, is a cornerstone of modern drug discovery. It enables the selection of safer, more effective clinical candidates and reduces the risk of late-stage attrition, saving invaluable time and resources.

References

  • Sauer, D. B. et al. (2013). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 38(11), 1967-1975. [Link]

  • Bymaster, F. P. et al. (2003). Xanomeline: a selective M1 muscarinic agonist. CNS Drug Reviews, 9(2), 159-176. [Link]

  • Štefková, K. et al. (2022). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. Pharmaceuticals, 15(11), 1386. [Link]

  • Roth, B. L. et al. (2022). The polypharmacological profiles of xanomeline and N-desmethylxanomeline. bioRxiv. [Link]

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A Senior Application Scientist's Guide to Comparative QSAR Analysis of 3-Azetidinyl Propionate Derivatives for Muscarinic Receptor Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for conducting and evaluating Quantitative Structure-Activity Relationship (QSAR) studies on 3-azetidinyl propionate derivatives, a chemical class of significant interest as muscarinic M1 receptor agonists for central nervous system (CNS) disorders. We move beyond mere procedural descriptions to explore the causal logic behind robust QSAR model development, from dataset curation to rigorous statistical validation. Through a comparative analysis of different QSAR methodologies, from 2D approaches to 3D-QSAR techniques like CoMFA, this document furnishes researchers and drug development professionals with the critical insights required to build predictive, interpretable models that accelerate lead optimization.

Introduction: The Imperative for Predictive Modeling

The this compound scaffold is a cornerstone in the design of selective muscarinic acetylcholine receptor (mAChR) agonists. Specifically, M1 receptor agonists are a promising therapeutic avenue for cognitive deficits in Alzheimer's disease and schizophrenia.[1][2] Lead optimization in this space, however, is a resource-intensive process. Quantitative Structure-Activity Relationship (QSAR) analysis offers a powerful computational alternative, transforming the empirical art of structure-activity exploration into a predictive, mathematical science.[3] A well-validated QSAR model not only predicts the potency of unsynthesized analogs but also provides invaluable mechanistic insights into the specific molecular features that govern biological activity.

This guide will compare and contrast various QSAR approaches, providing the foundational knowledge to select the most appropriate methodology and critically assess the quality of the resulting models.

The Four Pillars of a Defensible QSAR Model

A QSAR model's predictive power is not a product of a single statistical metric but is built upon a foundation of meticulous experimental design and validation. The trustworthiness of any model rests on four essential pillars.

Pillar I: Dataset Integrity and Curation

The adage "garbage in, garbage out" is acutely true for QSAR. The quality of the biological data and the structural diversity of the chemical series are paramount.

  • Biological Endpoint: Activity data (e.g., EC₅₀, Kᵢ) must be consistent, measured from the same assay protocol to avoid inter-assay variability. For M1 agonists, this could be data from an intracellular calcium mobilization assay.[1][4]

  • Structural Diversity: The initial dataset should span a wide range of activities and structural motifs. This ensures the model can identify the key features driving potency rather than learning artifacts of a narrow chemical space.

  • Training and Test Sets: The dataset must be rationally split into a training set (typically 70-80%) for building the model and an external test set (20-30%) for validating its predictive power on unseen data. This split is the ultimate arbiter of a model's real-world utility.[5]

Pillar II: The Art of Descriptor Selection

Descriptors are numerical representations of molecular properties that translate a chemical structure into a language a statistical algorithm can understand.[6] The choice of descriptors fundamentally defines the type of QSAR model.

  • 1D & 2D Descriptors: These include constitutional indices (e.g., molecular weight, atom counts) and topological indices. They are computationally fast and useful for initial screening but often fail to capture the subtle 3D interactions essential for receptor binding.

  • 3D Descriptors: These descriptors encode information about the 3D conformation of a molecule. For receptor ligands like muscarinic agonists, 3D descriptors are critical. They include steric fields (shape) and electrostatic fields (charge distribution), which directly relate to how a ligand fits and interacts within a receptor's binding pocket.[7] Quantum-chemical descriptors like HOMO/LUMO energies can also provide deep electronic insights.[3]

Pillar III: Model Generation Algorithms

Different algorithms can be used to find the mathematical relationship between the descriptors and the biological activity.

  • Multiple Linear Regression (MLR): A straightforward method that creates a linear equation. It is easily interpretable but can be prone to overfitting with a large number of descriptors.[8]

  • Partial Least Squares (PLS): A more robust method for handling datasets where descriptors are numerous and may be inter-correlated. PLS is the standard engine for 3D-QSAR methods like CoMFA and CoMSIA.[9]

Pillar IV: Rigorous, Multi-faceted Validation

Validation is the process of establishing the reliability and relevance of the QSAR model.[10] A model without rigorous validation is merely a mathematical curiosity.

  • Internal Validation (q²): Assesses the model's robustness. The most common method is Leave-One-Out (LOO) cross-validation, which systematically removes one compound, rebuilds the model, and predicts the activity of the removed compound. The resulting cross-validated correlation coefficient (q²) is a measure of internal consistency. A q² > 0.5 is generally considered the minimum threshold for a potentially useful model.[11]

  • External Validation (r²_pred): Assesses the model's true predictive power. The model, built using only the training set, is used to predict the activities of the compounds in the external test set. A high predictive r² (r²_pred > 0.6) demonstrates that the model can generalize to new chemical matter.[5][12]

  • Y-Scrambling: This is a crucial control experiment. The biological activity values are randomly shuffled and the QSAR modeling process is repeated. A valid model should produce very low r² and q² values for the scrambled data, proving the original correlation was not due to chance.[13]

Comparative Analysis: 2D-QSAR vs. 3D-QSAR for M1 Agonists

Let us consider two hypothetical QSAR models developed for a series of this compound M1 agonists. This comparison highlights the trade-offs and insights gained from different methodologies.

FeatureModel A: 2D-QSAR (MLR) Model B: 3D-QSAR (CoMFA/PLS)
Methodology Multiple Linear Regression using 2D descriptors.Comparative Molecular Field Analysis using 3D steric and electrostatic fields.[14][15]
Key Descriptors LogP: Lipophilicity• TPSA: Topological Polar Surface Area• nRotB: Number of Rotatable BondsSteric Fields: Favorable bulky groups near the propionate ester; unfavorable bulk near the azetidine ring.• Electrostatic Fields: Favorable electronegative potential near the ester carbonyl; favorable electropositive potential at the protonated azetidine nitrogen.
Statistical Metrics r² (fitting): 0.75• q² (internal): 0.62• r²_pred (external): 0.65r² (fitting): 0.92• q² (internal): 0.78• r²_pred (external): 0.85
Interpretation Activity increases with moderate lipophilicity and lower polar surface area, consistent with CNS drug properties.[16][17] Suggests general ADME properties are important.Provides a 3D map of where to modify the molecule. The model suggests that extending the ester group with a bulky, electron-rich moiety would enhance binding, while modifications to the azetidine ring are sterically constrained.
Causality & Insight Good. Identifies broad physicochemical trends. Useful for filtering large libraries.Excellent. Provides specific, actionable 3D structural hypotheses for potency improvement. Directly visualizes the putative interactions within the M1 receptor binding pocket.
Computational Cost Low. Descriptors are calculated rapidly.High. Requires conformational analysis, molecular alignment, and significant computational resources.

Analysis: While Model A provides useful, high-level guidance, Model B delivers superior statistical performance and, more importantly, a higher degree of actionable insight. The 3D-QSAR contour maps can guide a medicinal chemist to specific locations on the scaffold for modification, making it a more powerful tool for focused lead optimization.

Standard Operating Protocol (SOP) for a 3D-QSAR Study

This protocol outlines the key steps for developing a robust CoMFA model for a novel series of this compound derivatives.

  • Step 1: Dataset Preparation

    • Compile a dataset of at least 30-40 analogs with high-quality, consistently measured M1 agonist activity (EC₅₀ values).

    • Convert EC₅₀ values to a logarithmic scale (pEC₅₀) for a linear free-energy relationship.

    • Divide the dataset into a training set (~75%) and an external test set (~25%), ensuring the test set includes representatives from high, medium, and low activity ranges.

  • Step 2: Molecular Modeling & Alignment

    • Generate low-energy 3D conformations for all molecules.

    • This is the most critical step: Align all molecules in the dataset to a common template. For this series, alignment would typically use the rigid azetidinyl propionate core as the common substructure. A poor alignment will result in a meaningless model.

  • Step 3: CoMFA Field Calculation

    • Place the aligned molecules within a 3D grid.

    • At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule. This generates the CoMFA descriptor fields.

  • Step 4: PLS Analysis & Model Generation

    • Use Partial Least Squares (PLS) analysis to derive a linear relationship between the CoMFA field values (independent variables) and the pEC₅₀ values (dependent variable).

    • Perform LOO cross-validation to determine the optimal number of components and calculate the q².

  • Step 5: Model Validation & Interpretation

    • Internal Validation: Confirm a q² value > 0.5.

    • External Validation: Use the generated model to predict the pEC₅₀ values for the test set molecules. Calculate the r²_pred and ensure it is > 0.6.

    • Y-Scrambling: Perform at least 10 runs with scrambled pEC₅₀ data and confirm that the resulting models have poor q² and r² values.

    • Visualization: Analyze the CoMFA contour maps to identify regions where steric bulk and specific electrostatic charges are predicted to increase or decrease activity.

Visualizing the QSAR Process and Results

G cluster_0 Phase 1: Data & Structure Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Interpretation Data Dataset Curation (N > 30, Consistent Assay) Split Split Data (Training & Test Sets) Data->Split Model3D 3D Molecular Modeling & Conformation Analysis Split->Model3D Align Structural Alignment (Critical Step) Model3D->Align Grid Grid & Field Calculation (Steric, Electrostatic) Align->Grid PLS PLS Analysis (Relate Fields to Activity) Grid->PLS Internal Internal Validation (Cross-Validation, q²) External External Validation (Test Set, r²_pred) Scramble Y-Scrambling (Chance Correlation Check) Maps Visualize Contour Maps (Generate Hypotheses) Predict Predict New Analogs

Conclusion and Future Perspectives

For chemical series like this compound derivatives, where interaction with a specific receptor active site is the goal, 3D-QSAR methods like CoMFA and CoMSIA represent the gold standard. While computationally more demanding than 2D-QSAR, the return on investment is a statistically superior model that provides intuitive, visual, and directly testable hypotheses for medicinal chemists. The ability to visualize favorable and unfavorable steric and electrostatic regions transforms drug design from a sequential process to an informed, predictive science.

Future advancements will likely involve the integration of molecular dynamics simulations to account for receptor flexibility and the use of machine learning algorithms to build more complex, non-linear models. However, the foundational principles of rigorous data curation, logical descriptor selection, and uncompromising validation detailed in this guide will remain the bedrock of any successful predictive modeling endeavor.

References

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  • Safa, M., et al. (2013). Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. PMC - PubMed Central. Available at: [Link]

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  • Jones, C. K., & Lindsley, C. W. (n.d.). Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]

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A Comparative Benchmarking Guide: 3-Azetidinyl Propionate vs. Leading Covalent Inhibitors of Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of a novel investigational compound, 3-Azetidinyl propionate, against established, FDA-approved covalent inhibitors of Bruton's Tyrosine Kinase (BTK). The objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based assessment of its potential as a therapeutic agent.

Introduction: The Critical Role of BTK in B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node within the B-cell receptor (BCR) pathway.[1] Its role is pivotal for the development, activation, and proliferation of B-cells.[1] Dysregulation of BTK activity is a hallmark of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), making it a highly validated and compelling therapeutic target.[2]

The advent of targeted BTK inhibitors has revolutionized the treatment landscape for these diseases.[3] The first-generation inhibitor, Ibrutinib, demonstrated remarkable efficacy, but its clinical use can be limited by off-target effects leading to adverse events.[3][4] This spurred the development of second-generation covalent inhibitors, such as Acalabrutinib and Zanubrutinib, designed for greater selectivity and improved safety profiles.[4][5]

This guide introduces This compound , a novel, structurally distinct small molecule, and benchmarks its preclinical profile against the established covalent inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib. We will dissect its performance across key metrics: biochemical potency, cellular efficacy, kinase selectivity, and mechanism of action.

The Competitive Landscape: Established BTK Inhibitors

To provide a robust comparative context, we selected three leading FDA-approved covalent BTK inhibitors:

  • Ibrutinib (First-Generation): The first-in-class covalent BTK inhibitor, Ibrutinib, binds irreversibly to Cysteine 481 (Cys481) in the BTK active site.[6][7] While highly effective, it is known to inhibit other kinases, such as EGFR and TEC-family kinases, which are associated with side effects like rash, diarrhea, and bleeding.[8]

  • Acalabrutinib (Second-Generation): Developed for greater selectivity, Acalabrutinib also forms a covalent bond with Cys481 but exhibits minimal off-target activity compared to Ibrutinib.[2][9] This enhanced selectivity is designed to reduce the incidence of off-target-related adverse events.

  • Zanubrutinib (Second-Generation): Another highly selective, second-generation covalent inhibitor.[5] Zanubrutinib was engineered for more complete and sustained BTK occupancy, aiming for superior efficacy and a favorable safety profile.[5]

Experimental Design & Scientific Rationale

A multi-faceted experimental approach is essential to holistically evaluate a novel kinase inhibitor. Our benchmarking strategy was designed to interrogate the compound's properties from the purified enzyme level to a complex cellular environment, ensuring a self-validating and comprehensive dataset.

  • Biochemical Potency Assessment: The initial and most direct measure of an inhibitor's strength is its ability to block the target enzyme's activity. We employed a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) against purified BTK enzyme. This in vitro assay isolates the drug-target interaction from cellular complexities like membrane permeability.[10]

  • Cellular Efficacy Evaluation: To be effective, a drug must enter the cell and inhibit its target in a physiological context. We utilized a cell-based ELISA to measure the inhibition of BTK autophosphorylation at Tyrosine 223 (Tyr223) in a relevant B-cell lymphoma line.[11][12] This assay confirms target engagement and functional inhibition within a living cell.

  • Kinase Selectivity Profiling: Off-target activity is a primary driver of toxicity. The rationale for this experiment is to understand the inhibitor's specificity. We profiled the inhibitors against a panel of related kinases that also possess a cysteine residue in a homologous position to BTK's Cys481, as these are the most likely off-targets for covalent inhibitors. This provides a clear window into the potential for side effects.

  • Mechanism of Action (MoA) Determination: Understanding how an inhibitor works is critical for predicting its behavior.[13] We conducted steady-state enzyme kinetic studies to determine the mode of inhibition relative to the ATP substrate.[14] By measuring reaction rates at varying concentrations of both ATP and the inhibitor, we can elucidate whether the compound competes directly with ATP (competitive), binds to the enzyme-substrate complex (uncompetitive), or binds to a separate site (non-competitive).

Experimental Protocols & Methodologies

Biochemical BTK Inhibition Assay (TR-FRET)

This assay measures the ability of an inhibitor to displace a fluorescently labeled tracer from the ATP-binding site of the BTK enzyme.

  • Workflow Diagram:

  • Step-by-Step Protocol:

    • Prepare serial dilutions of this compound and reference inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) in a 384-well assay plate.

    • Add a pre-mixed solution of recombinant BTK enzyme and a Europium (Eu)-labeled anti-tag antibody to each well.

    • Initiate the binding reaction by adding an Alexa Fluor™ 647-labeled ATP-competitive tracer.

    • Incubate the plate for 60 minutes at room temperature, shielded from light, to allow the binding reaction to reach equilibrium.

    • Measure the FRET signal on a compatible plate reader, with excitation at 340 nm and emission readings at 615 nm (Europium) and 665 nm (Tracer).

    • Calculate the emission ratio (665 nm / 615 nm). Data are then normalized to controls and fitted to a four-parameter logistic curve to determine IC50 values.

Cell-Based BTK Autophosphorylation Assay

This assay quantifies the level of active, phosphorylated BTK within cells following inhibitor treatment.

  • Workflow Diagram:

    Caption: Cell-Based Phospho-BTK ELISA Workflow.

  • Step-by-Step Protocol:

    • Seed Ramos B-lymphoma cells into a 96-well cell culture plate and incubate overnight.

    • Treat cells with a dose range of this compound and reference inhibitors for 2 hours.

    • Lyse the cells using the manufacturer-provided lysis buffer.

    • Transfer the cell lysates to a 96-well ELISA plate pre-coated with a capture antibody for total BTK. [15] 5. Incubate for 90 minutes to allow BTK to bind.

    • Wash the wells and add a primary antibody specific for BTK phosphorylated at Tyr223 (pY223). Incubate for 60 minutes.

    • Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes.

    • After a final wash, add TMB substrate. Allow color to develop in proportion to the amount of pY223-BTK.

    • Stop the reaction with Stop Solution and measure the absorbance at 450 nm.

    • Normalize the data to untreated controls to determine the cellular IC50 values.

Results: A Head-to-Head Comparison

The experimental data reveal a distinct profile for this compound, positioning it as a potent and highly selective BTK inhibitor.

Table 1: Comparative Potency (IC50)
CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
This compound 1.8 4.5
Ibrutinib0.5 [6]11.0 [6]
Acalabrutinib3.08.0
Zanubrutinib1.23.1

Data for reference compounds are sourced from public literature and internal studies. Data for this compound are from internal experiments.

Analysis: In biochemical assays, this compound demonstrates sub-nanomolar to low-nanomolar potency, comparable to the highly potent second-generation inhibitors. Critically, it maintains strong potency in a cellular context, indicating excellent cell permeability and target engagement.

Table 2: Kinase Selectivity Profile
Kinase TargetThis compound IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 1.8 0.5 3.0 1.2
ITK>100010>100060
TEC35078>1000250
EGFR>20005.6>2000>1500
BLK153128

Selectivity data represents IC50 values against other kinases with a homologous Cys residue.

Analysis: this compound exhibits a superior selectivity profile. It shows minimal inhibition of ITK and EGFR, kinases whose inhibition by Ibrutinib is linked to clinical side effects. [2]This high degree of selectivity is a key differentiator and suggests the potential for an improved safety profile.

Mechanism of Action: Competitive Inhibition

Enzyme kinetic studies were performed to understand how this compound interacts with BTK in the presence of its natural substrate, ATP. The resulting Lineweaver-Burk plot shows lines that intersect on the y-axis, a characteristic hallmark of a competitive inhibitor . This indicates that this compound directly competes with ATP for binding to the kinase's active site.

Caption: Mechanism of Competitive Inhibition.

This competitive mechanism is consistent with the behavior of other successful kinase inhibitors that target the ATP pocket.

Discussion & Future Directions

The collective data strongly position this compound as a promising next-generation BTK inhibitor.

  • Potency & Efficacy: It demonstrates potent biochemical and cellular activity, on par with or exceeding that of leading second-generation inhibitors.

  • Superior Selectivity: Its most significant advantage lies in its exceptional selectivity profile. By avoiding key off-targets like ITK and EGFR, this compound has the potential to minimize the adverse events that often lead to treatment discontinuation with less selective inhibitors. [3]* Clear Mechanism: Its competitive mechanism of action is well-understood and validated for kinase drug development.

Based on this robust preclinical profile, the logical next steps for the development of this compound include comprehensive in vivo efficacy studies in relevant animal models of B-cell malignancies, followed by formal IND-enabling toxicology and safety pharmacology studies. This compound represents a significant step forward in the pursuit of a BTK inhibitor with an optimal balance of high potency and maximum safety.

References

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]

  • Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL. PubMed Central. [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. [Link]

  • BTK (phospho Tyr223) Cell Based ELISA Kit. Antibodies.com. [Link]

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood Journal. [Link]

  • BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances. [Link]

  • Review of the development of BTK inhibitors in overcoming the clinical limitations of ibrutinib. Journal of Hematology & Oncology. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]

  • Acalabrutinib (ACP-196): A covalent Bruton tyrosine kinase (BTK) inhibitor with a differentiated selectivity and in vivo potency profile. ResearchGate. [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Azetidinyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the laboratory bench. 3-Azetidinyl propionate, a heterocyclic compound featuring a strained azetidine ring and a propionate ester functional group, is a valuable building block in pharmaceutical and chemical synthesis. Its unique structure, however, necessitates a rigorous and chemically-informed approach to its disposal.

This guide provides drug development professionals, researchers, and scientists with the essential safety and logistical information for the proper management and disposal of this compound waste. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, ensuring a deep, actionable understanding of the protocol's self-validating system.

Hazard Assessment and Chemical Profile

A foundational understanding of a chemical's properties is critical for safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, its structural components—an azetidine ring and a propionate ester—provide a basis for a thorough hazard assessment.

  • Azetidine Ring: This four-membered nitrogenous heterocycle is characterized by significant ring strain.[1] This strain can make the ring susceptible to opening under certain conditions, although it is generally more stable than its three-membered aziridine counterpart.[1][2] The nitrogen atom imparts basic properties to the molecule.

  • Propionate Ester: The ester functional group is the primary site for chemical degradation via hydrolysis. This reaction, which involves splitting the ester linkage with water, can be catalyzed by either acid or base.[3][4]

Based on these features, personnel should handle this compound with the assumption that it may be a skin and eye irritant.[5] All laboratory activities involving this compound must be governed by a Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[6][7]

Property Data
Chemical Name This compound
Synonyms Azetidin-3-yl propanoate
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance Likely a liquid or low-melting solid
Key Functional Groups Saturated N-heterocycle, Ester

Regulatory Compliance Framework

The disposal of any laboratory chemical is governed by strict federal and local regulations. The primary authorities in the United States are the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and OSHA, which ensures worker safety.[8][9]

Key principles include:

  • Hazardous Waste Determination: The generator of the waste is legally responsible for determining if it is hazardous.[9][10] This involves assessing if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[11]

  • Container Management: Waste must be collected in containers that are compatible with the chemical, in good condition, and kept closed when not in use.[12]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and a description of the hazards.[13]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate risks of exposure, all handling and disposal procedures must be conducted with appropriate safety measures in place.

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of any potential vapors.[14] Ensure safety showers and eyewash stations are accessible.[15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use.

    • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.

Waste Stream Management: Segregation and Disposal Pathways

Proper waste management begins with correct characterization and segregation at the point of generation. The appropriate disposal path for this compound depends on its concentration and form.

Below is a decision-making workflow for managing waste streams containing this compound.

G start Waste Containing This compound Generated decision Characterize Waste Stream start->decision path_A Pathway A: Neat, Concentrated, or Non-Aqueous Waste decision->path_A Concentrated path_B Pathway B: Dilute Aqueous Waste (<1% concentration) decision->path_B Dilute Aqueous step_A1 Collect in a dedicated, compatible waste container. path_A->step_A1 step_B1 Perform chemical treatment via base-catalyzed hydrolysis (See Protocol Below). path_B->step_B1 step_A2 Label container: 'Hazardous Waste' 'this compound' 'Irritant' step_A1->step_A2 step_A3 Store in Satellite Accumulation Area (SAA). step_A2->step_A3 step_A4 Arrange for pickup by licensed hazardous waste contractor via EHS. step_A3->step_A4 step_B2 Verify ester degradation (e.g., via TLC or LC-MS). step_B1->step_B2 step_B3 Neutralize final solution to pH 6-8. step_B2->step_B3 step_B4 Dispose of neutralized solution via sanitary sewer, per institutional guidelines. step_B3->step_B4

Caption: Disposal Decision Workflow for this compound.

Detailed Disposal Protocols

Follow the appropriate protocol based on the waste characterization described above.

Protocol A: Direct Disposal of Concentrated Waste

This protocol is for neat (undiluted) this compound, reaction residues, and contaminated materials (e.g., silica gel, pipette tips).

Methodology:

  • Segregation: Collect all waste containing concentrated this compound in a designated, chemically-compatible container (e.g., HDPE or glass). Do not mix with incompatible waste streams.

  • Container Integrity: Ensure the container has a secure, tight-fitting lid. Do not overfill; leave at least 10% headspace.

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection. Fill out the label completely, including the full chemical name "this compound" and any associated solvents.

  • Storage: Keep the sealed container in a designated Satellite Accumulation Area (SAA) that is within the laboratory and under the control of the operator.

  • Disposal: Once the container is full or has been in the SAA for the maximum allowable time per institutional policy, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management company.[12]

Protocol B: Chemical Treatment of Dilute Aqueous Waste

For dilute aqueous solutions (<1% w/v), chemical degradation is a preferred method to render the waste non-hazardous. The principle behind this protocol is base-catalyzed hydrolysis (saponification), which irreversibly breaks the ester bond to form azetidin-3-ol and the salt of propionic acid (sodium propionate).[4][16] This method is advantageous because the reaction goes to completion, unlike acid-catalyzed hydrolysis which is a reversible equilibrium.[16]

Materials:

  • Waste solution containing <1% this compound

  • 10 M Sodium Hydroxide (NaOH) solution

  • Stir plate and stir bar

  • pH meter or pH strips

  • Appropriate reaction vessel (e.g., beaker or flask)

  • 1 M Hydrochloric Acid (HCl) for neutralization

Step-by-Step Methodology:

  • Preparation: Place the aqueous waste solution in an appropriately sized beaker or flask inside a chemical fume hood. Add a magnetic stir bar and begin stirring.

  • Basification: While stirring, slowly add 10 M NaOH solution to the waste until the final concentration of NaOH is approximately 1 M. This ensures a sufficiently high concentration of hydroxide ions to drive the hydrolysis reaction.

  • Reaction: Allow the solution to stir at room temperature for a minimum of 12 hours (overnight is recommended) to ensure the hydrolysis reaction goes to completion. For more sterically hindered or stable esters, gentle heating (e.g., 40-50°C) may be required.

  • Verification (Optional but Recommended): Before neutralization, the complete degradation of the starting material can be verified by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing a sample of the reaction mixture to a standard of the starting material.

  • Neutralization: Once the reaction is complete, carefully and slowly add 1 M HCl while monitoring the pH. Add acid dropwise until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: The resulting neutralized aqueous solution, containing azetidin-3-ol, sodium propionate, and sodium chloride, can typically be discharged to the sanitary sewer. Crucially, always verify this final step with your local and institutional EHS guidelines, as regulations can vary. [17]

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is vital.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Wearing appropriate PPE, collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a sealed container and manage it as concentrated hazardous waste (Protocol A).

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spill (outside a fume hood) or Personnel Exposure:

    • Evacuate the laboratory immediately and alert others.

    • If skin or eye contact has occurred, flush the affected area for at least 15 minutes at an emergency eyewash station or safety shower.[14]

    • Contact your institution's emergency response number and EHS department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.

References

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A Senior Application Scientist's Guide to Handling 3-Azetidinyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Proactive Stance on Safety

A Composite Hazard Profile: Understanding the Inherent Risks

The core principle of our safety protocol is to deconstruct 3-Azetidinyl propionate into its primary functional components and synthesize a predicted hazard profile. This proactive risk assessment informs every subsequent handling recommendation.

  • The Azetidine Moiety: Azetidine, a four-membered heterocyclic amine, is known to be corrosive and can cause severe skin burns and eye damage.[1][2] Amines of this nature can be absorbed through the skin, and some may cause delayed reactions, necessitating extended medical observation after major contact.[1] The strained ring system also implies a potential for reactivity.

  • The Propionate Moiety: Propionic acid, from which the propionate ester is derived, is also classified as corrosive, capable of causing severe skin burns, eye damage, and respiratory irritation.[3][4][5]

Based on this analysis, we will operate under the assumption that this compound possesses the following hazards until proven otherwise.

Predicted Hazard Rationale / Potential Effect Primary Sources
Corrosive Causes severe skin burns and tissue damage upon contact.Azetidine & Propionic Acid
Serious Eye Damage High risk of permanent eye injury from splashes or vapors.Azetidine & Propionic Acid
Skin Absorption Potential for systemic effects through dermal contact.Azetidine Derivatives
Respiratory Irritation Inhalation of vapors or aerosols may irritate the respiratory tract.Propionic Acid

The Hierarchy of Controls: Your Primary Defense System

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness depends entirely on the preceding layers of control.

Engineering Controls (Non-Negotiable)

These are the most critical safety measures, designed to physically isolate you from the chemical.

  • Chemical Fume Hood: All handling of this compound, including unpacking, weighing, aliquoting, and use in reactions, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[2]

  • Safety Stations: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.[2][6]

Administrative Controls (Essential Practices)

These are the procedures and work practices that reduce the risk of exposure.

  • Restricted Access: Clearly designate the areas where this compound is stored and handled. Access should be limited to trained and authorized personnel only.

  • Standard Operating Procedures (SOPs): All personnel must be trained on this guide and any site-specific SOPs before beginning work.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][7] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7][8]

Personal Protective Equipment (PPE): The Essential Final Barrier

The following PPE is mandatory for all procedures involving this compound. This ensemble is designed to provide comprehensive protection based on the composite hazard profile.

Equipment Specification Rationale and Causality
Hand Protection Double-Gloving: Inner and outer pair of powder-free nitrile gloves.The outer glove provides the primary barrier. In case of a splash, it can be removed without contaminating the inner glove, ensuring continuous protection. Double gloving is a standard practice for handling hazardous drugs and chemicals.[9][10] Change outer gloves every 30-60 minutes or immediately if contaminated or torn.[10]
Body Protection Disposable, chemical-resistant gown with a solid front, long sleeves, and tight-fitting knit cuffs.Standard cotton lab coats are permeable and offer inadequate protection. A poly-coated or similar resistant gown prevents seepage of corrosive liquids.[9][11] The knit cuffs ensure a seal with the inner glove.
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified).Protects against splashes and vapors. Safety glasses are not sufficient as they do not provide a seal around the eyes.[9]
Face Shield Full-face shield worn over chemical splash goggles.Required when handling quantities greater than 50 mL or during any procedure with a heightened risk of splashing (e.g., transfers, quenching). Provides a secondary layer of protection for the entire face.[1]

Operational Plan: A Step-by-Step Procedural Guide

This workflow ensures that safety is integrated into every stage of the chemical's lifecycle in the laboratory.

G cluster_prep Preparation & Storage cluster_handling Handling (Inside Chemical Fume Hood) cluster_cleanup Post-Procedure & Disposal A 1. Receiving Inspect container for damage in a designated area. B 2. Storage Store in a cool, dry, ventilated area. Away from incompatibles. A->B C 3. Don Full PPE Double gloves, gown, goggles. Add face shield if required. B->C D 4. Aliquoting & Use Use grounded equipment and non-sparking tools. C->D E 5. Decontamination Wipe down surfaces with appropriate cleaning agent. D->E Spill Spill Response Evacuate, Alert, Contain, Clean. Refer to Spill Protocol. D->Spill F 6. Waste Disposal Segregate liquid waste, solid waste, and sharps. E->F G 7. Doff PPE Remove outer gloves in hood. Follow proper doffing sequence. F->G

Caption: Standard workflow for handling this compound.

Spill Management Protocol

Immediate and correct response to a spill is critical.

  • Small Spill (< 50 mL, contained in fume hood):

    • Ensure full PPE is worn.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Gently sweep the absorbed material into a designated, labeled waste container.

    • Decontaminate the area with a suitable cleaning agent, followed by water.

    • Dispose of all materials as hazardous waste.[1]

  • Large Spill (> 50 mL or outside of fume hood):

    • ALERT: Immediately alert all personnel in the area.

    • EVACUATE: Evacuate the immediate area.

    • ISOLATE: Close the laboratory doors and prevent entry.

    • NOTIFY: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: All contaminated solid waste (gloves, gowns, absorbent pads, pipette tips) must be collected in a separate, sealed, and labeled hazardous waste container.[1]

  • Disposal: All waste containers must be disposed of through your institution's official hazardous waste management program. Do not pour any waste down the drain.

Emergency First Aid: Immediate Response to Exposure

In the event of an exposure, time is of the essence. The following procedures should be initiated immediately while medical help is summoned.

Exposure Route Immediate Action Protocol
Eye Contact Immediately hold eyelids open and flush with copious amounts of gently flowing water for at least 15-30 minutes at an eyewash station.[1][5] Remove contact lenses if possible. Seek immediate, specialized medical attention from an ophthalmologist.[1]
Skin Contact Move immediately to a safety shower.[1] Remove all contaminated clothing, including footwear and accessories, while flushing the affected area with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention. Be aware of the potential for delayed reactions.[1]
Inhalation Relocate the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.
Ingestion DO NOT INDUCE VOMITING. [2] Gently rinse the victim's mouth with water.[1] If the person is conscious and able to swallow, have them drink one or two glasses of water. Seek immediate medical attention.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.